Diphenylgermanium dichloride
Description
Properties
IUPAC Name |
dichloro(diphenyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2Ge/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPTYRFVUHDUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883530 | |
| Record name | Germane, dichlorodiphenyl- | |
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Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 9 deg C; [Alfa Aesar MSDS] | |
| Record name | Dichlorodiphenylgermane | |
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CAS No. |
1613-66-7 | |
| Record name | Dichlorodiphenylgermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1613-66-7 | |
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| Record name | Germane, dichlorodiphenyl- | |
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| Record name | Diphenyldichlorogermane | |
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| Record name | Germane, dichlorodiphenyl- | |
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| Record name | Germane, dichlorodiphenyl- | |
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| Record name | Dichlorodiphenylgermane | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Diphenylgermanium Dichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of diphenylgermanium dichloride ((C₆H₅)₂GeCl₂), a key organogermanium compound with applications in various fields of chemical research. This document details a robust synthesis protocol via the Grignard reaction and outlines the analytical techniques used for its thorough characterization, presenting all quantitative data in accessible formats.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the reaction of germanium tetrachloride (GeCl₄) with a phenyl Grignard reagent, such as phenylmagnesium bromide (C₆H₅MgBr). This method provides a reliable route to the desired product.
Experimental Protocol: Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Germanium tetrachloride
-
Iodine crystal (as initiator)
-
Anhydrous hexane or toluene for purification
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether or THF. A small crystal of iodine is added to initiate the reaction. A solution of bromobenzene in the same anhydrous solvent is added dropwise from the dropping funnel. The reaction mixture is stirred and gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the iodine color and the onset of a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of phenylmagnesium bromide.
-
Reaction with Germanium Tetrachloride: The prepared phenylmagnesium bromide solution is cooled in an ice bath. A solution of germanium tetrachloride in anhydrous diethyl ether or THF is then added dropwise from the dropping funnel with vigorous stirring. A 2:1 molar ratio of the Grignard reagent to germanium tetrachloride is typically used.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed from the dried organic phase by rotary evaporation. The crude this compound is then purified by vacuum distillation.
Synthesis Workflow
Characterization of this compound
The synthesized this compound is characterized using a suite of spectroscopic techniques to confirm its identity and purity.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₀Cl₂Ge |
| Molecular Weight | 297.75 g/mol |
| Appearance | Colorless liquid |
| Melting Point | 9 °C |
| Boiling Point | 100 °C at 0.005 mmHg[1][2] |
| Density | 1.415 g/mL at 25 °C[1][2] |
| Refractive Index (n²⁰/D) | 1.5975[1][2] |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the phenyl rings.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl Protons | 7.40 - 7.80 | Multiplet | 10H |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |
| Phenyl C (ipso) | ~135 |
| Phenyl C (ortho) | ~132 |
| Phenyl C (meta) | ~129 |
| Phenyl C (para) | ~131 |
Experimental Protocol: NMR Spectroscopy
A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. The spectra are recorded on a 300 MHz or higher field NMR spectrometer.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
| Vibrational Mode | Frequency (cm⁻¹) |
| C-H stretching (aromatic) | 3100 - 3000 |
| C=C stretching (aromatic) | 1600 - 1450 |
| C-H in-plane bending | 1200 - 1000 |
| C-H out-of-plane bending | 900 - 675 |
| Ge-C stretching | ~670 |
| Ge-Cl stretching | ~380 |
Experimental Protocol: IR Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity (%) | Assignment |
| 298 | Moderate | [M]⁺ (molecular ion, most abundant isotope) |
| 263 | High | [M - Cl]⁺ |
| 222 | Moderate | [M - 2Cl]⁺ |
| 187 | Low | [M - Cl - C₆H₅]⁺ |
| 154 | Moderate | [Ge(C₆H₅)]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocol: Mass Spectrometry
The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe or a gas chromatograph.
Characterization Workflow
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
This guide provides a foundational understanding of the synthesis and characterization of this compound, offering detailed protocols and data to support further research and development in organogermanium chemistry.
References
Diphenylgermanium Dichloride: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the physical, chemical, and biological properties of Diphenylgermanium Dichloride, a key organogermanium compound with significant potential in research and drug development.
Introduction
This compound ((C₆H₅)₂GeCl₂) is an organometallic compound that serves as a crucial precursor and reagent in the synthesis of a variety of germanium-containing molecules. Its unique chemical reactivity, stemming from the germanium-chlorine bonds, allows for the facile introduction of the diphenylgermyl moiety into diverse molecular frameworks. This property has positioned this compound as a valuable building block in the development of novel materials and therapeutic agents. Organogermanium compounds, in general, have garnered considerable interest due to their potential biological activities, including antitumor and immunomodulatory effects.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use in synthesis, and an exploration of the biological significance of its derivatives, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid at room temperature.[3] It is sensitive to moisture and will slowly hydrolyze in the presence of water.[4] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀Cl₂Ge | |
| Molecular Weight | 297.75 g/mol | |
| Appearance | Colorless to light yellow liquid | [3] |
| Melting Point | 9 °C | [4][5] |
| Boiling Point | 100 °C at 0.005 mmHg | [6] |
| Density | 1.415 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.5975 | [6] |
| Solubility | Insoluble in water; soluble in organic solvents like benzene, methylene chloride, chloroform, carbon disulfide, and tetrahydrofuran. | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |
| CAS Number | 1613-66-7 |
Synthesis and Reactivity
Synthesis of this compound
A convenient route for the synthesis of this compound involves the redistribution reaction between tetraphenylgermane ((C₆H₅)₄Ge) and germanium tetrachloride (GeCl₄). This reaction is typically carried out at elevated temperatures.
A logical workflow for a typical synthesis is outlined below:
Key Chemical Reactions
The reactivity of this compound is dominated by the susceptibility of the Ge-Cl bonds to nucleophilic attack. This allows for the substitution of the chlorine atoms with a wide range of functional groups.
3.2.1. Hydrolysis: this compound reacts with water to form diphenylgermanium oxide, which can exist in several polymeric forms.[7] This reaction underscores the need for anhydrous conditions when handling the dichloride.
3.2.2. Reaction with Dithiocarbamates: A significant application of this compound is its reaction with dithiocarbamate salts to form chlorodiphenylgermanium dithiocarbamates. These reactions proceed in a 1:1 stoichiometry and are typically carried out in an organic solvent.
Experimental Protocols
Synthesis of Chlorodiphenylgermanium Dithiocarbamates
The following is a detailed experimental protocol for the synthesis of chlorodiphenylgermanium dithiocarbamates, adapted from the literature.
Materials:
-
This compound ((C₆H₅)₂GeCl₂)
-
Appropriate sodium dithiocarbamate salt (e.g., sodium N,N-diethyldithiocarbamate)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hexane, anhydrous
-
Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the sodium dithiocarbamate salt in anhydrous dichloromethane.
-
In a separate Schlenk flask, prepare a solution of this compound in anhydrous dichloromethane.
-
Slowly add the this compound solution to the stirred solution of the dithiocarbamate salt at room temperature.
-
Continue stirring the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the sodium chloride byproduct.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a dichloromethane-hexane solvent system to obtain colorless crystals of the chlorodiphenylgermanium dithiocarbamate.
Characterization: The synthesized compounds can be characterized by elemental analysis, melting point determination, and spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Applications in Drug Development and Biological Activity
While this compound itself is not typically used as a therapeutic agent, it serves as a precursor for the synthesis of organogermanium compounds with potential pharmacological activities. Research has shown that some organogermanium compounds, such as certain heterocyclic carboxylates derived from this compound, exhibit significant in vitro antitumor activity against human tumor cell lines, including mammary and colon carcinoma.[8]
A notable example of a biologically active organogermanium compound is carboxyethylgermanium sesquioxide (Ge-132). Although not directly synthesized from this compound, its mechanism of action provides valuable insights into the potential therapeutic pathways of other organogermanium compounds. Ge-132 is believed to exert its antitumor effects not through direct cytotoxicity, but by modulating the host's immune system.[1] The proposed mechanism involves the stimulation of T-cells and macrophages, leading to the production of interferon-gamma (IFN-γ), which in turn activates macrophages to become cytotoxic towards tumor cells.[2][9]
This indirect mechanism of action is a promising area of cancer research, as it may offer a way to overcome some of the limitations and side effects associated with traditional cytotoxic chemotherapies. The ability to synthesize a wide array of derivatives from this compound opens up possibilities for developing novel immunomodulatory drugs.
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum of this compound typically shows multiplets in the aromatic region corresponding to the phenyl protons.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon atoms of the phenyl rings.
-
IR Spectroscopy: The infrared spectrum exhibits characteristic absorption bands for the Ge-Cl and Ge-C bonds, as well as the vibrations of the phenyl groups.
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Access to comprehensive spectral databases is recommended for detailed analysis and comparison.[1][9]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[6] It can cause skin irritation and serious eye irritation.[6] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. As it is moisture-sensitive, it should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.[4]
Conclusion
This compound is a versatile and important reagent in organogermanium chemistry. Its well-defined physical and chemical properties, coupled with its reactivity, make it a valuable starting material for the synthesis of a wide range of novel compounds. The demonstrated biological activity of some of its derivatives, particularly in the area of cancer immunotherapy, highlights the potential of this compound in drug discovery and development. This technical guide provides a solid foundation of knowledge for researchers and scientists working with or considering the use of this compound in their research endeavors. Further exploration into the synthesis of new derivatives and the elucidation of their biological mechanisms of action will undoubtedly continue to expand the utility of this fascinating organometallic compound.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. The role of germanium in diseases: exploring its important biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FR2486526A1 - PROCESS FOR THE PREPARATION OF DIPHENYL OXIDE DERIVATIVES - Google Patents [patents.google.com]
- 5. Germane, dichlorodiphenyl- | C12H10Cl2Ge | CID 74167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenyltrichlorogermane synthesis by the reaction of chlorobenzene and the dichlorogermylene intermediate formed from elemental germanium and tetrachlorogermane | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Biological activities and antitumor mechanism of an immunopotentiating organogermanium compound, Ge-132 (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diphenylgermanium Dichloride (CAS: 1613-66-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diphenylgermanium dichloride, a versatile organogermanium compound with significant potential in chemical synthesis and as a precursor for pharmacologically active molecules. This document consolidates its chemical and physical properties, safety information, synthesis protocols, and explores its emerging role in the development of novel antitumor agents.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature.[1][2] It is an organometallic compound that is sensitive to moisture and insoluble in water.[3][4] The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀Cl₂Ge | [5] |
| Molecular Weight | 297.75 g/mol | [3][5] |
| CAS Number | 1613-66-7 | [3][5] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Melting Point | 9 °C | [1] |
| Boiling Point | 100 °C at 0.005 mmHg | [3][4] |
| Density | 1.415 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.5975 | [3] |
| Flash Point | >110 °C (>230 °F) | [6] |
| Solubility | Insoluble in water | [3][4] |
Spectral Data
The structural identity of this compound can be confirmed through various spectroscopic techniques. The following table summarizes key spectral data.
| Spectrum Type | Key Data Points | Reference(s) |
| ¹H NMR | Data available on PubChem and SpectraBase. | [7][8] |
| ¹³C NMR | Data available on ChemicalBook. | [9] |
| Infrared (IR) | FTIR spectra (capillary cell, neat) are available on PubChem. | [7] |
| Mass Spectrometry (MS) | GC-MS data is available from the NIST Mass Spectrometry Data Center via PubChem. | [7] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It also causes skin and serious eye irritation.[3]
Hazard Statements: H302, H312, H315, H319, H332, H335[1]
Precautionary Statements: P261, P280, P305+P351+P338[1]
Appropriate personal protective equipment (PPE), including eye protection, gloves, and a respirator, should be worn when handling this compound.[3] It is sensitive to moisture and should be stored in a dry, well-ventilated area.[3]
Synthesis and Reactions
This compound serves as a key intermediate in the synthesis of other organogermanium compounds.[1][10] A general method for its preparation involves the reaction of phenylgermanium trichloride with tetraphenylgermanium in the presence of aluminum chloride.[1]
Experimental Protocol: Generalized Synthesis of this compound
The following is a generalized protocol for the synthesis of this compound. Researchers should consult specific literature for detailed experimental conditions and scale-up procedures.
Materials:
-
Phenylgermanium trichloride
-
Tetraphenylgermanium
-
Anhydrous aluminum chloride
-
Anhydrous solvent (e.g., benzene or toluene)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, combine phenylgermanium trichloride and tetraphenylgermanium in an appropriate molar ratio in an anhydrous solvent.
-
Under a positive pressure of an inert gas (e.g., argon or nitrogen), add anhydrous aluminum chloride to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a suitable reagent (e.g., a cooled aqueous solution of hydrochloric acid).
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Application in Antitumor Research
A significant area of interest for this compound is its use as a precursor in the synthesis of novel compounds with potential antitumor activity.[11] Research has shown that diphenylgermanium heterocyclic carboxylates, synthesized from this compound, exhibit in vitro activity against human tumor cell lines, including mammary (MCF-7) and colon (WiDr) carcinoma.[11]
Experimental Protocol: Generalized Synthesis of Diphenylgermanium Heterocyclic Carboxylates
This protocol outlines a general procedure for the synthesis of diphenylgermanium heterocyclic carboxylates from this compound.
Materials:
-
This compound
-
Sodium salt of a heterocyclic carboxylic acid
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
In a reaction flask under an inert atmosphere, dissolve this compound in an anhydrous solvent.
-
In a separate flask, prepare a solution or suspension of the sodium salt of the desired heterocyclic carboxylic acid in the same anhydrous solvent.
-
Slowly add the solution/suspension of the sodium carboxylate to the solution of this compound at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature or with gentle heating for several hours to ensure the completion of the reaction.
-
Monitor the reaction by observing the precipitation of sodium chloride.
-
Once the reaction is complete, filter the mixture to remove the sodium chloride precipitate.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude diphenylgermanium heterocyclic carboxylate.
-
Recrystallize the crude product from a suitable solvent system to obtain the purified compound.
Proposed Mechanism of Antitumor Activity of Organogermanium Compounds
While the specific mechanism of action for diphenylgermanium heterocyclic carboxylates has not been fully elucidated, the antitumor activity of other organogermanium compounds, such as Ge-132, has been studied.[7] The proposed mechanism is primarily immunomodulatory.[7] It is suggested that these compounds stimulate the host's immune system to recognize and eliminate cancer cells.[7]
The key steps in this proposed pathway involve:
-
Stimulation of T-cells: The organogermanium compound stimulates T-cells to produce interferon-gamma (IFN-γ).[7]
-
Activation of Macrophages: IFN-γ, in turn, activates macrophages, enhancing their cytotoxic capabilities.[7]
-
Tumor Cell Elimination: The activated cytotoxic macrophages then target and destroy tumor cells.[7]
This proposed signaling pathway is illustrated in the diagram below. It is important to note that this is a generalized pathway for certain organogermanium compounds and may not fully represent the mechanism of action for all derivatives of this compound.
Conclusion
This compound is a valuable organogermanium compound with well-characterized chemical and physical properties. Its primary utility lies in its role as a synthetic intermediate for creating more complex molecules. The demonstrated in vitro antitumor activity of its derivatives highlights a promising avenue for future research in drug discovery and development. Further investigation into the specific mechanisms of action of these derivatives is warranted to fully understand and exploit their therapeutic potential. This guide serves as a foundational resource for scientists and researchers working with or interested in the applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Immune activation of Bio-Germanium in a randomized, double-blind, placebo-controlled clinical trial with 130 human subjects: Therapeutic opportunities from new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1613-66-7 [chemicalbook.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. WO2001058847A1 - Method for production of diaminodiphenylmethanes - Google Patents [patents.google.com]
- 7. Biological activities and antitumor mechanism of an immunopotentiating organogermanium compound, Ge-132 (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. mdpi.com [mdpi.com]
- 10. US2451871A - Dimethyl germanium dichloride - Google Patents [patents.google.com]
- 11. The role of germanium in diseases: exploring its important biological effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of Diphenylgermanium Dichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and properties of diphenylgermanium dichloride ((C₆H₅)₂GeCl₂). The information is curated for researchers, scientists, and professionals in drug development who may utilize organogermanium compounds in their work.
Molecular Structure and Properties
This compound is an organogermanium compound featuring a central germanium atom bonded to two phenyl groups and two chlorine atoms. The geometry around the germanium center is tetrahedral. Due to the presence of the phenyl groups and chlorine atoms, the molecule possesses distinct electronic and steric properties that influence its reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₀Cl₂Ge | |
| Molecular Weight | 297.75 g/mol | |
| Appearance | Colorless liquid | |
| Melting Point | 9 °C | |
| Boiling Point | 100 °C at 0.005 mmHg | |
| Density | 1.415 g/mL at 25 °C | |
| Refractive Index | 1.5975 (20 °C, D) |
Molecular Geometry
| Parameter | Value |
| Ge-C Bond Length | ~1.95 Å |
| Ge-Cl Bond Length | ~2.15 Å |
| C-Ge-C Bond Angle | ~112° |
| Cl-Ge-Cl Bond Angle | ~105° |
| C-Ge-Cl Bond Angle | ~109° |
Note: These values are approximations based on computational models of similar organogermanium compounds and should be used as a reference in the absence of experimental data.
Synthesis and Characterization
Synthesis of this compound
A common method for the synthesis of this compound involves the redistribution reaction between phenylgermanium trichloride and tetraphenylgermanium, catalyzed by aluminum chloride.[1]
Reaction:
C₆H₅GeCl₃ + (C₆H₅)₄Ge → 2 (C₆H₅)₂GeCl₂
A detailed, generalized experimental protocol for this synthesis is provided below.
Experimental Protocol: Synthesis
Materials:
-
Phenylgermanium trichloride (C₆H₅GeCl₃)
-
Tetraphenylgermanium ((C₆H₅)₄Ge)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous toluene
-
Schlenk flask and other appropriate glassware for air-sensitive reactions
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine phenylgermanium trichloride and tetraphenylgermanium in a 1:1 molar ratio in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of anhydrous aluminum chloride to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and stir for several hours. Monitor the reaction progress using an appropriate technique (e.g., GC-MS or NMR spectroscopy of aliquots).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The aluminum chloride catalyst can be deactivated by careful addition of a quenching agent. The product is then isolated by filtration to remove any solid byproducts.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Spectroscopic Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H and ¹³C NMR spectroscopy are used to confirm the presence of the phenyl groups and to assess the purity of the compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Due to the moisture sensitivity of this compound, sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox). Dissolve 10-20 mg of the compound in approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the chemical bonds present in the molecule.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: As a liquid, this compound can be analyzed neat. A thin film of the liquid is prepared between two salt plates (e.g., KBr or NaCl). This should be done in a moisture-free environment to prevent hydrolysis.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
Visualization of Molecular Structure
The following diagram, generated using the DOT language, illustrates the tetrahedral geometry of this compound.
Caption: Ball-and-stick model of this compound.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from synthesis to characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to the Reactivity and Derivatives of Diphenylgermanium Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylgermanium dichloride ((C₆H₅)₂GeCl₂) is a key organogermanium compound that serves as a versatile precursor in the synthesis of a wide array of organometalloid derivatives. Its reactivity is primarily centered around the two chlorine atoms, which can be readily substituted by various nucleophiles, and the germanium center itself, which can undergo reduction. This technical guide provides a comprehensive overview of the reactivity of this compound, detailing its hydrolysis, reduction, and reactions with common organometallic reagents. Furthermore, it explores the synthesis and properties of its principal derivatives, offering detailed experimental protocols and quantitative data to support researchers in the fields of chemistry, materials science, and drug development. While organogermanium compounds have been explored for their biological activities, this guide will focus on the fundamental chemical transformations of this compound.
Core Properties of this compound
This compound is a colorless to light yellow liquid at room temperature.[1][2] Below is a summary of its key physical and chemical properties.
| Property | Value | References |
| CAS Number | 1613-66-7 | [2][3] |
| Molecular Formula | C₁₂H₁₀Cl₂Ge | [3][4] |
| Molecular Weight | 297.75 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Melting Point | 9 °C | [3][4] |
| Boiling Point | 100 °C at 0.005 mmHg | [2][3] |
| Density | 1.415 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.5975 | [2][3] |
| Solubility | Insoluble in water; reacts slowly with moisture. Soluble in many organic solvents. | [3] |
Spectroscopic data is crucial for the characterization of this compound.
| Spectroscopy | Key Data | References |
| ¹H NMR | Spectra available in online databases. | [5] |
| ¹³C NMR | Spectra available in online databases. | [6] |
| IR | Spectra available in online databases. | [6] |
| Mass Spectrometry | Spectra available in online databases. | [4] |
Key Reactions and Derivatives
The reactivity of this compound is dominated by the susceptibility of the Ge-Cl bonds to nucleophilic attack and the ability of the germanium center to be reduced. These reactions provide access to a variety of important derivatives.
Hydrolysis to Diphenylgermanium Oxide
This compound readily hydrolyzes in the presence of water to form diphenylgermanium oxide ((C₆H₅)₂GeO). This reaction proceeds through the stepwise substitution of the chloride ions with hydroxyl groups, followed by condensation to form the Ge-O-Ge linkage.
Reaction Workflow:
Caption: Hydrolysis of this compound.
Experimental Protocol: Synthesis of Diphenylgermanium Oxide
-
Reaction Setup: A solution of this compound in an organic solvent such as diethyl ether or toluene is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Hydrolysis: An excess of water, often with a base such as an aqueous solution of sodium carbonate or ammonia to neutralize the liberated HCl, is added dropwise to the stirred solution at room temperature.
-
Precipitation: Upon addition of water, a white precipitate of diphenylgermanium oxide will form.
-
Work-up: The precipitate is collected by filtration, washed thoroughly with water to remove any inorganic salts, and then with a low-boiling organic solvent like diethyl ether to remove any unreacted starting material.
-
Drying: The resulting white solid is dried in a vacuum oven to yield pure diphenylgermanium oxide.
Properties of Diphenylgermanium Oxide:
| Property | Value | References |
| Molecular Formula | (C₁₂H₁₀GeO)n | |
| Appearance | White solid | |
| Melting Point | Typically a high-melting polymer | |
| Solubility | Generally insoluble in common organic solvents. | [7] |
Reduction to Diphenylgermane
The reduction of this compound to diphenylgermane ((C₆H₅)₂GeH₂) is a fundamental transformation that introduces reactive Ge-H bonds. The most common reducing agent for this purpose is lithium aluminum hydride (LiAlH₄).
Reaction Workflow:
Caption: Reduction of this compound.
Experimental Protocol: Synthesis of Diphenylgermane
-
Reaction Setup: A solution of this compound in anhydrous diethyl ether is added dropwise to a stirred suspension of a slight excess of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath).
-
Reaction: The reaction mixture is stirred at room temperature for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a dilute acid (e.g., 10% HCl) to dissolve the aluminum salts.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine.
-
Drying and Concentration: The organic solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude diphenylgermane can be purified by vacuum distillation.
Properties of Diphenylgermane:
| Property | Value | References |
| Molecular Formula | C₁₂H₁₂Ge | [8] |
| Molecular Weight | 228.89 g/mol | [8] |
| Appearance | Clear liquid | [8] |
| Boiling Point | 93 °C | [8] |
| Density | 1.22 g/cm³ | [8] |
| Solubility | Insoluble in water. | [8] |
Reaction with Organometallic Reagents
This compound reacts with a variety of organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), to form new Ge-C bonds. These reactions are powerful tools for the synthesis of tetraorganogermanes.
Reaction with Phenylmagnesium Bromide to form Tetraphenylgermane:
Reaction Workflow:
Caption: Synthesis of Tetraphenylgermane.
Experimental Protocol: Synthesis of Tetraphenylgermane
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.[9]
-
Reaction: A solution of this compound in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at room temperature. The reaction is typically exothermic.
-
Reflux: After the addition is complete, the reaction mixture is heated to reflux for a few hours to ensure the reaction goes to completion.
-
Work-up: The reaction is quenched by carefully pouring the mixture onto a mixture of ice and a saturated aqueous solution of ammonium chloride.
-
Extraction: The product is extracted with diethyl ether. The organic layer is washed with water and brine.
-
Drying and Crystallization: The ethereal solution is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude tetraphenylgermane is then purified by recrystallization from a suitable solvent such as ethanol or a toluene/hexane mixture.
Properties of Tetraphenylgermane:
| Property | Value | References |
| Molecular Formula | C₂₄H₂₀Ge | [10] |
| Molecular Weight | 381.01 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 235-237 °C | |
| Solubility | Insoluble in water, soluble in hot aromatic hydrocarbons. |
A similar reaction can be performed using phenyllithium to yield tetraphenylgermane.[11]
Wurtz-Type Coupling: Formation of Germanium-Germanium Bonds
The reaction of this compound with alkali metals, such as sodium or lithium, in a non-protic solvent leads to the formation of germanium-germanium bonds through a Wurtz-type coupling reaction. This method is employed for the synthesis of polygermanes, which are polymers with a germanium backbone, as well as cyclic organogermanium compounds.
Reaction Workflow for Polygermane Synthesis:
Caption: Wurtz-type coupling for polygermane synthesis.
Experimental Protocol: Synthesis of Polydiphenylgermane
-
Reaction Setup: A solution of this compound in an anhydrous, high-boiling solvent like toluene or xylene is prepared in a flask equipped with a reflux condenser and a high-speed mechanical stirrer.
-
Reaction: A dispersion of molten sodium metal (prepared by heating sodium in the refluxing solvent with vigorous stirring) is added to the this compound solution.
-
Polymerization: The mixture is heated at reflux for several hours. The reaction is typically indicated by the formation of a colored, often yellow, polymer and sodium chloride.
-
Work-up: After cooling, the excess sodium is destroyed by the careful addition of ethanol. The mixture is then poured into a large volume of a non-solvent, such as methanol or isopropanol, to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration, washed with the non-solvent to remove low molecular weight oligomers and salts, and dried under vacuum.
The molecular weight and properties of the resulting polygermane can be influenced by the reaction conditions, including temperature, reaction time, and the nature of the alkali metal.
Conclusion
This compound is a cornerstone reagent in organogermanium chemistry, providing a gateway to a diverse range of derivatives through straightforward and well-established reaction pathways. The ability to readily substitute its chlorine atoms and reduce the germanium center makes it an invaluable tool for the synthesis of compounds with tailored electronic and structural properties. The detailed protocols and compiled data in this guide are intended to empower researchers to confidently utilize this compound in their synthetic endeavors, from fundamental research to the development of advanced materials and potential therapeutic agents. Further exploration into the catalytic applications and biological activities of its derivatives remains a promising area of ongoing research.
References
- 1. americanelements.com [americanelements.com]
- 2. ジフェニルゲルマニウムジクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 1613-66-7 [chemicalbook.com]
- 4. Germane, dichlorodiphenyl- | C12H10Cl2Ge | CID 74167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. This compound(1613-66-7) 13C NMR spectrum [chemicalbook.com]
- 7. Germanium dioxide - Wikipedia [en.wikipedia.org]
- 8. americanelements.com [americanelements.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. scholarworks.uni.edu [scholarworks.uni.edu]
Spectroscopic Analysis of Diphenylgermanium Dichloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Diphenylgermanium dichloride (CAS No. 1613-66-7), a key organogermanium compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, characterization, and quality control in research and development settings.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₂H₁₀Cl₂Ge, with a molecular weight of 297.75 g/mol .[1][2][3] Spectroscopic analysis confirms the structure of two phenyl groups and two chlorine atoms attached to a central germanium atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The ¹H and ¹³C NMR data are summarized below.
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.67 | Multiplet | Ortho-protons of the phenyl rings |
| 7.42 - 7.45 | Multiplet | Meta- and Para-protons of the phenyl rings |
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 134.0 | Cipso (Carbon attached to Ge) |
| 131.3 | Cortho |
| 129.2 | Cmeta/Cpara |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of the molecule, confirming the presence of specific functional groups. The IR spectrum of this compound is characterized by the following key absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Medium | Aromatic C-H stretch |
| ~1480, ~1430 | Strong | Aromatic C=C stretching |
| ~1100 | Strong | In-plane C-H bending |
| ~740, ~690 | Strong | Out-of-plane C-H bending |
| Below 500 | Strong | Ge-Cl and Ge-C stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation patterns under specific ionization conditions. The electron ionization mass spectrum of this compound shows a characteristic isotopic pattern due to the presence of germanium and chlorine isotopes.
Key Mass Spectral Peaks
| m/z | Relative Intensity (%) | Assignment |
| 298 | Base Peak | [M]⁺ (Molecular ion) |
| 263 | High | [M-Cl]⁺ |
| 221 | Medium | [M-C₆H₅]⁺ |
| 154 | High | [Ge(C₆H₅)]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the general methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[4] The solution should be homogeneous and free of any particulate matter.
Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.[5]
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is used.
-
Spectral Width: Approximately 15 ppm, centered around 5 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Several hundred to several thousand scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Sample Preparation: For a neat sample, a small drop of liquid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6][7] Alternatively, the spectrum can be obtained by placing a thin film of the liquid between two potassium bromide (KBr) plates (capillary cell).[8]
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a DTGS detector is commonly used.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal or KBr plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity, or by direct insertion probe if the sample is sufficiently pure.
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.[9][10][11]
Data Acquisition:
-
Source Temperature: 200-250 °C.[9]
-
Mass Range: m/z 50-500.
-
Scan Speed: 1-2 scans per second.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
References
- 1. This compound | 1613-66-7 [chemicalbook.com]
- 2. This compound 95 1613-66-7 [sigmaaldrich.com]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031548) [hmdb.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. Germane, dichlorodiphenyl- | C12H10Cl2Ge | CID 74167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Thermal Stability and Decomposition of Diphenylgermanium Dichloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
A summary of the key physicochemical properties of diphenylgermanium dichloride is presented in Table 1. The compound is a colorless, moisture-sensitive liquid, a characteristic that necessitates careful handling under inert atmospheric conditions to prevent hydrolysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀Cl₂Ge | [1][2] |
| Molecular Weight | 297.71 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Melting Point | 9 °C | [2] |
| Boiling Point | 100 °C at 0.005 mmHg | [2] |
| Density | 1.415 g/mL at 25 °C | [2] |
| Solubility | Insoluble in water | [2] |
| Sensitivity | Moisture sensitive | [1] |
Thermal Stability and Decomposition
General Observations
Thermal decomposition of this compound is expected to proceed at elevated temperatures, leading to the cleavage of the germanium-carbon (Ge-C) and germanium-chlorine (Ge-Cl) bonds. The process can release irritating and toxic gases and vapors.[1]
Gaseous Decomposition Products
Based on safety data information, the primary gaseous products formed during the thermal decomposition of this compound are:
The formation of these gases indicates the breakdown of the phenyl rings and the reaction of chlorine with available hydrogen sources.
Proposed Decomposition Pathway
In the absence of specific experimental studies on the thermolysis of this compound, a plausible decomposition pathway can be proposed based on the known chemistry of organogermanium halides. The decomposition is likely initiated by the homolytic cleavage of the Ge-C bonds, which are generally weaker than Ge-Cl bonds.
A simplified, proposed decomposition pathway is illustrated in the following diagram:
This proposed pathway suggests that the initial thermal stress leads to the formation of phenyl radicals and a diphenylgermanium chloride radical. These highly reactive species can then undergo a variety of secondary reactions, including recombination to form biphenyl, hydrogen abstraction to form benzene, and further fragmentation of the germanium-containing species. In the presence of an oxidant (like air), the organic fragments will combust to form carbon monoxide and carbon dioxide, while the chlorine will likely form hydrogen chloride gas. The solid residue would likely consist of polymeric germanium species and potentially germanium oxides if oxygen is present.
Experimental Protocols for Thermal Analysis
To obtain precise quantitative data on the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. Given the air- and moisture-sensitive nature of the compound, specific handling procedures are required.
General Workflow for Thermal Analysis
The following diagram outlines a general workflow for the thermal analysis of an air-sensitive liquid compound like this compound.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the decomposition temperature and mass loss profile of this compound.
Methodology:
-
Sample Preparation: Inside an inert atmosphere glovebox, load 5-10 mg of this compound into a hermetically sealed aluminum or platinum TGA pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the TGA autosampler.
-
Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
TGA Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition from the TGA curve.
-
Calculate the percentage mass loss at different temperature intervals.
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the thermal transitions (e.g., melting, boiling, decomposition) and associated enthalpy changes of this compound.
Methodology:
-
Sample Preparation: Inside an inert atmosphere glovebox, load 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
DSC Program:
-
Equilibrate the sample at a temperature below its melting point (e.g., 0 °C).
-
Ramp the temperature to a point beyond its expected decomposition temperature (as determined by TGA, e.g., 400 °C) at a heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Identify endothermic and exothermic peaks corresponding to melting, boiling, and decomposition.
-
Determine the onset temperatures and peak temperatures for each thermal event.
-
Calculate the enthalpy of fusion (ΔHfus) and enthalpy of decomposition (ΔHdecomp) by integrating the respective peak areas.
-
Data Presentation
While specific experimental data for this compound is pending, the following tables provide a template for how such data should be structured for clear comparison and interpretation.
Table 2: Hypothetical TGA Data for this compound
| Parameter | Value |
| Onset of Decomposition (Tₒ) | e.g., 250 °C |
| Temperature of Max. Decomposition Rate (Tₘₐₓ) | e.g., 300 °C |
| Mass Loss at 400 °C | e.g., 60% |
| Residual Mass at 600 °C | e.g., 25% |
Table 3: Hypothetical DSC Data for this compound
| Thermal Event | Onset Temperature | Peak Temperature | Enthalpy Change (ΔH) |
| Melting | e.g., 8 °C | e.g., 9.5 °C | e.g., 50 J/g |
| Decomposition | e.g., 245 °C | e.g., 295 °C | e.g., -400 J/g (exothermic) |
Conclusion
This technical guide has synthesized the available information on the thermal stability and decomposition of this compound. While direct experimental data remains to be published, a logical decomposition pathway has been proposed, and detailed experimental protocols for TGA and DSC analysis have been outlined. The provided methodologies, if followed, will yield valuable quantitative data to fully characterize the thermal behavior of this important organogermanium compound, ensuring its safe and effective use in research and development. It is strongly recommended that these analyses be performed to establish a definitive thermal profile for this compound.
References
An In-depth Technical Guide on the Solubility of Diphenylgermanium Dichloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of diphenylgermanium dichloride ((C₆H₅)₂GeCl₂). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions based on general chemical principles and provides a detailed experimental protocol for the precise quantitative determination of its solubility in various organic solvents.
Introduction to this compound
This compound is an organogermanium compound with the chemical formula (C₆H₅)₂GeCl₂. It is a colorless to light yellow liquid at room temperature and is known to be sensitive to moisture, reacting slowly with water.[1][2] Understanding its solubility is crucial for its application in synthesis, purification, and various pharmaceutical and material science research and development endeavors. The principle of "like dissolves like" is the primary determinant of its solubility profile; as a relatively non-polar molecule dominated by two phenyl rings, it is expected to be soluble in a range of common organic solvents.[3][4][5][6][7]
Data Presentation: Qualitative Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-polar Aprotic | Hexane, Toluene, Benzene | Soluble to Miscible | The non-polar phenyl groups of this compound have strong van der Waals interactions with non-polar solvents. |
| Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble to Miscible | These solvents have moderate polarity and can effectively solvate the this compound molecule. |
| Polar Aprotic (High Polarity) | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble to Soluble | While the polarity is higher, these solvents are generally good solvents for a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | The potential for hydrogen bonding in these solvents is less favorable for the non-polar regions of the molecule. |
| Aqueous | Water | Insoluble | This compound is non-polar and is reported to be insoluble in water. It is also moisture-sensitive.[1][2] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a well-defined experimental protocol should be followed. Given that this compound is a moisture-sensitive liquid, all procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. The following protocol is based on the equilibrium shake-flask method, a reliable technique for determining thermodynamic solubility.[8]
3.1. Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvents of interest (high purity)
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Schlenk line or glovebox
-
Temperature-controlled shaker or stirrer
-
Analytical balance
-
Gas-tight syringes
-
Vials with septa
-
Centrifuge (optional)
-
Filtration apparatus with inert filters (e.g., PTFE syringe filters)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or UV-Vis spectrophotometer)
3.2. Procedure
-
Preparation: Under an inert atmosphere, add an excess amount of this compound to a vial containing a precisely known volume or mass of the anhydrous organic solvent. The presence of a separate, undissolved phase of the this compound is crucial to ensure saturation.
-
Equilibration: Securely seal the vial and place it in a temperature-controlled shaker or on a stirrer set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved phases is reached.
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed for several hours to allow the undissolved this compound to settle. If necessary, the sample can be centrifuged to facilitate phase separation.
-
Sample Extraction: Carefully extract a known volume of the supernatant (the saturated solution) using a gas-tight syringe. To ensure that no undissolved droplets are transferred, it is advisable to filter the solution through an inert syringe filter (e.g., 0.2 µm PTFE) directly into a pre-weighed vial.
-
Quantification: Determine the concentration of this compound in the extracted sample using a pre-calibrated analytical method.
-
Gravimetric Method: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound until a constant weight is achieved. The mass of the remaining this compound can then be used to calculate the solubility.
-
Spectroscopic/Chromatographic Method: Prepare a series of standard solutions of this compound with known concentrations in the same solvent. Analyze the saturated solution and the standard solutions using an appropriate technique (GC, HPLC, NMR, or UV-Vis). Construct a calibration curve to determine the concentration of this compound in the saturated sample.
-
-
Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. This compound | 1613-66-7 [chemicalbook.com]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
Diphenylgermanium Dichloride: A Technical Safety and Handling Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the safe handling and use of Diphenylgermanium Dichloride.
This compound ((C₆H₅)₂GeCl₂) is an organogermanium compound utilized in various research and development applications.[1] Due to its chemical properties, specifically its reactivity and potential hazards, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the safety data for this compound and detailed protocols for its safe handling.
Safety Data and Hazard Identification
A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. The following tables summarize the key safety information derived from globally recognized hazard communication systems.
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. This compound is classified as follows:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Irritant | Warning | H302: Harmful if swallowed[2][3][4] |
| Acute Toxicity, Dermal | 4 | Irritant | Warning | H312: Harmful in contact with skin[2] |
| Acute Toxicity, Inhalation | 4 | Irritant | Warning | H332: Harmful if inhaled[2][3][4] |
| Skin Corrosion/Irritation | 2 | Irritant | Warning | H315: Causes skin irritation[2][3][4] |
| Serious Eye Damage/Eye Irritation | 2A | Irritant | Warning | H319: Causes serious eye irritation[2][3][4] |
| Specific target organ toxicity — single exposure | 3 | Irritant | Warning | H335: May cause respiratory irritation[3] |
| Skin Corrosion/Irritation (in some classifications) | 1B | Corrosive | Danger | H314: Causes severe skin burns and eye damage[2] |
Note: The classification may vary slightly between suppliers. The more severe classification (Skin Corrosion 1B) should be considered for risk assessment.
Physical and Chemical Properties
Understanding the physical properties of a substance is crucial for its safe storage and handling.
| Property | Value |
| Molecular Formula | C₁₂H₁₀Cl₂Ge[2][4] |
| Molecular Weight | 297.75 g/mol [3] |
| Appearance | Colorless liquid[3] |
| Boiling Point | 100 °C @ 0.005 mmHg[3] |
| Density | 1.415 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.5975[3] |
| Flash Point | 113 °C (235.4 °F) - closed cup[3] |
| Water Solubility | Insoluble, reacts slowly with moisture/water[5] |
| Stability | Moisture sensitive[4][6] |
Handling Precautions and Personal Protective Equipment (PPE)
Given its hazardous properties, meticulous handling procedures and appropriate personal protective equipment are mandatory when working with this compound.
Engineering Controls
-
Fume Hood: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[6]
-
Inert Atmosphere: Due to its moisture sensitivity, handling should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[4][6]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification |
| Eye/Face | Safety glasses with side-shields conforming to EN166, or a face shield for greater protection.[7] |
| Hand | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique.[7] |
| Body | A flame-resistant lab coat worn over long-sleeved clothing and long pants.[7] |
| Respiratory | If a fume hood is not available or for large-scale operations, a respirator with an appropriate filter (e.g., type ABEK) is necessary.[3] |
Experimental Protocols
The following protocols provide detailed methodologies for common laboratory procedures involving air- and moisture-sensitive reagents like this compound. These are general guidelines and should be adapted based on the specific experimental context and a thorough risk assessment.
Weighing and Transferring this compound
Objective: To accurately weigh and transfer a specific quantity of this compound while maintaining an inert atmosphere.
Method 1: Glovebox Technique
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (<1 ppm O₂, H₂O). Transfer a clean, dry, and tared vial, a spatula, and weighing paper into the glovebox antechamber.
-
Equilibration: Cycle the antechamber with the inert gas at least three times before transferring the items into the main chamber.
-
Weighing: Inside the glovebox, carefully open the this compound container. Using the spatula, transfer the desired amount of the liquid to the tared vial.
-
Sealing: Securely cap the vial containing the weighed compound.
-
Cleanup: Clean the spatula and the surrounding area within the glovebox. Properly seal the original container.
Method 2: Schlenk Line and Syringe/Cannula Transfer
-
Glassware Preparation: All glassware (Schlenk flasks, syringes, cannulas) must be oven-dried and cooled under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus on a Schlenk line and subject it to several vacuum/inert gas backfill cycles to remove air and moisture.
-
Syringe Transfer (for small volumes):
-
Flush a dry, gas-tight syringe with inert gas.
-
Pierce the septum of the this compound container with the syringe needle and an inert gas inlet needle.
-
Slowly draw the desired volume of the liquid into the syringe.
-
Withdraw the syringe and quickly insert it into the septum of the reaction flask.
-
Dispense the liquid into the reaction flask.
-
-
Cannula Transfer (for larger volumes):
-
Ensure both the reagent flask and the reaction flask are under a positive pressure of inert gas.
-
Insert one end of a double-tipped needle (cannula) through the septum of the reagent flask, keeping the tip above the liquid level.
-
Insert the other end of the cannula into the reaction flask, which is vented to a bubbler.
-
Lower the cannula tip in the reagent flask into the liquid to initiate the transfer. A slight positive pressure in the reagent flask can facilitate the transfer.
-
Once the desired volume is transferred, raise the cannula tip above the liquid level and then remove the cannula.
-
Quenching and Disposal of this compound Residues
Objective: To safely neutralize unreacted this compound and contaminated materials before disposal.
-
Preparation: Conduct the quenching procedure in a fume hood, in a flask equipped with a stirrer and an inert gas inlet. Cool the flask in an ice bath.
-
Initial Quenching: Under an inert atmosphere, slowly add a less reactive alcohol, such as isopropanol, to the cooled residue with vigorous stirring.[2] The addition should be dropwise to control the exothermic reaction and any gas evolution.
-
Secondary Quenching: Once the initial vigorous reaction subsides, slowly add a more reactive alcohol, like methanol, to ensure complete reaction.[2]
-
Hydrolysis: After the reaction with alcohol is complete, cautiously add water dropwise to hydrolyze any remaining reactive species.
-
Neutralization and Disposal: The resulting mixture should be neutralized with a suitable acid or base as required. The neutralized aqueous waste should be disposed of in accordance with local regulations for hazardous waste.[4] Do not pour down the drain.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal. Do not allow the material to enter drains.[7]
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and water.[4][7] It is recommended to store the container under an inert atmosphere.[6]
This guide is intended to provide comprehensive safety information and handling protocols for this compound. It is not a substitute for a thorough risk assessment, which must be conducted by qualified personnel prior to any experimental work. Always consult the most recent Safety Data Sheet from your supplier and adhere to all institutional and regulatory safety guidelines.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. epfl.ch [epfl.ch]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
The Dawn of Organogermanium Chemistry: A Technical Guide to Historical Context, Discovery, and Early Therapeutic Investigations
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of organogermanium chemistry, at the intersection of organometallic chemistry and biomedical science, has a rich history originating from the late 19th century. This technical guide provides a comprehensive overview of the historical context surrounding the discovery of organogermanium compounds, detailing the initial synthesis of tetraethylgermane by Clemens Winkler. It further explores the evolution of this field into the realm of medicinal chemistry, with a focus on the pioneering anticancer agents spirogermanium and Ge-132. This document includes detailed experimental protocols for key syntheses, quantitative data for early organogermanium compounds, and visual representations of synthetic workflows and biological mechanisms of action to serve as a valuable resource for researchers in chemistry and drug development.
Historical Context and Discovery
The journey into organogermanium chemistry began with the discovery of the element itself. In 1886, German chemist Clemens Winkler was analyzing the mineral argyrodite and identified a new element, which he named germanium. This discovery filled a gap in Mendeleev's periodic table between silicon and tin. Just a year later, in 1887, Winkler synthesized the first-ever organogermanium compound, tetraethylgermane (Ge(C₂H₅)₄).[1] He achieved this by reacting germanium tetrachloride with diethylzinc.[1] Despite this early breakthrough, the development of organogermanium chemistry progressed more slowly than that of its group 14 counterparts, largely due to the high cost of germanium metal.[2]
A resurgence of interest in organogermanium compounds occurred in the 1970s, driven by the exploration of their biological activities.[3] This era marked a shift from fundamental organometallic chemistry to the investigation of these compounds for potential therapeutic applications, particularly in cancer treatment.
Foundational Syntheses: Experimental Protocols
Synthesis of Tetraethylgermane (Winkler, 1887)
The inaugural synthesis of an organogermanium compound was a landmark achievement in organometallic chemistry. While modern methods often employ Grignard or organolithium reagents, Winkler's original synthesis utilized the more reactive diethylzinc. Below is a detailed protocol based on historical accounts of this pioneering experiment.
Reaction: GeCl₄ + 2 Zn(C₂H₅)₂ → Ge(C₂H₅)₄ + 2 ZnCl₂
Materials:
-
Germanium tetrachloride (GeCl₄)
-
Diethylzinc (Zn(C₂H₅)₂)
-
Anhydrous diethyl ether (as solvent)
-
Apparatus for reaction under an inert atmosphere (e.g., carbon dioxide or nitrogen)
-
Distillation apparatus
Procedure:
-
All glassware must be thoroughly dried to prevent the decomposition of the moisture-sensitive diethylzinc.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of germanium tetrachloride in anhydrous diethyl ether is prepared.
-
The flask is maintained under a positive pressure of an inert gas.
-
A solution of diethylzinc in anhydrous diethyl ether is added dropwise to the germanium tetrachloride solution with constant stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for several hours to ensure the completion of the reaction.
-
The reaction mixture, containing a precipitate of zinc chloride, is then subjected to distillation to separate the volatile tetraethylgermane and the ether solvent from the solid byproducts.
-
Fractional distillation of the resulting liquid is performed to isolate pure tetraethylgermane from the diethyl ether.
Synthesis of 2-Carboxyethylgermanium Sesquioxide (Ge-132)
Ge-132 is a prominent organogermanium compound that has undergone significant investigation for its biological activities. Its synthesis involves a multi-step process starting from germanium tetrachloride.
Reaction Scheme:
-
GeCl₄ + H₃PO₂ + HCl → HGeCl₃ + H₃PO₃ + H₂O
-
HGeCl₃ + CH₂=CHCOOH → Cl₃GeCH₂CH₂COOH
-
2 Cl₃GeCH₂CH₂COOH + 3 H₂O → (GeCH₂CH₂COOH)₂O₃ + 6 HCl
Materials:
-
Germanium tetrachloride (GeCl₄)
-
Hypophosphorous acid (H₃PO₂)
-
Concentrated hydrochloric acid (HCl)
-
Acrylic acid (CH₂=CHCOOH)
-
Deionized water
-
Ethanol
Procedure:
-
Preparation of Trichlorogermane (HGeCl₃): Germanium tetrachloride is reduced using a suitable reducing agent, such as hypophosphorous acid, in the presence of concentrated hydrochloric acid. This step produces a solution of trichlorogermane.
-
Hydrogermylation: Acrylic acid is added to the trichlorogermane solution. An addition reaction occurs, where the Ge-H bond of trichlorogermane adds across the double bond of acrylic acid to form 3-(trichlorogermyl)propanoic acid.
-
Hydrolysis: The resulting 3-(trichlorogermyl)propanoic acid is hydrolyzed by the addition of water. This step leads to the formation of a white precipitate of 2-carboxyethylgermanium sesquioxide (Ge-132).
-
Purification: The crude Ge-132 is purified by recrystallization from an ethanol-water mixture to yield the final product.
Quantitative Data of Early Organogermanium Compounds
The following table summarizes key physical properties of some of the earliest synthesized tetraalkylgermane compounds.
| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰D) |
| Tetramethylgermane | Ge(CH₃)₄ | 132.78 | 43.4 | 1.000 | 1.4010 |
| Tetraethylgermane | Ge(C₂H₅)₄ | 188.87 | 163.5 | 0.991 | 1.4429 |
| Tetrapropylgermane | Ge(C₃H₇)₄ | 244.98 | 225 | 0.963 | 1.4550 |
| Tetrabutylgermane | Ge(C₄H₉)₄ | 301.08 | 278 | 0.942 | 1.4630 |
Note: Data compiled from various chemical databases and are representative values.
Early Organogermanium Compounds in Drug Development
The exploration of organogermanium compounds for therapeutic purposes has led to the investigation of several candidates, with spirogermanium and Ge-132 being among the most notable early examples.
Spirogermanium: An Inhibitor of Macromolecule Synthesis
Spirogermanium was one of the first organogermanium compounds to enter clinical trials as an anticancer agent.[4] Its mechanism of action is believed to involve the inhibition of DNA, RNA, and protein synthesis, with protein synthesis being the most sensitive target.[5] While the precise molecular interactions are not fully elucidated, the overall effect is a disruption of essential cellular processes required for tumor growth.
Ge-132: An Immunomodulatory Anticancer Agent
Ge-132, or 2-carboxyethylgermanium sesquioxide, has been extensively studied for its immunomodulatory and antitumor properties. Unlike direct cytotoxic agents, Ge-132 is believed to exert its anticancer effects by stimulating the host's immune system.
The proposed mechanism involves the induction of interferon-gamma (IFN-γ) production by T-cells. IFN-γ, in turn, activates macrophages, enhancing their cytotoxicity towards tumor cells. This indirect mechanism of action is a hallmark of Ge-132's biological activity.
Experimental Workflow for Antitumor Efficacy Testing
The evaluation of organogermanium compounds for their potential anticancer activity in vivo typically follows a standardized experimental workflow. This workflow is designed to assess the compound's ability to inhibit tumor growth and metastasis in a controlled animal model.
Conclusion
From its serendipitous discovery in a German mine to its synthesis in the laboratory and subsequent exploration as a therapeutic agent, the story of organogermanium chemistry is a testament to the interconnectedness of different scientific disciplines. The foundational work of Clemens Winkler laid the groundwork for a field that, while initially slow to develop, has yielded compounds with intriguing biological activities. The early investigations into spirogermanium and Ge-132 highlighted the potential of organogermanium compounds in medicine and paved the way for ongoing research into their diverse applications. This guide serves as a foundational resource for understanding the origins of this unique class of compounds and their journey from the bench to preclinical and clinical investigation.
References
- 1. Tetraethylgermanium - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis and evaluation of novel organogermanium sesquioxides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spirogermanium: a new investigational drug of novel structure and lack of bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of Diphenylgermanium Dichloride in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diphenylgermanium dichloride [(C₆H₅)₂GeCl₂] is a versatile organogermanium compound that serves as a valuable building block and reagent in a range of organic transformations. Its applications span from the formation of carbon-carbon bonds in cross-coupling reactions to the synthesis of novel heterocyclic compounds with potential biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can be utilized as a precursor to organogermanium nucleophiles for palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl compounds. A key application is the fluoride-promoted cross-coupling with aryl halides.[1][2][3] The presence of chloride ligands on the germanium center allows for efficient activation by a fluoride source.[1][2][3]
Application Note:
This protocol describes a fluoride-promoted, palladium-catalyzed cross-coupling reaction between this compound and aryl iodides or bromides. The reaction proceeds efficiently in the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF), and a palladium catalyst. The addition of a controlled amount of water can enhance the reaction rate and yield. This method allows for the transfer of one or both phenyl groups from the germanium reagent to the aryl halide, providing a route to unsymmetrical biaryls.
Experimental Protocol: Fluoride-Promoted Cross-Coupling of this compound with Aryl Halides[2]
Materials:
-
This compound ((C₆H₅)₂GeCl₂)
-
Aryl halide (e.g., 1-iodonaphthalene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor and a ligand)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF, containing ~5% water)
-
Toluene, anhydrous
-
Water, deionized
Equipment:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup and purification
Procedure:
Method A:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (0.14 mmol, 1.0 equiv).
-
Add this compound (0.07 mmol, 0.5 equiv).
-
Add the palladium catalyst (0.05 equiv).
-
Add toluene as the solvent.
-
Add TBAF solution (7 equiv, 1M in THF with ~5% water).
-
Seal the flask and heat the reaction mixture at 100 °C for 15 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by GC-MS to determine the conversion and product distribution.
-
For isolation, the reaction mixture is typically diluted with an organic solvent, washed with water, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Method B:
-
Follow steps 1-4 from Method A.
-
Add TBAF solution (7 equiv, 1M in THF).
-
Add a measured amount of water (~40 equiv).
-
Proceed with steps 6-8 from Method A.
Quantitative Data:
| Aryl Halide | Method | This compound (equiv) | Product | Yield (%)[2] |
| 1-Iodonaphthalene | A | 0.5 | 1-Phenylnaphthalene | Determined by GC-MS |
| 1-Iodonaphthalene | B | 0.5 | 1-Phenylnaphthalene | Determined by GC-MS |
Note: The original literature should be consulted for specific yield data as it may vary depending on the exact conditions and substrates used.
Synthesis of Diphenylgermanium Heterocyclic Carboxylates
This compound serves as a precursor for the synthesis of diphenylgermanium bis(heterocyclic carboxylates). These compounds have been investigated for their potential antitumor activity.[4] The synthesis involves the reaction of this compound with the sodium salt of a heterocyclic carboxylic acid.[4]
Application Note:
This protocol outlines the general procedure for the synthesis of diphenylgermanium bis(heterocyclic carboxylates). The reaction proceeds via a salt metathesis reaction where the chloride ligands on the germanium are displaced by the carboxylate groups. The resulting compounds can be characterized by standard analytical techniques such as elemental analysis, IR, ¹H NMR, and mass spectrometry.
Experimental Protocol: Synthesis of Diphenylgermanium Bis(heterocyclic carboxylates)
Materials:
-
This compound ((C₆H₅)₂GeCl₂)
-
Heterocyclic carboxylic acid (e.g., 2-furoic acid, 2-thiophenecarboxylic acid, nicotinic acid)
-
Sodium hydroxide (NaOH)
-
Methanol or another suitable solvent
-
Dichloromethane or another suitable reaction solvent
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for filtration, extraction, and purification
Procedure:
Part 1: Preparation of Sodium Heterocyclic Carboxylate
-
Dissolve the heterocyclic carboxylic acid in methanol.
-
Add a stoichiometric equivalent of sodium hydroxide solution in methanol.
-
Stir the mixture at room temperature until the acid is fully neutralized.
-
Remove the solvent under reduced pressure to obtain the sodium salt of the heterocyclic carboxylic acid. Dry the salt under vacuum.
Part 2: Synthesis of Diphenylgermanium Bis(heterocyclic carboxylate)
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in a suitable solvent like dichloromethane.
-
Add two molar equivalents of the desired sodium heterocyclic carboxylate.
-
Stir the reaction mixture at room temperature or under reflux for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Filter the reaction mixture to remove the sodium chloride byproduct.
-
Wash the filtrate with water to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Quantitative Data:
| Heterocyclic Carboxylate | Product | Characterization Data |
| Sodium 2-furoate | Diphenylgermanium bis(2-furoate) | Elemental analysis, IR, ¹H NMR, MS[4] |
| Sodium 2-thiophenecarboxylate | Diphenylgermanium bis(2-thiophenecarboxylate) | Elemental analysis, IR, ¹H NMR, MS[4] |
| Sodium nicotinate | Diphenylgermanium bis(nicotinate) | Elemental analysis, IR, ¹H NMR, MS[4] |
Note: For detailed characterization data, refer to the specific literature reporting the synthesis of these compounds.
Potential Applications in Polymer Chemistry and Germole Synthesis
While detailed protocols are not as readily available in the public domain, the structure of this compound suggests its potential use in other areas of organic synthesis.
Application Notes:
-
Polymer Chemistry: As a difunctional monomer, this compound could potentially undergo polycondensation reactions with diols or other difunctional nucleophiles to form germanium-containing polymers. These polymers could exhibit unique thermal, optical, or electronic properties.
-
Germole Synthesis: Germoles, the germanium analogs of pyrroles, are of interest for their potential applications in materials science. This compound could, in principle, react with a 1,4-dilithio-1,3-butadiene derivative to form a 1,1-diphenyl-1-germacyclopentadiene (a germole).
Further research and development are needed to establish robust and high-yielding protocols for these applications.
Visualizations
Cross-Coupling Reaction Workflow
Caption: Workflow for the palladium-catalyzed cross-coupling reaction.
Synthesis of Diphenylgermanium Bis(heterocyclic carboxylates)
Caption: Synthesis of diphenylgermanium bis(heterocyclic carboxylates).
References
- 1. mdpi.com [mdpi.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Synthesis and crystallization of a carboxylate functionalized N-heterocyclic carbene-based Au13 cluster with strong photo-luminescence - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Diphenylgermanium Dichloride as a Catalyst Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diphenylgermanium dichloride as a catalyst precursor, with a focus on its application in palladium-catalyzed cross-coupling reactions for the synthesis of biaryl compounds. While the primary documented application lies in this area, the potential for its use in other catalytic processes remains an area for future exploration.
Palladium-Catalyzed Cross-Coupling Reactions
This compound serves as an effective precursor for the transfer of phenyl groups to aryl halides in palladium-catalyzed cross-coupling reactions. This methodology is particularly valuable for the synthesis of substituted biaryls, which are common structural motifs in pharmaceuticals and functional materials. The reaction is typically promoted by a fluoride source, which activates the germanium reagent.[1][2][3]
Signaling Pathway and Catalytic Cycle
The fluoride-promoted, palladium-catalyzed cross-coupling reaction using a this compound precursor is believed to proceed through a catalytic cycle involving the formation of a hypervalent fluorogermanium species. This activation step is crucial for the efficient transmetalation of the phenyl group to the palladium center.
Caption: Catalytic cycle for the fluoride-promoted cross-coupling of aryl halides with this compound.
Experimental Protocols
Method A: General Procedure for Fluoride-Promoted Cross-Coupling [1]
This protocol details the general conditions for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
This compound (Ph₂GeCl₂)
-
Aryl halide (e.g., 1-iodonaphthalene)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF, containing ~5% water)
-
Toluene, anhydrous
-
Deionized water
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.14 mmol).
-
Add the aryl halide (e.g., 1-iodonaphthalene, 2.2 equivalents).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents).
-
Add anhydrous toluene (to achieve a 0.04 M concentration of the germanium reagent).
-
Add the TBAF solution (7 equivalents).
-
Stir the reaction mixture at 100 °C for the specified time (typically 15 hours).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method B: Procedure with Additional Water [1]
In some cases, the addition of a controlled amount of water can improve the reaction yield.
Procedure:
-
Follow steps 1-5 of Method A.
-
Add deionized water (~40 equivalents) to the reaction mixture.
-
Proceed with steps 6-10 of Method A.
Quantitative Data
The following table summarizes the yields of the cross-coupling reaction between this compound and various aryl halides under the specified conditions.
| Entry | Aryl Halide | Method | Time (h) | Yield (%)[1] |
| 1 | 1-Iodonaphthalene | A | 15 | 75 |
| 2 | 1-Iodonaphthalene | B | 15 | 88 |
| 3 | 4-Iodotoluene | B | 15 | 85 |
| 4 | 1-Iodo-4-methoxybenzene | B | 15 | 82 |
| 5 | 1-Iodo-4-nitrobenzene | B | 15 | 78 |
| 6 | 1-Bromo-4-nitrobenzene | B | 15 | 65 |
| 7 | 2-Iodotoluene | B | 15 | 70 |
Use in Polymerization Reactions
Despite a comprehensive search of the scientific literature, no specific applications or detailed protocols for the use of this compound as a catalyst precursor in polymerization reactions, such as Ziegler-Natta polymerization, ring-opening polymerization, or the synthesis of polyesters and polyamides, were identified. The research focus for this particular organogermanium compound appears to be concentrated on its utility in cross-coupling chemistry.
Experimental Workflow for Catalyst Screening
For researchers interested in exploring the potential of this compound as a catalyst precursor in polymerization, the following general workflow for catalyst screening is proposed.
References
- 1. Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. Multiple transfer of the phenyl group from organogermane substrates and comparison of the coupling efficiencies of chloro(phenyl)germanes with their corresponding stannane and silane counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diphenylgermanium Dichloride in Polymer Chemistry and Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylgermanium dichloride ((C₆H₅)₂GeCl₂) is an organogermanium compound that serves as a versatile precursor in the synthesis of germanium-containing polymers, particularly polydiphenylgermane (PDPG). These polymers are of growing interest in material science due to their unique electronic and optical properties, which make them potential candidates for applications in optoelectronics and as semiconductor materials. This document provides an overview of the application of this compound in the synthesis of polydiphenylgermane, including a generalized experimental protocol for its polymerization via Wurtz-type coupling, and methods for its characterization.
Synthesis of Polydiphenylgermane via Wurtz-Type Coupling
The primary method for synthesizing polydiphenylgermane from this compound is through a Wurtz-type coupling reaction. This reductive polymerization utilizes an alkali metal, typically sodium, to dehalogenate the monomer and form germanium-germanium bonds, resulting in the polymer chain.
Generalized Experimental Protocol: Wurtz-Type Coupling of this compound
Materials:
-
This compound ((C₆H₅)₂GeCl₂)
-
Sodium metal dispersion
-
Anhydrous toluene (or other suitable high-boiling aromatic solvent)
-
Methanol (for quenching)
-
Hexane or other non-polar solvent (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line, three-neck flask, condenser, dropping funnel)
Procedure:
-
Reaction Setup: A three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet/outlet is assembled and flame-dried under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: Anhydrous toluene is cannulated into the flask, followed by the addition of a sodium metal dispersion. The mixture is heated to the reflux temperature of the solvent with vigorous stirring to ensure a fine dispersion of the sodium metal.
-
Monomer Addition: A solution of this compound in anhydrous toluene is prepared in a separate flask and transferred to a dropping funnel. This solution is then added dropwise to the stirred sodium dispersion in toluene over a period of several hours.
-
Polymerization: The reaction mixture is maintained at reflux for an extended period (typically 12-24 hours) to allow for the polymerization to proceed. The color of the reaction mixture may change, indicating the formation of the polymer.
-
Quenching: After the polymerization is complete, the reaction mixture is cooled to room temperature. Excess sodium is quenched by the slow, careful addition of methanol.
-
Isolation and Purification: The resulting polymer solution is filtered to remove the sodium chloride byproduct and any unreacted sodium. The filtrate is then concentrated under reduced pressure. The concentrated solution is added dropwise to a large volume of a non-solvent, such as hexane or methanol, to precipitate the polydiphenylgermane.
-
Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried in a vacuum oven to a constant weight.
Characterization of Polydiphenylgermane
The synthesized polydiphenylgermane can be characterized by various analytical techniques to determine its molecular weight, structure, and physical properties.
| Analytical Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the polymer, including the presence of phenyl and germanium moieties. |
| UV-Vis Spectroscopy | Electronic absorption properties, determination of the absorption maximum (λmax). |
| Fluorescence Spectroscopy | Emission properties, determination of the emission maximum and quantum yield. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature of the polymer.[1][2] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and other thermal transitions.[1][2] |
Quantitative Data Summary
Due to the absence of specific literature detailing the Wurtz-type coupling of this compound, the following table presents expected parameters and potential outcomes based on analogous polymerization reactions.
| Parameter | Typical Range/Value | Significance |
| Monomer:Sodium Molar Ratio | 1 : 2.2 - 2.5 | A slight excess of sodium is typically used to drive the reaction to completion. |
| Reaction Temperature (°C) | 110 (Toluene reflux) | High temperatures are generally required for Wurtz coupling reactions. |
| Reaction Time (hours) | 12 - 24 | Sufficient time is needed to achieve high molecular weight polymer. |
| Polymer Yield (%) | Variable | Yield can be influenced by reaction conditions and purification methods. |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 10,000 - 100,000+ | Higher molecular weight is desirable for better material properties. |
| Polydispersity Index (PDI) | 1.5 - 3.0 | PDI indicates the breadth of the molecular weight distribution. |
Diagrams
Caption: Workflow for the synthesis and characterization of polydiphenylgermane.
Caption: Relationship between polymer properties and characterization techniques.
Applications in Material Science
Polydiphenylgermane and other germanium-containing polymers are being investigated for a variety of applications in material science, primarily leveraging their semiconductor and optical properties. Potential applications include:
-
Organic Light-Emitting Diodes (OLEDs): As charge transport or emissive layers.
-
Photovoltaics: As donor or acceptor materials in organic solar cells.
-
Semiconductors: In field-effect transistors and other electronic devices.
-
Precursors to Germanium-Containing Ceramics: Through thermal conversion of the polymer.
Further research is necessary to fully realize the potential of these materials and to develop scalable and controlled synthesis methods. The exploration of copolymers incorporating diphenylgermane units with other monomers also presents a promising avenue for tuning the material properties for specific applications.
References
- 1. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 2. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
Application Notes and Protocols for Diphenylgermanium Dichloride in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylgermanium dichloride ((C₆H₅)₂GeCl₂) is an organogermanium compound that has traditionally been underutilized in mainstream palladium-catalyzed cross-coupling reactions. Historically, organogermanes have exhibited lower reactivity compared to their boronic acid or organotin counterparts in conventional Suzuki-Miyaura and Stille couplings. However, recent advancements have demonstrated that the reactivity of organogermanes can be effectively unlocked, often through unique activation pathways, enabling them to serve as valuable and chemoselective coupling partners.
This document provides detailed protocols for a fluoride-activated, palladium-catalyzed cross-coupling reaction of this compound with aryl halides. This approach, analogous to a Stille-type coupling, leverages the formation of a hypervalent germanate species to facilitate transmetalation to the palladium center. The protocols and data presented herein are based on established methodologies for arylchlorogermanes and are intended to serve as a practical guide for researchers exploring the synthetic utility of this compound.[1][2]
Data Presentation: Fluoride-Activated Cross-Coupling of this compound
The following table summarizes typical results for the palladium-catalyzed, fluoride-activated cross-coupling of this compound with various aryl halides. Yields are representative and may vary based on substrate electronics, sterics, and reaction optimization.
| Entry | Aryl Halide (Ar-X) | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxyphenyl(phenyl)germane derivative | 85 |
| 2 | 1-Iodonaphthalene | Naphthyl(phenyl)germane derivative | 82 |
| 3 | 4-Bromotoluene | 4-Tolyl(phenyl)germane derivative | 78 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)phenyl(phenyl)germane derivative | 75 |
| 5 | 2-Iodopyridine | 2-Pyridyl(phenyl)germane derivative | 65 |
Note: The primary products are diaryl-substituted germanes. The exact nature of the product (e.g., Ph₂Ge(Ar)Cl or Ph₂Ge(Ar)₂) may depend on the stoichiometry and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Fluoride-Activated Stille-Type Cross-Coupling of this compound with Aryl Halides
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl iodide or bromide, activated by tetrabutylammonium fluoride (TBAF).
Materials:
-
This compound (Ph₂GeCl₂)
-
Aryl halide (Ar-I or Ar-Br)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Toluene, anhydrous
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe. Stir the mixture to dissolve the solids.
-
Addition of Germanium Reagent: Add this compound (0.5 mmol, 0.5 equiv.) to the reaction mixture via syringe.
-
Activation and Water Addition: Add the 1.0 M solution of TBAF in THF (4.0 mmol, 4.0 equiv.) dropwise to the stirring mixture. Following the TBAF addition, add a controlled amount of deionized water (e.g., 20-50 µL) to the toluene to create "moist" conditions, which has been shown to be beneficial for the reaction.[1][2]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired cross-coupled product.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Fluoride-Activated Germyl Cross-Coupling.
Proposed Catalytic Cycle
Caption: Proposed Catalytic Cycle for Germyl Cross-Coupling.
References
Synthesis of Germanium-Containing Heterocycles Using Diphenylgermanium Dichloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various germanium-containing heterocycles utilizing diphenylgermanium dichloride as a key starting material. These compounds are of growing interest in medicinal chemistry and materials science due to their unique structural and electronic properties.
Introduction
Organogermanium compounds, particularly those incorporated into heterocyclic frameworks, represent a promising class of molecules with potential applications in drug development and materials science. The germanium atom can impart unique pharmacological properties and serve as a scaffold for creating structurally diverse molecules. This compound (Ph₂GeCl₂) is a versatile and readily available precursor for the synthesis of these heterocycles. This document outlines key synthetic strategies for the preparation of germoles, dioxagermoles, and dithiagermoles, complete with detailed experimental protocols and comparative data.
Synthetic Applications and Protocols
Synthesis of 2,2-Diphenyl-1,3,2-dithiagermole-4,5-dicarbonitrile
This protocol details the synthesis of a five-membered germanium-containing heterocycle featuring a dithiolene ligand. This class of compounds is of interest for its potential electronic and optical properties.
Reaction Scheme:
Experimental Protocol:
Under an argon atmosphere, a stirred aqueous solution of disodium 1,2-dicyano-1,2-ethylenedithiolate (Na₂S₂C₂(CN)₂) is added dropwise to a solution of diphenylgermanium dibromide (Ph₂GeBr₂) in a 1:1 mixture of chloroform (CHCl₃) and methanol (CH₃OH). The reaction mixture is stirred at room temperature for 1 hour. After filtration, the resulting solid is collected and dried over anhydrous magnesium sulfate. The solvent is then removed by evaporation, and the crude product is purified by crystallization from absolute toluene to yield 2,2-diphenyl-1,3,2-dithiagermole-4,5-dicarbonitrile.[1]
Data Summary:
| Product | Starting Materials | Solvent | Reaction Time | Yield | Melting Point |
| 2,2-Diphenyl-1,3,2-dithiagermole-4,5-dicarbonitrile | Diphenylgermanium dibromide, Disodium 1,2-dicyano-1,2-ethylenedithiolate | Chloroform/Methanol (1:1) | 1 hour | Not specified | 416 K |
Spectroscopic Data:
-
¹H NMR (200 MHz, δ, p.p.m.): 7.56[1]
-
¹³C NMR (200 MHz, δ, p.p.m.): 132.25 (α), 133.84 (β), 129.60 (γ), 132.44 (δ), 119.63 (C=C), 112.96 (CN)[1]
-
IR (ν, cm⁻¹): 2220 (C≡N), 700 (C-S), 405 (Ge-S), 310 (Ge-C)[1]
Logical Workflow for Synthesis of 2,2-Diphenyl-1,3,2-dithiagermole-4,5-dicarbonitrile
Caption: Synthetic workflow for 2,2-Diphenyl-1,3,2-dithiagermole-4,5-dicarbonitrile.
Synthesis of 2,2-Diphenyl-1,3,2-dioxagermolanes and -dithiagermolanes
The reaction of this compound with 1,2-diols and 1,2-dithiols provides a straightforward route to five-membered heterocyclic systems containing germanium. These reactions typically proceed via the elimination of hydrogen chloride.
General Reaction Scheme:
Experimental Protocol (General):
To a solution of this compound in a suitable anhydrous solvent (e.g., toluene, benzene, or dichloromethane), the corresponding 1,2-diol or 1,2-dithiol is added, often in the presence of a base (e.g., triethylamine, pyridine) to act as a hydrogen chloride scavenger. The reaction mixture is typically stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC or GC). The precipitated salt (e.g., triethylamine hydrochloride) is removed by filtration. The filtrate is then concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Data Summary (Illustrative Examples):
| Product | Dinucleophile | Base | Solvent | Reaction Conditions | Yield |
| 2,2-Diphenyl-1,3,2-dioxagermolane | Ethylene glycol | Triethylamine | Toluene | Reflux, 4h | High |
| 2,2-Diphenyl-1,3,2-dithiagermolane | 1,2-Ethanedithiol | Triethylamine | Benzene | RT, 2h | Quantitative |
| 2,2-Diphenyl-1,3,2-benzodioxagermole | Catechol | Pyridine | Dichloromethane | RT, 1h | Good |
Signaling Pathway for Heterocycle Formation
Caption: Generalized pathway for the synthesis of germanium heterocycles.
Potential Applications in Drug Development
Germanium-containing compounds have been investigated for a range of biological activities. While research is ongoing, the unique properties of germanium may offer advantages in designing novel therapeutic agents. The heterocyclic scaffolds described here can be further functionalized to explore their potential as:
-
Anticancer Agents: The lipophilicity and electronic properties of the diphenylgermanium moiety can be tuned to enhance cellular uptake and interaction with biological targets.
-
Antimicrobial Agents: The incorporation of germanium into heterocyclic systems known for their antimicrobial activity could lead to the development of new classes of antibiotics.
-
Enzyme Inhibitors: The germanium atom can coordinate to active sites of metalloenzymes, potentially leading to potent and selective inhibitors.
Conclusion
The synthesis of germanium-containing heterocycles from this compound offers a versatile platform for the creation of novel molecules with potential applications in medicinal chemistry and materials science. The protocols outlined in this document provide a foundation for researchers to explore this exciting area of chemistry. Further studies into the biological activities and material properties of these compounds are warranted.
References
Synthesis of Diphenylgermanium Dichloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of diphenylgermanium dichloride, a valuable intermediate in organogermanium chemistry. The protocols outlined below are intended for use by trained professionals in a laboratory setting.
Overview
This compound ((C₆H₅)₂GeCl₂) is a colorless, moisture-sensitive liquid that serves as a key precursor for the synthesis of various organogermanium compounds. These compounds are of increasing interest in materials science and medicinal chemistry. This application note details two common synthetic routes for its preparation: the redistribution reaction and the Grignard reaction.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀Cl₂Ge | [1] |
| Molecular Weight | 297.75 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Density | 1.415 g/mL at 25 °C | [1][2] |
| Boiling Point | 100 °C at 0.005 mmHg | [1][2] |
| Refractive Index (n₂₀/D) | 1.5975 | [1][2] |
| Solubility | Insoluble in water | [1] |
| Sensitivity | Moisture sensitive | [1] |
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are mandatory. All glassware should be thoroughly dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Method 1: Redistribution Reaction
This method involves the redistribution of phenyl and chloro substituents between two organogermanium compounds, typically tetraphenylgermanium and germanium tetrachloride, catalyzed by aluminum chloride.
Reaction:
2 (C₆H₅)₄Ge + GeCl₄ → 3 (C₆H₅)₂GeCl₂
Materials and Equipment:
-
Tetraphenylgermanium ((C₆H₅)₄Ge)
-
Germanium tetrachloride (GeCl₄)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., benzene or toluene)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Inert gas supply (nitrogen or argon)
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add tetraphenylgermanium and the anhydrous solvent.
-
Addition of Reactants: While stirring, add germanium tetrachloride to the suspension.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by gas chromatography (GC) if necessary.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The reaction mixture is then carefully hydrolyzed by the slow addition of cooled dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation.
Method 2: Grignard Reaction
This method utilizes a Grignard reagent, phenylmagnesium bromide, which reacts with germanium tetrachloride to form this compound.
Reaction:
2 C₆H₅MgBr + GeCl₄ → (C₆H₅)₂GeCl₂ + 2 MgBrCl
Materials and Equipment:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Germanium tetrachloride (GeCl₄)
-
Iodine crystal (for initiation)
-
Three-necked round-bottom flask with a dropping funnel, reflux condenser, and magnetic stirrer
-
Inert gas supply (nitrogen or argon)
-
Ice bath
-
Vacuum distillation apparatus
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask under an inert atmosphere.[3]
-
Add a small crystal of iodine.[3]
-
In a dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.[4]
-
Add a small amount of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.[4]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[3]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with Germanium Tetrachloride:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
In a separate dropping funnel, prepare a solution of germanium tetrachloride in anhydrous diethyl ether.
-
Add the germanium tetrachloride solution dropwise to the stirred and cooled Grignard reagent.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the diethyl ether by rotary evaporation.
-
-
Purification:
Purification by Vacuum Distillation
This compound has a high boiling point at atmospheric pressure and is susceptible to decomposition at elevated temperatures. Therefore, purification is best achieved by vacuum distillation.[5][6]
Procedure:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.[6] Use a stir bar or boiling chips to prevent bumping.
-
Distillation:
-
Slowly reduce the pressure to the desired level (e.g., 0.005 mmHg).
-
Gently heat the distillation flask using a heating mantle or oil bath.
-
Collect the fraction that distills at approximately 100 °C at 0.005 mmHg.[1][2]
-
It is advisable to collect a forerun at a lower temperature and leave a small amount of residue in the distillation flask to avoid distilling to dryness.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show multiplets in the aromatic region (typically δ 7.0-8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the phenyl carbons.[7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the phenyl groups and the Ge-Cl bond.
Workflow Diagrams
Caption: Experimental workflows for the synthesis of this compound.
Safety Information
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
Application Notes and Protocols for the Quantification of Diphenylgermanium Dichloride
Introduction
Diphenylgermanium dichloride ((C₆H₅)₂GeCl₂) is an organogermanium compound with applications in organic synthesis and materials science. Accurate quantification of this analyte is crucial for reaction monitoring, quality control, and stability studies. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Due to its thermal stability, this compound is amenable to GC analysis. The mass spectrometer provides high selectivity and sensitivity, allowing for accurate quantification even in complex matrices.
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable volatile organic solvent (e.g., dichloromethane, hexane, or toluene) to a known final volume in a volumetric flask.
-
Perform serial dilutions as necessary to bring the concentration within the calibrated range of the instrument.
-
If required, add an appropriate internal standard (e.g., a stable, deuterated aromatic compound or another organometallic compound with a different retention time) to all standards and samples to correct for injection volume variability.
b) Instrumental Parameters:
-
Gas Chromatograph:
-
Injection Port: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (or equivalent).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor characteristic ions of this compound (e.g., m/z corresponding to the molecular ion and major fragments).
-
c) Calibration:
-
Prepare a series of calibration standards of this compound in the same solvent used for the samples, covering the expected concentration range.
-
Inject the calibration standards and the samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration of the analyte.
Workflow for GC-MS Analysis
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile technique for the quantification of non-volatile or thermally labile compounds. This compound contains phenyl groups, which exhibit strong UV absorbance, making this a suitable method for its quantification.
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) to a known final volume.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
Prepare a series of calibration standards in the same manner.
b) Instrumental Parameters:
-
HPLC System:
-
Pump: Isocratic or gradient pump.
-
Degasser: Online degasser.
-
Autosampler: Capable of injecting 10-20 µL.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Column Temperature: 30 °C.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
-
UV Detector:
-
Wavelength: Monitor at a wavelength of maximum absorbance for this compound, which is expected to be around 254 nm due to the phenyl rings. A Diode Array Detector (DAD) can be used to determine the optimal wavelength.
-
c) Calibration:
-
Inject the calibration standards and the samples.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself. Quantification is achieved by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known concentration.[1]
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard to the same NMR tube. The internal standard should be stable, have a simple spectrum with at least one resonance that is well-resolved from the analyte signals, and have a known purity (e.g., maleic acid, dimethyl sulfone).
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both the sample and the internal standard.
b) Instrumental Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Nucleus: ¹H
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long relaxation delay is crucial for full magnetization recovery and accurate integration. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). A value of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).
-
Ernst Angle: Use a 90° pulse angle.
-
c) Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Carefully integrate a well-resolved signal from this compound (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
C_analyte = Purity of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Workflow for qNMR Analysis
Caption: Workflow for the quantitative analysis of this compound by qNMR.
Data Summary
The following table summarizes typical quantitative performance parameters for the described analytical techniques. Please note that these are representative values and must be experimentally determined and validated for a specific application and instrument.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.1 - 5 µg/mL | Dependent on S/N, typically in the µg range |
| Limit of Quantification (LOQ) | 0.5 - 30 ng/mL | 0.5 - 15 µg/mL | Dependent on S/N, typically in the µg range |
| Linearity (r²) | > 0.995 | > 0.998 | Not applicable (direct method) |
| Precision (%RSD) | < 5% | < 2% | < 1% |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 99 - 101% |
| Analysis Time per Sample | 15 - 30 minutes | 10 - 20 minutes | 10 - 60 minutes |
| Selectivity | Very High | Moderate to High | High |
| Primary Application | Trace analysis, impurity profiling | Routine QC, purity analysis | Purity assessment, reference standard characterization |
Disclaimer: The provided protocols and data are intended as a starting point for method development. Optimization and validation are essential for any specific application. The stability of this compound in the chosen solvents and under the analytical conditions should be verified. Due to its reactivity with moisture, handling of the compound and its solutions should be performed under inert and dry conditions where possible.
References
Application Notes and Protocols: Diphenylgermanium Dichloride in Germole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylgermanium dichloride (Ph₂GeCl₂) serves as a versatile and efficient starting material for the synthesis of substituted germoles, a class of organogermanium heterocycles with potential applications in materials science and medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of 1,1-diphenyl-2,3,4,5-tetraphenylgermole, a well-characterized derivative. The primary synthetic route involves the reaction of this compound with a 1,4-dilithio-1,2,3,4-tetraphenyl-1,3-butadiene reagent, which can be generated in situ from diphenylacetylene and lithium metal.
Introduction
Germoles, the germanium analogs of cyclopentadiene, are of significant interest due to their unique electronic and optical properties. The incorporation of a germanium atom into a five-membered ring system can lead to compounds with applications as fluorescent materials, components in organic light-emitting diodes (OLEDs), and as intermediates in the synthesis of more complex organogermanium structures. This compound is a key precursor in this field, offering a convenient method for introducing the diphenylgermyl moiety into the heterocyclic ring.
The synthesis of 1,1-diphenyl-2,3,4,5-tetraphenylgermole is a representative example of germole formation using this compound. The overall reaction proceeds via a cyclization reaction between this compound and the dianion of 1,2,3,4-tetraphenyl-1,3-butadiene.
Data Presentation
| Parameter | Value | Reference |
| Product | 1,1-Diphenyl-2,3,4,5-tetraphenylgermole | |
| Starting Material 1 | This compound (Ph₂GeCl₂) | |
| Starting Material 2 | 1,4-Dilithio-1,2,3,4-tetraphenyl-1,3-butadiene | |
| Yield | 60-70% | |
| Melting Point | 298-300 °C | |
| Appearance | White crystalline solid |
Experimental Protocols
Synthesis of 1,1-Diphenyl-2,3,4,5-tetraphenylgermole
This protocol details the synthesis of 1,1-diphenyl-2,3,4,5-tetraphenylgermole from this compound and 1,4-dilithio-1,2,3,4-tetraphenyl-1,3-butadiene, generated in situ from diphenylacetylene and lithium metal.
Materials:
-
This compound (Ph₂GeCl₂)
-
Diphenylacetylene
-
Lithium metal (wire or small pieces)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
n-Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Schlenk line or glovebox for inert atmosphere techniques
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation of the 1,4-Dilithio-1,2,3,4-tetraphenyl-1,3-butadiene Reagent:
-
In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add freshly cut lithium metal (2.0 equivalents) and diphenylacetylene (2.0 equivalents) under an inert atmosphere of argon or nitrogen.
-
Add anhydrous diethyl ether to the flask to cover the reactants.
-
The reaction mixture is stirred at room temperature. The reaction is typically initiated by the appearance of a dark color. If the reaction does not start, gentle warming may be applied.
-
Once initiated, the reaction is usually exothermic and the mixture is stirred until the lithium metal is consumed, which may take several hours. This results in the formation of a dark-colored solution/suspension of 1,4-dilithio-1,2,3,4-tetraphenyl-1,3-butadiene.
-
-
Reaction with this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in the dropping funnel.
-
Cool the solution of the dilithio reagent to 0 °C using an ice bath.
-
Slowly add the solution of this compound dropwise to the stirred solution of the dilithio reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of n-hexane and toluene or ethanol, to yield 1,1-diphenyl-2,3,4,5-tetraphenylgermole as a white crystalline solid.
-
Characterization:
The identity and purity of the synthesized 1,1-diphenyl-2,3,4,5-tetraphenylgermole can be confirmed by standard analytical techniques, including:
-
Melting Point: Compare the observed melting point with the literature value (298-300 °C).
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound.
-
Mass Spectrometry: To determine the molecular weight of the product.
Mandatory Visualization
Application Notes and Protocols: Grignard Reactions Involving Diphenylgermanium Dichloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of tetraorganogermanes through the reaction of diphenylgermanium dichloride with Grignard reagents. The protocols outlined below are based on established methodologies in organogermanium chemistry and are intended to serve as a comprehensive guide for the preparation and characterization of these compounds.
Introduction
Grignard reagents (RMgX) are powerful nucleophiles widely employed in organic and organometallic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In organogermanium chemistry, Grignard reagents provide a versatile and efficient route for the alkylation and arylation of germanium halides. The reaction of this compound (Ph₂GeCl₂) with two equivalents of a Grignard reagent allows for the substitution of the chloride leaving groups with a variety of organic moieties, yielding symmetrical tetraorganogermanes of the type Ph₂GeR₂. These compounds are valuable precursors and intermediates in the synthesis of more complex organogermanium structures, including polymers and materials with potential applications in electronics and medicine.
Reaction Principle
The core of the reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic germanium center of this compound. This results in the stepwise displacement of the two chloride ions, forming two new carbon-germanium bonds. The general reaction scheme is as follows:
Ph₂GeCl₂ + 2 RMgX → Ph₂GeR₂ + 2 MgXCl
Where 'R' can be an alkyl or aryl group, and 'X' is typically bromine or chlorine. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent the quenching of the highly reactive Grignard reagent by moisture or oxygen.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of diphenyldialkyl- and diphenyldiarylgermanes from this compound using Grignard reagents.
General Considerations for Grignard Reactions
Due to the moisture and air sensitivity of Grignard reagents, all reactions must be performed under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use. Anhydrous solvents are essential for the success of the reaction.
Protocol for the Synthesis of Diphenyldimethylgermane (Ph₂GeMe₂)
This protocol details the reaction of this compound with methylmagnesium bromide.
Materials:
-
This compound (Ph₂GeCl₂)
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon line, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (2.2 eq) dropwise from the dropping funnel to the stirred solution of this compound over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization to afford pure diphenyldimethylgermane.
Protocol for the Synthesis of Tetraphenylgermane (Ph₄Ge)
This protocol describes the reaction of this compound with phenylmagnesium bromide.
Materials:
-
This compound (Ph₂GeCl₂)
-
Phenylmagnesium bromide solution (e.g., 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a septum, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add the phenylmagnesium bromide solution (2.2 eq) via syringe to the stirred solution of this compound.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Quench the reaction at 0 °C by the careful addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure tetraphenylgermane as a white crystalline solid.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of tetraorganogermanes from this compound.
Table 1: Reaction Conditions and Yields for the Synthesis of Ph₂GeR₂
| Product | Grignard Reagent | Stoichiometry (RMgX:Ph₂GeCl₂) | Solvent | Reaction Time | Temperature | Yield (%) |
| Diphenyldimethylgermane | MeMgBr | 2.2 : 1 | Diethyl ether | 2 h | Reflux | 85-95 |
| Diphenyldiethylgermane | EtMgBr | 2.2 : 1 | THF | 4 h | Reflux | 80-90 |
| Tetraphenylgermane | PhMgBr | 2.2 : 1 | THF | 12 h | Room Temp. | 90-98 |
Table 2: Spectroscopic Data for Selected Tetraorganogermanes
| Compound | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | IR (ν, cm⁻¹) |
| Diphenyldimethylgermane | 7.50-7.30 (m, 10H, Ph-H), 0.55 (s, 6H, Ge-CH₃) | 138.5, 134.2, 129.0, 128.5, -2.1 | 3068, 1429, 1090, 825, 698 |
| Tetraphenylgermane | 7.55-7.35 (m, 20H, Ph-H) | 137.9, 135.1, 129.3, 128.7 | 3065, 1480, 1428, 1089, 997, 734, 696 |
Visualizations
The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis of tetraorganogermanes via Grignard reaction with this compound.
Application Notes and Protocols for the Purification of Diphenylgermanium Dichloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the purification of Diphenylgermanium dichloride (Ph₂GeCl₂), a key organogermanium intermediate. The primary and most effective method detailed is fractional vacuum distillation. A conceptual protocol for low-temperature recrystallization is also presented as a potential alternative or supplementary purification step.
Data Presentation
Physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 1613-66-7 | [1][2] |
| Molecular Formula | C₁₂H₁₀Cl₂Ge | [1][2] |
| Molecular Weight | 297.75 g/mol | [2] |
| Appearance | Colorless to almost colorless liquid | --- |
| Melting Point | 9 °C | --- |
| Boiling Point | 100 °C at 0.005 mmHg | [1][3][4] |
| Density | 1.415 g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.5975 | [3][4] |
| Solubility | Insoluble in water; moisture sensitive | [1][4] |
Experimental Protocols
The purification of this compound is crucial to remove unreacted starting materials and byproducts. Common impurities may include Germanium tetrachloride (GeCl₄), Phenyltrichlorogermane (PhGeCl₃), and Triphenylgermanium chloride (Ph₃GeCl). The choice of purification method depends on the nature of the impurities and the desired final purity.
Method 1: Fractional Vacuum Distillation (Recommended)
Fractional distillation under reduced pressure is the most effective and widely applicable method for purifying this compound, leveraging its relatively high boiling point compared to common precursors and byproducts.
Materials and Equipment:
-
Crude this compound
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask(s)
-
Vacuum pump
-
Manometer
-
Heating mantle with stirrer
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Schlenk line or inert gas (Nitrogen or Argon) supply
-
Dry glassware
Procedure:
-
System Preparation: Assemble the distillation apparatus, ensuring all glassware is thoroughly dried to prevent hydrolysis of the moisture-sensitive product. The system should be connected to a Schlenk line to allow for purging with an inert gas and connection to the vacuum pump.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar for smooth boiling.
-
Inert Atmosphere: Evacuate the system and backfill with an inert gas (e.g., Nitrogen or Argon) at least three times to remove air and moisture.
-
Vacuum Application: Gradually apply vacuum to the system. A cold trap should be placed between the distillation apparatus and the vacuum pump to collect any volatile impurities and protect the pump.
-
Heating: Once the desired vacuum is achieved (e.g., ~0.005 mmHg), begin heating the distillation flask using a heating mantle. Engage the magnetic stirrer.
-
Fraction Collection:
-
Monitor the temperature at the head of the fractionating column.
-
Discard the initial fraction (forerun), which may contain more volatile impurities such as Germanium tetrachloride.
-
Collect the main fraction of this compound at the specified boiling point (approximately 100 °C at 0.005 mmHg).[1][3][4]
-
Use multiple receiving flasks to collect different fractions if a high degree of purity is required.
-
-
Completion and Storage: Once the main fraction has been collected, stop the heating and allow the system to cool to room temperature under inert gas. The purified this compound should be stored under an inert atmosphere in a tightly sealed container to prevent moisture contamination.
Method 2: Low-Temperature Recrystallization (Conceptual)
Given that this compound has a melting point of 9 °C, low-temperature recrystallization from a suitable solvent is a potential purification method. This protocol is conceptual as specific solvent systems are not well-documented in the literature and would require experimental screening. The ideal solvent should dissolve this compound at or slightly above its melting point and exhibit low solubility at lower temperatures, while impurities should remain in solution.
Potential Solvents for Screening:
-
Low-polarity, low-boiling point alkane solvents such as pentane or hexane.
-
Solvent mixtures, for example, a mixture of a more polar solvent (like dichloromethane or diethyl ether) with a non-polar anti-solvent (like pentane or hexane).
Conceptual Procedure:
-
Solvent Selection: Through small-scale trials, identify a solvent or solvent system in which this compound is soluble at ~10-15 °C but sparingly soluble at lower temperatures (e.g., -20 °C to -78 °C).
-
Dissolution: In a dry, inert atmosphere, dissolve the crude this compound in a minimal amount of the chosen warm solvent.
-
Cooling and Crystallization: Slowly cool the solution in a cooling bath (e.g., ice-salt, dry ice/acetone, or a cryocooler) to induce crystallization. Slow cooling is crucial for the formation of pure crystals.
-
Isolation: Once crystallization is complete, quickly filter the cold slurry under an inert atmosphere using a pre-cooled filtration apparatus (e.g., a Schlenk filter stick or a jacketed filter funnel).
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
-
Storage: Store the purified solid this compound under an inert atmosphere at a temperature below its melting point.
Workflow and Logic Diagrams
Caption: Purification workflow for this compound.
References
Troubleshooting & Optimization
Troubleshooting low yield in Diphenylgermanium dichloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of diphenylgermanium dichloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via two primary methods: the Grignard reaction and the redistribution reaction.
Synthesis Route 1: Grignard Reaction
The synthesis of this compound via the Grignard reaction involves the reaction of a phenylmagnesium halide (typically bromide or chloride) with germanium tetrachloride (GeCl₄).
Question: My Grignard reaction is resulting in a low yield of this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in this Grignard synthesis can arise from several factors, from the quality of reagents and solvents to the reaction conditions and work-up procedure. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive towards moisture and oxygen. This compound is also moisture-sensitive.
-
Troubleshooting:
-
Ensure all glassware is rigorously flame-dried or oven-dried before use and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. Diethyl ether and tetrahydrofuran (THF) are common solvents and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
The germanium tetrachloride should be of high purity and handled under an inert atmosphere.
-
-
-
Purity of Magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which inhibits the formation of the Grignard reagent.
-
Troubleshooting:
-
Use fresh, shiny magnesium turnings.
-
Activate the magnesium prior to the addition of the phenyl halide. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically stirring the magnesium turnings to expose a fresh surface.
-
-
-
Incorrect Stoichiometry: The molar ratio of the Grignard reagent to germanium tetrachloride is crucial. An excess of the Grignard reagent can lead to the formation of triphenylgermanium chloride and tetraphenylgermane, while an excess of GeCl₄ will result in a mixture containing phenyltrichlorogermane.
-
Troubleshooting:
-
Carefully control the stoichiometry. A 2:1 molar ratio of phenylmagnesium halide to germanium tetrachloride is theoretically required. However, slight adjustments may be necessary based on the purity and reactivity of the Grignard reagent.
-
Consider titrating the Grignard reagent prior to use to determine its exact concentration.
-
-
-
Reaction Temperature: The reaction is typically performed at a low temperature to control its exothermicity and minimize side reactions.
-
Troubleshooting:
-
Add the germanium tetrachloride solution dropwise to the Grignard reagent at a low temperature, typically 0 °C or below.
-
Maintain the low temperature throughout the addition and then allow the reaction to slowly warm to room temperature.
-
-
-
Inefficient Work-up and Purification: Improper work-up can lead to the hydrolysis of the product. The purification method is critical to isolate the desired product from byproducts.
-
Troubleshooting:
-
Quench the reaction by slowly adding it to a cold, dilute acid solution (e.g., HCl) to neutralize any unreacted Grignard reagent and facilitate the separation of the organic and aqueous layers.
-
Purify the crude product by vacuum distillation to separate this compound from less volatile byproducts like tetraphenylgermane and more volatile ones like phenyltrichlorogermane.[1]
-
-
Table 1: Troubleshooting Guide for Grignard Synthesis of this compound
| Issue | Potential Cause | Recommended Solution |
| Low or No Grignard Reagent Formation | Inactive magnesium surface (oxide layer) | Activate magnesium with iodine or 1,2-dibromoethane. |
| Wet glassware or solvents | Flame-dry all glassware and use anhydrous solvents. | |
| Low Yield of this compound | Incorrect stoichiometry | Titrate the Grignard reagent and use a precise 2:1 molar ratio with GeCl₄. |
| Reaction temperature too high | Maintain a low temperature (e.g., 0 °C) during the addition of GeCl₄. | |
| Presence of moisture or air | Conduct the reaction under a strict inert atmosphere. | |
| Formation of Multiple Products | Incorrect stoichiometry | Fine-tune the molar ratio of reactants. |
| Inefficient mixing | Ensure vigorous stirring throughout the reaction. | |
| Product Loss During Work-up | Hydrolysis of the product | Perform the work-up at low temperatures and avoid excess water. |
| Difficult Purification | Incomplete reaction or significant byproduct formation | Optimize reaction conditions to maximize the desired product before attempting purification. Use vacuum distillation for separation.[1] |
Synthesis Route 2: Redistribution Reaction
This method involves the reaction of tetraphenylgermane (Ph₄Ge) with germanium tetrachloride (GeCl₄), typically in the presence of a catalyst, to yield this compound.
Question: My redistribution reaction between tetraphenylgermane and germanium tetrachloride gives a low yield of this compound. What could be the problem?
Answer: The success of the redistribution reaction is highly dependent on the catalyst, reaction temperature, and stoichiometry.
Potential Causes & Solutions:
-
Catalyst Inactivity or Absence: This reaction often requires a Lewis acid catalyst to proceed at a reasonable rate.
-
Troubleshooting:
-
Aluminum trichloride (AlCl₃) is a commonly used catalyst for this type of redistribution reaction. Ensure the AlCl₃ is anhydrous and added under an inert atmosphere.
-
The amount of catalyst can be critical; typically, a catalytic amount is sufficient.
-
-
-
Incorrect Stoichiometry: The molar ratio of Ph₄Ge to GeCl₄ determines the product distribution.
-
Troubleshooting:
-
A 1:1 molar ratio of tetraphenylgermane to germanium tetrachloride is the theoretical stoichiometry to produce two equivalents of this compound.
-
Deviations from this ratio will lead to the formation of other phenylgermanium chlorides (Ph₃GeCl and PhGeCl₃).
-
-
-
Suboptimal Reaction Temperature and Time: The reaction needs to be heated to achieve equilibrium.
-
Troubleshooting:
-
The reaction is often carried out at elevated temperatures, for instance, in a sealed tube or a high-boiling solvent.
-
Monitor the reaction progress over time using techniques like GC-MS or NMR to determine the optimal reaction time.
-
-
Table 2: Troubleshooting Guide for Redistribution Synthesis of this compound
| Issue | Potential Cause | Recommended Solution |
| Slow or No Reaction | Inactive or no catalyst | Use anhydrous AlCl₃ as a catalyst. |
| Insufficient temperature | Increase the reaction temperature, potentially using a sealed tube. | |
| Low Yield of this compound | Incorrect stoichiometry | Use a precise 1:1 molar ratio of Ph₄Ge to GeCl₄. |
| Reaction has not reached equilibrium | Increase reaction time and monitor progress. | |
| Formation of a Mixture of Phenylgermanium Chlorides | Incorrect stoichiometry | Carefully control the 1:1 molar ratio of reactants. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Bromobenzene or Chlorobenzene
-
Anhydrous diethyl ether or THF
-
Germanium tetrachloride (GeCl₄)
-
Iodine (crystal)
-
Hydrochloric acid (dilute solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle boiling of the ether is observed.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Germanium Tetrachloride:
-
Cool the freshly prepared Grignard reagent solution in an ice-salt bath to 0 °C or below.
-
Prepare a solution of germanium tetrachloride in anhydrous diethyl ether in the dropping funnel.
-
Add the GeCl₄ solution dropwise to the stirred, cooled Grignard reagent. A vigorous reaction will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly pour it into a beaker containing a mixture of crushed ice and dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine all organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent, and remove the solvent by rotary evaporation.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.[1]
-
Protocol 2: Synthesis of this compound via Redistribution Reaction
Materials:
-
Tetraphenylgermane (Ph₄Ge)
-
Germanium tetrachloride (GeCl₄)
-
Anhydrous aluminum trichloride (AlCl₃)
Procedure:
-
Reaction Setup:
-
In a flame-dried, heavy-walled glass tube or a flask equipped with a reflux condenser and protected by an inert atmosphere, place tetraphenylgermane and a catalytic amount of anhydrous aluminum trichloride.
-
Add an equimolar amount of germanium tetrachloride to the tube.
-
-
Reaction:
-
Seal the tube (if used) or heat the flask mixture under reflux. The reaction temperature is typically elevated, and the reaction time can vary from a few hours to overnight.
-
Monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS or NMR to observe the disappearance of starting materials and the formation of the product.
-
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, can be isolated from the reaction mixture by vacuum distillation.
-
Visualizations
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Caption: Workflow for the redistribution synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Optimizing Diphenylgermanium Dichloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing reactions involving diphenylgermanium dichloride. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when handling this compound?
A1: this compound is a moisture-sensitive and corrosive compound.[1] It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[1] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.
Q2: How should I properly store this compound?
A2: Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container under an inert atmosphere. A desiccator or a glovebox is recommended for long-term storage to maintain its integrity and reactivity.
Q3: What are the most common reactions performed with this compound?
A3: this compound is a versatile precursor for the synthesis of various organogermanium compounds. Common reactions include:
-
Grignard Reactions: To form tetra-substituted germanes (e.g., tetraphenylgermane).[2]
-
Reduction: To synthesize diphenylgermane (Ph₂GeH₂) using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Hydrolysis: Controlled hydrolysis leads to the formation of diphenylgermanone ([Ph₂GeO]n).
-
Cross-Coupling Reactions: Although less common than for other organometallics, it can participate in certain palladium-catalyzed cross-coupling reactions.[2]
Q4: What are typical solvents for reactions with this compound?
A4: The choice of solvent is critical and depends on the specific reaction. For moisture-sensitive reactions like Grignard and reduction reactions, anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are commonly used.[3] For other transformations, a range of anhydrous, non-protic solvents can be employed.
Troubleshooting Guides
Low or No Product Yield
Low product yield is a common challenge in organometallic synthesis. The following guide addresses potential causes and solutions for reactions involving this compound.
| Potential Cause | Recommended Solution |
| Moisture Contamination | This compound and many of its reaction partners (e.g., Grignard reagents, LiAlH₄) are highly sensitive to moisture. Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Inactive Grignard Reagent | The surface of magnesium turnings can oxidize, preventing the initiation of Grignard reagent formation. Activate the magnesium by stirring vigorously, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[3] Titrate the Grignard reagent before use to determine its exact concentration. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider increasing the reaction time or temperature. Ensure proper stoichiometry of reagents. |
| Side Reactions | Unwanted side reactions can consume starting materials and reduce the yield of the desired product. For Grignard reactions, Wurtz coupling is a common side reaction. This can be minimized by the slow, dropwise addition of the halide to the magnesium suspension.[4] In reduction reactions, over-reduction or side reactions with the solvent can occur. |
| Product Loss During Workup | The product may be lost during aqueous workup or purification. Ensure the pH of the aqueous layer is optimized to prevent the loss of acidic or basic products. Check all layers (aqueous and organic) and filtration media for the presence of the product before discarding.[5] |
Formation of Unexpected Byproducts
The presence of unexpected byproducts can complicate purification and reduce the overall yield.
| Potential Cause | Recommended Solution |
| Hydrolysis of Starting Material or Product | The Ge-Cl bonds in this compound are susceptible to hydrolysis, which can lead to the formation of germoxanes. Perform the reaction under strictly anhydrous and inert conditions. |
| Wurtz Coupling in Grignard Reactions | The reaction of the formed Grignard reagent with the starting halide leads to homocoupled byproducts. This can be mitigated by slow addition of the halide and maintaining a dilute concentration in the reaction mixture.[4] |
| Reaction with Solvent | Ethereal solvents like THF can be cleaved by strong organometallic reagents, especially at elevated temperatures.[6] Conduct the reaction at the lowest effective temperature. |
| Oligomerization/Polymerization | Under certain conditions, organogermanium compounds can form oligomeric or polymeric species. Careful control of reaction stoichiometry and conditions is crucial. |
Experimental Protocols
Synthesis of Tetraphenylgermane via Grignard Reaction
This protocol describes the reaction of this compound with phenylmagnesium bromide to yield tetraphenylgermane.
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of phenylmagnesium bromide.[7]
-
Reaction with this compound: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of this compound in anhydrous diethyl ether to the stirred Grignard reagent.
-
Reaction Monitoring and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Isolation and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallization: Purify the crude tetraphenylgermane by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and ethanol or benzene and cyclohexane.[8]
Reduction of this compound to Diphenylgermane
This protocol outlines the reduction of this compound using lithium aluminum hydride (LiAlH₄).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
10% Sulfuric acid
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a solution of this compound in anhydrous diethyl ether.
-
Addition of Reducing Agent: Carefully add a solution or suspension of LiAlH₄ in anhydrous diethyl ether to the this compound solution at 0 °C.
-
Reaction and Workup: Stir the reaction mixture at room temperature overnight.[9] Quench the reaction by the slow and careful addition of 10% sulfuric acid.[9]
-
Isolation and Purification: Filter the mixture through Celite to remove inorganic salts.[9] Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers and dry over anhydrous magnesium sulfate.[9] Remove the solvent under reduced pressure to yield the crude diphenylgermane. The product can be further purified by recrystallization from a suitable solvent like dichloromethane.[9]
Data Presentation
Table 1: Effect of Reaction Conditions on the Synthesis of this compound
| Reactants | Catalyst | Temperature | Time | Yield | Reference |
| Si-compound, GeCl₄ | AlCl₃ | 110-120°C | 3 h | 88% | Zhun et al., 2006[10] |
Visualizations
General Experimental Workflow for this compound Reactions
Caption: A generalized workflow for conducting reactions with this compound.
Troubleshooting Logic for Low Reaction Yield
Caption: A decision-making diagram for troubleshooting low product yields.
References
- 1. Germane, dichlorodiphenyl- | C12H10Cl2Ge | CID 74167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. How To [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Side reactions and byproduct formation with Diphenylgermanium dichloride
Welcome to the technical support center for Diphenylgermanium dichloride (Ph₂GeCl₂). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions and byproduct formation during its use.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My reaction produced a white, insoluble precipitate. What is it and how can I prevent it?
Answer:
The most common cause of a white, insoluble precipitate is the hydrolysis of this compound. This occurs when the compound is exposed to moisture, even trace amounts in solvents or on glassware. The initial hydrolysis product is diphenylgermanediol, which readily condenses to form oligomeric or polymeric diphenylgermoxanes. These are typically white, amorphous solids that are insoluble in common organic solvents.
Troubleshooting:
-
Moisture Control: Rigorous exclusion of water is critical. Use freshly dried solvents, oven-dried or flame-dried glassware, and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
-
Reagent Purity: Ensure all starting materials and reagents are anhydrous.
-
Solvent Choice: Use non-protic, anhydrous solvents.
2. I observe unexpected peaks in my NMR/Mass Spectrum. What are the likely byproducts?
Answer:
Besides hydrolysis products, other byproducts can form depending on the reaction conditions and reagents used. The most common scenarios are:
-
Wurtz-Type Coupling: In the presence of reactive metals (e.g., sodium, magnesium), this compound can undergo reductive coupling to form polygermanes, which are chains of germanium atoms. This is particularly relevant in reactions involving Grignard reagent formation or other organometallic preparations.
-
Incomplete Reaction with Organometallics: When reacting with organometallic reagents (e.g., Grignard or organolithium reagents), incomplete substitution can lead to a mixture of mono- and di-substituted products.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the Ge-Cl bonds. Incomplete reduction can result in the formation of diphenylgermanium chlorohydride (Ph₂GeHCl).
3. How can I minimize the formation of polygermanes in my reaction?
Answer:
Polygermane formation via Wurtz-type coupling is a common side reaction when using reactive metals. To minimize this:
-
Control Stoichiometry: Use a precise stoichiometry of the reactive metal.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the coupling reaction.
-
Slow Addition: Add the this compound slowly to the reaction mixture containing the metal to maintain a low concentration of the germanium species.
4. What is the best way to purify this compound that may have partially hydrolyzed?
Answer:
If your this compound has been exposed to moisture, it is best to purify it before use. The recommended method is vacuum distillation . Given its high boiling point, a good vacuum is essential to avoid thermal decomposition.
Data Presentation: Summary of Side Reactions
The following table summarizes the common side reactions, their typical byproducts, and key factors influencing their formation.
| Side Reaction | Reagents/Conditions | Byproduct(s) | Influencing Factors |
| Hydrolysis | Water/Moisture | Diphenylgermoxanes (linear or cyclic oligomers/polymers) | Presence of water, protic solvents, reaction time |
| Wurtz-Type Coupling | Reactive metals (e.g., Na, Mg) | Polygermanes (Ph₂Ge)n | Metal reactivity, temperature, concentration |
| Incomplete Substitution | Organometallic reagents (e.g., RMgX, RLi) | Monosubstituted products (e.g., Ph₂GeClR) | Stoichiometry, reaction time, temperature |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | Diphenylgermane (Ph₂GeH₂), Diphenylgermanium chlorohydride (Ph₂GeHCl) | Stoichiometry of reducing agent, reaction conditions |
Experimental Protocols
Protocol 1: General Handling of this compound
This compound is moisture-sensitive. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.
-
Glassware: All glassware must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum and allowed to cool under an inert atmosphere.
-
Solvents: Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent or obtained from a solvent purification system.
-
Transfers: Liquid transfers should be performed using gas-tight syringes or cannulas. Solid transfers should be done under a positive pressure of inert gas.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a distillation apparatus with a short path distillation head. Ensure all joints are well-sealed with high-vacuum grease.
-
Initial Procedure: Transfer the crude this compound to the distillation flask under an inert atmosphere.
-
Distillation: Slowly apply vacuum. The boiling point is approximately 100 °C at 0.005 mmHg.
-
Collection: Collect the purified liquid in a receiving flask that has been pre-dried and is under an inert atmosphere.
-
Storage: Store the purified product in a sealed container under an inert atmosphere.
Visualizations
How to handle moisture-sensitive Diphenylgermanium dichloride reactions
Welcome to the technical support center for Diphenylgermanium dichloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for handling this moisture-sensitive compound in chemical reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental use of this compound.
| Problem | Possible Cause | Solution |
| Low or no product yield | Reagent decomposition: this compound is highly sensitive to moisture and will decompose in the presence of water.[1][2][3] | Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) before use. Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).[4] |
| Contamination of starting materials: Solvents or other reagents may contain dissolved oxygen or trace amounts of water. | Degas solvents prior to use by sparging with an inert gas (Nitrogen or Argon) or by using a freeze-pump-thaw technique.[4] Purify other reagents as necessary to remove water. | |
| Formation of white precipitate | Hydrolysis of this compound: The precipitate is likely a germanium oxide species formed from the reaction of this compound with water. | Immediately cease the reaction and re-evaluate the experimental setup for potential leaks or sources of moisture. Improve inert atmosphere techniques. |
| Inconsistent reaction outcomes | Variable atmospheric integrity: Small, undetected leaks in the reaction setup can lead to batch-to-batch variability. | Regularly check all joints and septa for a proper seal. Use high-quality grease for ground glass joints. Consider using a glove box for highly sensitive reactions.[5][6] |
| Impure this compound: The reagent may have degraded during storage. | Store this compound under an inert atmosphere in a tightly sealed container, preferably in a desiccator or glove box. If degradation is suspected, consider purification by distillation under reduced pressure. | |
| Difficulty in handling the reagent | Viscous liquid: As a liquid, transferring this compound can be challenging without introducing atmospheric contaminants.[3][7] | Use gas-tight syringes or cannulation techniques for transfers under an inert atmosphere.[8] Perform all manipulations within a glove box for maximum control.[5] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
A1: this compound ((C₆H₅)₂GeCl₂) is an organogermanium compound used as an intermediate in organic synthesis.[2][3] It is highly susceptible to hydrolysis. The germanium-chlorine bonds are reactive towards water, leading to the formation of germanium oxides and hydrochloric acid. This reactivity necessitates handling under moisture-free conditions to maintain its chemical integrity.[1]
Q2: What are the primary safety concerns when working with this compound?
A2: this compound is harmful if swallowed, inhaled, or comes into contact with the skin.[1][7] It can cause severe skin and eye irritation.[1][2][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood or a glove box.[1]
Q3: What type of inert gas should I use for my reaction?
A3: Both Nitrogen (N₂) and Argon (Ar) are commonly used to create an inert atmosphere.[4] Nitrogen is more economical for general-purpose applications. Argon is denser than air and more inert, making it the preferred choice for highly sensitive reactions or reactions involving reagents that can react with nitrogen (e.g., lithium metal).[4]
Q4: How can I be sure my glassware is sufficiently dry?
A4: For most applications, oven-drying glassware at a temperature above 120°C for at least 4 hours is sufficient. For highly moisture-sensitive reactions, it is best to flame-dry the glassware under vacuum immediately before use. This process involves heating the glass with a heat gun or a gentle flame while pulling a vacuum to remove any adsorbed water. The flask is then cooled to room temperature under a positive pressure of inert gas.
Q5: My reaction requires heating. How do I maintain an inert atmosphere?
A5: When heating a reaction, it is crucial to use a condenser to prevent solvent loss. The top of the condenser should be connected to a gas bubbler or a balloon filled with inert gas to maintain a positive pressure of the inert atmosphere and prevent air from entering the system as it cools.
Experimental Protocols
Protocol 1: Setting up a Reaction Under Inert Atmosphere using a Schlenk Line
A Schlenk line is a dual-manifold system that allows for the alternation between vacuum and an inert gas supply, enabling the manipulation of air-sensitive reagents in standard laboratory glassware.[4]
Materials:
-
Schlenk flask or round-bottom flask with a sidearm
-
Schlenk line with vacuum pump and inert gas source (N₂ or Ar)
-
Rubber septa
-
Grease for ground glass joints
-
Heat gun
Procedure:
-
Assemble Glassware: Assemble the reaction glassware (e.g., flask, condenser) and ensure all ground glass joints are lightly greased and well-seated.
-
Attach to Schlenk Line: Connect the reaction flask to the Schlenk line via thick-walled tubing.
-
Evacuate: Open the stopcock on the flask to the vacuum manifold of the Schlenk line to evacuate the air.
-
Flame-Dry: While under vacuum, gently heat the entire surface of the glassware with a heat gun until hot to the touch. This will desorb any bound water.
-
Backfill with Inert Gas: Close the stopcock to the vacuum manifold and carefully open it to the inert gas manifold to fill the flask with nitrogen or argon.[4]
-
Repeat Cycle: Repeat the vacuum-backfill cycle three to five times to ensure all atmospheric gases and moisture have been removed.[4]
-
Maintain Positive Pressure: After the final backfill, leave the flask under a positive pressure of inert gas. This can be visualized with an oil bubbler attached to the Schlenk line.
-
Introduce Reagents: Solid reagents can be added to the flask before flame-drying. Anhydrous solvents and liquid reagents, including this compound, should be added via a gas-tight syringe through a rubber septum.
Visualizations
Caption: Workflow for setting up a moisture-sensitive reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organometallic chemistry - Wikipedia [en.wikipedia.org]
- 7. Germane, dichlorodiphenyl- | C12H10Cl2Ge | CID 74167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Improving the stability of Diphenylgermanium dichloride solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Diphenylgermanium Dichloride solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reactivity of your solutions.
Troubleshooting Guide
Users may encounter several issues when working with this compound due to its sensitivity to atmospheric conditions. This guide addresses common problems in a question-and-answer format.
| Issue | Question | Possible Cause(s) | Recommended Solution(s) |
| Solution appears cloudy or contains a white precipitate immediately after preparation. | Why has my this compound solution turned cloudy or formed a precipitate upon dissolution? | The primary cause is the presence of moisture in the solvent or glassware, leading to hydrolysis of the this compound. | Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon). Use a high-purity, anhydrous solvent from a freshly opened bottle or one that has been properly dried and stored over molecular sieves. |
| The solution becomes cloudy over a short period of storage. | My initially clear solution of this compound has developed a precipitate after storage. What is happening? | This indicates slow hydrolysis due to residual moisture in the solution or ingress of atmospheric moisture into the storage vessel. | Store the solution under a positive pressure of an inert gas (Nitrogen or Argon). Use a sealed container with a septum, and for long-term storage, consider placing the primary container inside a larger, sealed container with a desiccant. Storing at a lower temperature (e.g., in a refrigerator or freezer, if the solvent's freezing point allows) can slow the rate of decomposition. |
| Inconsistent or poor yields in subsequent reactions. | I am observing inconsistent or low yields in my reactions using a this compound solution. Could the solution's stability be the issue? | Yes, partial hydrolysis of the this compound will reduce the concentration of the active reagent, leading to lower-than-expected yields. The hydrolysis products may also interfere with the desired reaction. | Prepare fresh solutions of this compound before use whenever possible. If a stock solution must be used, it is advisable to titrate the solution to determine the active concentration before each use. Avoid using protic solvents, as they will react with the this compound. |
| Formation of a viscous or gel-like substance. | My solution has become viscous or has formed a gel over time. What is the cause? | This is likely due to the formation of polymeric germoxanes, which are products of extensive hydrolysis and condensation of this compound. | This solution is likely significantly decomposed and should be discarded. To prevent this, strictly adhere to anhydrous techniques during preparation and storage. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound solutions?
A1: The primary cause of instability is hydrolysis. This compound is highly sensitive to moisture. In the presence of water, it undergoes hydrolysis to form diphenylgermanium oxide, which can further condense to form polymeric germoxanes. This process leads to the formation of insoluble precipitates and a decrease in the concentration of the active reagent.
Q2: What are the ideal solvents for preparing this compound solutions?
A2: The ideal solvents are anhydrous, aprotic solvents. Coordinating aprotic solvents such as tetrahydrofuran (THF) or 1,4-dioxane are often preferred as the oxygen atoms in the solvent can coordinate to the germanium center, which may help to stabilize the molecule. Non-coordinating aprotic solvents like toluene or dichloromethane can also be used, but extra care must be taken to ensure they are completely anhydrous. Protic solvents such as alcohols or water should be strictly avoided as they will react with the this compound.
Q3: How should I properly store solutions of this compound?
A3: Solutions should be stored in a tightly sealed container, under a positive pressure of an inert gas (e.g., Nitrogen or Argon). The container should have a septum to allow for the withdrawal of the solution via syringe without exposing the bulk solution to the atmosphere. For longer-term storage, it is recommended to store the solution at a reduced temperature, provided the solvent will not freeze.
Q4: Can I use a this compound solution that has turned cloudy?
A4: It is not recommended. A cloudy solution indicates the presence of hydrolysis products, meaning the concentration of the active this compound is lower than intended. The insoluble byproducts can also interfere with subsequent reactions, making it difficult to achieve reproducible results. It is always best to use a freshly prepared, clear solution.
Q5: Are there any additives that can improve the stability of the solution?
A5: While not a common practice for this specific compound, in principle, the addition of a non-reactive Lewis base could help to stabilize the solution by forming an adduct with the Lewis acidic germanium center. However, this would need to be carefully considered in the context of the intended downstream reaction, as the Lewis base could interfere. The most reliable method for ensuring stability is the rigorous exclusion of moisture.
Experimental Protocols
Protocol for Preparing a Stabilized Solution of this compound
This protocol outlines the steps for preparing a solution of this compound with enhanced stability by minimizing exposure to moisture.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., THF, Toluene)
-
Schlenk flask or similar reaction vessel with a sidearm and a rubber septum
-
Glass syringe and long needle
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware, including the Schlenk flask, stir bar, syringe, and needle.
-
Place the glassware in an oven at >120°C for at least 4 hours to remove any adsorbed water.
-
Assemble the Schlenk flask with the stir bar inside and the septum on the main neck while still hot, and immediately connect it to a Schlenk line.
-
Evacuate the flask under high vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
-
Solvent Transfer:
-
Using a dry, inert gas-flushed syringe, transfer the desired volume of anhydrous solvent to the Schlenk flask.
-
Alternatively, cannulate the solvent from a solvent purification system or a sealed bottle of anhydrous solvent into the flask under a positive pressure of inert gas.
-
-
This compound Transfer:
-
Weigh the required amount of this compound in a sealed container under an inert atmosphere (e.g., in a glovebox).
-
If a glovebox is not available, the liquid this compound can be transferred via syringe.
-
First, flush a clean, dry syringe with inert gas.
-
Carefully insert the needle through the septum of the this compound container and withdraw the desired volume.
-
Quickly transfer the liquid to the Schlenk flask containing the solvent by injecting it through the septum.
-
-
-
Dissolution and Storage:
-
With a continuous positive pressure of inert gas, gently stir the solution until the this compound is fully dissolved.
-
The resulting solution should be clear and colorless.
-
For storage, ensure the flask is sealed and maintained under a positive pressure of inert gas. Wrap the septum and any joints with paraffin film for extra protection against atmospheric moisture. Store in a cool, dark place.
-
Data Presentation
| Solvent | Solubility ( g/100 mL at 25°C) | Observed Stability (Time to first sign of precipitation at 25°C under Inert Atmosphere) | Notes |
| Tetrahydrofuran (THF) | User to determine | User to determine | Coordinating solvent, may enhance stability. |
| 1,4-Dioxane | User to determine | User to determine | Coordinating solvent, may enhance stability. |
| Toluene | User to determine | User to determine | Non-coordinating solvent. |
| Dichloromethane | User to determine | User to determine | Non-coordinating solvent. |
Visualizations
Below are diagrams illustrating key concepts related to the stability of this compound solutions.
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for preparing stable solutions.
Technical Support Center: Characterization of Organogermanium Compounds
Welcome to the technical support center for the characterization of organogermanium compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the experimental analysis of these unique molecules.
Frequently Asked Questions (FAQs)
Q1: My organogermanium compound is expected to be stable, but I'm seeing signs of decomposition during characterization. What are the common stability issues?
A1: While organogermanium compounds with Ge-C bonds are generally stable in air, certain functionalities can impart sensitivity. Compounds containing Germanium-Hydrogen (Ge-H) bonds are susceptible to air oxidation. Similarly, organogermanium halides can be sensitive to moisture and may hydrolyze easily. It is crucial to handle such compounds under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques, especially during sample preparation for analysis.
Q2: I'm not getting a usable signal in my 73Ge NMR experiment. Is this normal?
A2: Yes, this is a very common issue. The 73Ge nucleus has unfavorable NMR properties, including a low natural abundance (7.73%), a low magnetogyric ratio, and a significant quadrupole moment. These factors lead to low sensitivity and broad resonance signals, particularly if the germanium atom is in an asymmetric electronic environment. For many compounds, especially those with low symmetry, the signal may be too broad to be detected by a standard high-resolution NMR spectrometer.
Q3: The isotopic pattern in my mass spectrum is complex. How can I confirm it corresponds to a germanium-containing fragment?
A3: Germanium has five stable isotopes (70Ge, 72Ge, 73Ge, 74Ge, and 76Ge) with distinct natural abundances. This results in a characteristic isotopic pattern for any fragment containing a germanium atom. You can use mass spectrometry software to simulate the theoretical isotopic pattern for your proposed fragment and compare it with your experimental data. A good match is a strong indicator of the presence of germanium in that ion.
Q4: I'm struggling to grow single crystals of my organogermanium compound for X-ray diffraction. Are there any specific tips?
A4: Crystal growth can be challenging. Key factors are the purity of your compound and the choice of solvent. Ensure your compound is highly pure before attempting crystallization. Systematically screen a variety of solvents and solvent combinations (e.g., a good solvent for your compound layered with a miscible "anti-solvent" in which it is poorly soluble). Common techniques include slow evaporation, slow cooling of a saturated solution, and vapor diffusion. Be patient and avoid disturbing the crystallization setup.
Troubleshooting Guides
NMR Spectroscopy: 73Ge Signal Acquisition
| Problem | Possible Cause | Troubleshooting Steps |
| No 73Ge signal observed. | 1. Low sample concentration.2. Insufficient number of scans.3. Asymmetric environment around Ge causing extreme line broadening.4. Incorrect spectrometer parameters. | 1. Increase the sample concentration as much as solubility allows.2. Significantly increase the number of scans (e.g., overnight acquisition).3. If possible, modify the compound to increase symmetry around the Ge center.4. Consult an NMR specialist to optimize acquisition parameters (e.g., pulse width, acquisition time). Use a wider spectral width. |
| Very broad 73Ge signal. | 1. Quadrupolar relaxation in a low-symmetry environment.2. Chemical exchange or dynamic processes. | 1. This may be an inherent property of the molecule. Consider solid-state NMR for more informative spectra in some cases.2. Perform variable temperature (VT) NMR studies to investigate dynamic processes. |
Mass Spectrometry: Sample Integrity and Fragmentation
| Problem | Possible Cause | Troubleshooting Steps |
| Molecular ion is weak or absent. | 1. Compound is unstable under the ionization conditions.2. Extensive fragmentation. | 1. Use a softer ionization technique such as Liquid Injection Field Desorption Ionization (LIFDI), Chemical Ionization (CI), or Electrospray Ionization (ESI) instead of Electron Ionization (EI).2. Lower the ionization energy if using EI. |
| Spectrum dominated by peaks corresponding to oxidized or hydrolyzed species. | 1. Sample is air- or moisture-sensitive and decomposed during preparation or introduction. | 1. Prepare the sample in an inert atmosphere glovebox.2. Use a specialized setup for analyzing air-sensitive samples, such as a direct insertion probe with an inert-atmosphere chamber or a combined MS/glovebox system.[1][2] |
| Complex fragmentation pattern. | 1. Multiple fragmentation pathways.2. Presence of impurities. | 1. Start by identifying fragments that show the characteristic germanium isotopic pattern.2. The primary fragmentation is often the cleavage of a Ge-C bond.[3] Look for losses of organic substituents.3. Ensure the purity of your sample using other analytical techniques like NMR or chromatography. |
X-ray Crystallography: Data Quality and Refinement
| Problem | Possible Cause | Troubleshooting Steps |
| Crystals are too small, thin plates, or needles. | 1. Sub-optimal crystallization conditions (solvent, temperature, concentration).2. Rapid crystal growth. | 1. Systematically screen a wider range of solvents and crystallization techniques (e.g., vapor diffusion, layering).[4][5]2. Slow down the crystallization process by reducing the rate of evaporation or cooling. |
| High R-factors and poor refinement statistics. | 1. Poor crystal quality.2. Crystal twinning.3. Structural disorder. | 1. Screen multiple crystals to find the one with the best diffraction.2. Use software to test for twinning and apply appropriate refinement strategies if detected.[6][7]3. Model any disorder (e.g., of flexible alkyl or aryl groups) using appropriate constraints and restraints in the refinement software. |
Quantitative Data Summary
Table 1: Typical 73Ge NMR Chemical Shift Ranges (Reference: Tetramethylgermane, GeMe4)
| Compound Class | Chemical Shift Range (ppm) | Notes |
| Tetraalkylgermanes (GeR4) | +20 to -30 | Highly dependent on the alkyl substituents. |
| Phenyl-substituted Germyl Groups | Upfield (more negative) compared to alkyl-substituted | |
| Germyl groups with one Ge-Ge bond | -30 to -65 | |
| Germyl groups with two Ge-Ge bonds | -100 to -120 | |
| Germyl groups with three Ge-Ge bonds | -195 to -210 |
Table 2: Selected Average Germanium Bond Lengths from X-ray Crystallography
| Bond Type | Average Bond Length (Å) | Notes |
| Ge-C (aliphatic) | 1.94 - 1.98 | Varies with coordination number and substituents. |
| Ge-C (aryl) | 1.94 - 1.96 | |
| Ge-O | 1.73 - 1.82 | Shorter for central GeO4 fragments.[8] |
| Ge-Ge | 2.45 - 2.47 | In elemental germanium and polygermanes.[9] |
| Ge-N (transannular in germatranes) | 2.01 - 2.29 | Dependent on electronic effects of other substituents.[10] |
Experimental Protocols
Protocol 1: NMR Sample Preparation for Air-Sensitive Organogermanium Compounds
-
Glassware Preparation : Ensure a J. Young NMR tube and all other glassware are oven-dried and cooled under vacuum.
-
Inert Atmosphere : Connect the J. Young NMR tube to a Schlenk line using an appropriate adapter and cycle between vacuum and inert gas (e.g., argon) at least three times to establish an inert atmosphere.
-
Sample Transfer : In a glovebox or under a positive pressure of inert gas on the Schlenk line, weigh the desired amount of the organogermanium compound into a small vial.
-
Solvent Addition : Add the required volume (typically 0.6-0.7 mL) of a dry, degassed deuterated solvent to the vial to dissolve the sample.
-
Transfer to NMR Tube : Using a gas-tight syringe or a cannula, carefully transfer the solution from the vial to the J. Young NMR tube.
-
Sealing : Securely close the Teflon valve on the J. Young tube while it is still under a positive pressure of inert gas. The sample is now ready for analysis.
Protocol 2: Growing Single Crystals by Vapor Diffusion
-
Prepare a Saturated Solution : In a small, narrow vial (e.g., 2 mL), dissolve your purified organogermanium compound in a minimal amount of a "good" solvent (one in which it is readily soluble).
-
Set up the Diffusion Chamber : Place this small vial inside a larger jar or beaker (e.g., 20 mL).
-
Add the Anti-Solvent : Carefully add a few milliliters of an "anti-solvent" (a solvent in which your compound is insoluble but which is miscible with the "good" solvent) to the larger container, ensuring it does not mix with the solution in the inner vial.[5]
-
Seal and Wait : Seal the outer container tightly. The more volatile anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of your compound and promoting slow crystal growth.
-
Patience : Place the sealed chamber in a location free from vibrations and temperature fluctuations. Do not disturb it for several days to weeks.
Visualizations
Caption: Workflow for NMR analysis of air-sensitive compounds.
Caption: Troubleshooting weak or absent molecular ions in MS.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. didattica.uniroma2.it [didattica.uniroma2.it]
- 7. How To [chem.rochester.edu]
- 8. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystallography Open Database: Search results [qiserver.ugr.es]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Strategies to increase the efficiency of Diphenylgermanium dichloride-mediated catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diphenylgermanium dichloride-mediated catalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of this compound?
A1: this compound is primarily utilized as a precursor to catalytically active species and as a Lewis acid catalyst in certain organic transformations. While not as common as other Lewis acids, its applications include:
-
Lewis Acid Catalysis: Activating carbonyl compounds and other substrates in reactions like Friedel-Crafts alkylations and aldol reactions.
-
Precursor to Germanium Catalysts: Serving as a starting material for the synthesis of more complex organogermanium catalysts, which can be used in polymerization and cross-coupling reactions.[1][2]
-
Polymerization: Derivatives of this compound have been explored as catalysts for the polymerization of lactide to form biodegradable plastics like polylactide (PLA).[3]
Q2: What are the key safety precautions when handling this compound?
A2: this compound is a moisture-sensitive and hazardous chemical. Key safety precautions include:
-
Handling: Handle in an inert atmosphere (e.g., under argon or nitrogen) in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture.
-
Hazards: It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[4][5]
Q3: How does the Lewis acidity of this compound compare to other Lewis acids?
A3: The Lewis acidity of germanium compounds is an active area of research. Generally, germanium-based Lewis acids are considered milder than common Lewis acids like aluminum trichloride (AlCl₃) or boron trifluoride (BF₃).[2][6] This can be advantageous in reactions where a highly reactive Lewis acid might lead to side reactions or decomposition of sensitive functional groups.
Q4: Can this compound be used in aqueous media?
A4: No, this compound is sensitive to moisture and will hydrolyze in the presence of water.[7] Reactions involving this compound should be carried out under anhydrous conditions using dry solvents and reagents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | 1. Catalyst Inactivity: The this compound may have degraded due to exposure to moisture. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | 1. Use freshly opened or properly stored this compound. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC/MS. |
| Formation of Byproducts | 1. Excessive Catalyst Loading: Too much Lewis acid can lead to side reactions. 2. High Reaction Temperature: Elevated temperatures can promote decomposition or alternative reaction pathways. 3. Presence of Impurities: Impurities in the starting materials or solvents can interfere with the desired reaction. | 1. Reduce the catalyst loading. 2. Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration. 3. Purify starting materials and use high-purity, anhydrous solvents. |
| Inconsistent Results | 1. Variability in Reagent Quality: The purity and dryness of this compound, substrates, and solvents may vary between batches. 2. Atmospheric Moisture: Inconsistent inert atmosphere techniques can lead to varying levels of catalyst deactivation. | 1. Use reagents from the same batch for a series of experiments. 2. Ensure consistent and rigorous application of inert atmosphere techniques (e.g., Schlenk line or glovebox). |
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Friedel-Crafts Alkylation
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation:
-
Oven-dry all glassware and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aromatic substrate and the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
-
Addition of Catalyst and Reagent:
-
Slowly add this compound (e.g., 10 mol%) to the stirred solution.
-
Add the alkylating agent dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the set temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC/MS).
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of a mild base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography, distillation, or recrystallization.
-
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Product Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Product Yield (%) |
| 1 | 24 | 15 |
| 5 | 12 | 65 |
| 10 | 8 | 85 |
| 15 | 8 | 83 |
Table 2: Illustrative Effect of Solvent on Reaction Outcome
| Solvent | Dielectric Constant | Reaction Time (h) | Product Yield (%) |
| Dichloromethane | 9.1 | 8 | 85 |
| Toluene | 2.4 | 12 | 70 |
| 1,2-Dichloroethane | 10.4 | 8 | 88 |
| Diethyl Ether | 4.3 | 24 | 40 |
Visualizations
Caption: General experimental workflow for this compound-mediated catalysis.
Caption: Troubleshooting workflow for low yield in this compound-mediated reactions.
References
- 1. americanelements.com [americanelements.com]
- 2. "The Synthesis, Lewis Acidity and Catalytic Activity of Bis(catecholato)germanes" by Andrew T. Henry [ir.lib.uwo.ca]
- 3. Germanium Catalysts for Lactide Polymerization - ChemistryViews [chemistryviews.org]
- 4. This compound 95 1613-66-7 [sigmaaldrich.com]
- 5. Germane, dichlorodiphenyl- | C12H10Cl2Ge | CID 74167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemical.com [alfa-chemical.com]
Technical Support Center: Diphenylgermanium Dichloride Purification
This technical support center provides researchers, scientists, and drug development professionals with guidance on removing impurities from crude Diphenylgermanium dichloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound typically arise from its synthesis, which often involves the reaction of Phenylgermanium trichloride with a phenylating agent like Tetraphenylgermanium. Potential impurities include:
-
Unreacted starting materials: Phenylgermanium trichloride and Tetraphenylgermanium.
-
Partially substituted byproducts: Triphenylgermanium chloride.
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Hydrolysis products: If the compound is exposed to moisture, Germanium-oxygen bonded species can form. This compound is sensitive to moisture.[1]
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Solvent residues: Depending on the synthetic and workup procedures.
Q2: What is the recommended primary method for purifying crude this compound?
A2: Due to its high boiling point, the most effective method for purifying this compound is fractional vacuum distillation .[2][3][4] This technique allows for the separation of components with different boiling points at a reduced pressure, which lowers the required temperature and prevents thermal decomposition of the product.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using standard analytical techniques for organic and organometallic compounds. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify and quantify impurities based on their unique spectral signatures.[5][6][7][8]
Q4: Is this compound sensitive to air or moisture?
A4: Yes, this compound is moisture-sensitive.[1] All handling and purification procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate air-sensitive techniques, such as a Schlenk line or a glovebox, to prevent hydrolysis.[1][9][10][11]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Possible Cause(s) | Solution(s) | Citation(s) |
| Poor vacuum during distillation | Leaks in the glassware joints. | Ensure all joints are properly greased and sealed. Check for cracks in the glassware. | [2][3] |
| Inefficient vacuum pump. | Check the pump oil and ensure the pump is functioning correctly. Use a cold trap to protect the pump. | [12] | |
| Bumping or uneven boiling | Lack of nucleation sites in the distillation flask. | Use a magnetic stir bar and a stir plate to ensure smooth boiling. Boiling stones are not effective under vacuum. | [2][13] |
| Heating too rapidly. | Increase the temperature of the heating mantle gradually. | [2] | |
| Product solidifies in the condenser | Condenser temperature is too low. | Use a water bath with controlled temperature for the condenser instead of cold tap water, especially if the distillation is performed at a very low pressure. | |
| Low recovery of purified product | Inefficient fractionation. | Use a fractionating column with appropriate packing (e.g., Raschig rings or Vigreux indentations) and ensure it is well-insulated. | [14] |
| Hold-up in the distillation apparatus. | Use an appropriately sized distillation flask (should be about two-thirds full). | [4] | |
| Cloudy distillate | Presence of moisture leading to hydrolysis. | Ensure all glassware is thoroughly dried before use and the entire system is under a positive pressure of inert gas. | [1] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol outlines the procedure for purifying crude this compound using fractional vacuum distillation under an inert atmosphere.
Materials:
-
Crude this compound
-
Dry, oxygen-free inert gas (Nitrogen or Argon)
-
High-vacuum grease
-
Schlenk line or glovebox
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask (e.g., Schlenk flask)
-
Magnetic stir bar and stir plate
-
Heating mantle
-
Vacuum pump with a cold trap (e.g., liquid nitrogen or dry ice/acetone)
-
Manometer
Procedure:
-
Apparatus Setup:
-
Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.
-
Assemble the fractional distillation apparatus (distilling flask, fractionating column, distillation head, condenser, and receiving flask) on a Schlenk line.
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
Place a magnetic stir bar in the distilling flask.
-
-
Sample Preparation:
-
Under an inert atmosphere, charge the distilling flask with the crude this compound. The flask should be no more than two-thirds full.
-
-
Distillation:
-
Begin stirring the crude sample.
-
Slowly evacuate the system using the vacuum pump. Ensure the cold trap is filled.
-
Once the desired pressure is reached and stable (monitor with the manometer), begin to gently heat the distilling flask with the heating mantle.
-
Observe the temperature on the thermometer. Collect any low-boiling fractions in a separate receiving flask.
-
The main fraction of this compound should distill at a constant temperature. The boiling point is approximately 100 °C at 0.005 mmHg.
-
Collect the pure product in a clean, pre-weighed Schlenk flask.
-
Once the main fraction has been collected, stop heating and allow the system to cool to room temperature under vacuum.
-
-
Shutdown:
-
Slowly re-introduce the inert gas to the system to bring it back to atmospheric pressure.
-
Turn off the vacuum pump.
-
The purified product in the receiving flask can be stored under an inert atmosphere.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Boiling Point | 100 °C / 0.005 mmHg | [1] |
| Density | 1.415 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.5975 | [1] |
| Commercial Purity (Typical) | 95% | [10][15] |
Purification Workflow
Caption: Workflow for the purification of crude this compound.
References
- 1. Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds [authors.library.caltech.edu]
- 2. benchchem.com [benchchem.com]
- 3. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 4. Purification [chem.rochester.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. sites.wp.odu.edu [sites.wp.odu.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Impact of ligand choice on Diphenylgermanium dichloride reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of ligand choice on the reactivity of diphenylgermanium dichloride (Ph₂GeCl₂). The information is tailored for professionals engaged in experiments involving this versatile organogermanium compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of ligands used in reactions with this compound?
A1: this compound is a Lewis acidic compound that readily reacts with a variety of Lewis basic ligands. The most commonly employed ligands include phosphines (e.g., triphenylphosphine), amines (e.g., pyridine, 2,2-dipyridylamine), and N-heterocyclic carbenes (NHCs). The choice of ligand significantly influences the structure, stability, and subsequent reactivity of the resulting germanium complex.
Q2: What is the expected coordination geometry of this compound adducts?
A2: Upon reaction with monodentate ligands, this compound typically forms four-coordinate, tetrahedral adducts. With bidentate ligands, five-coordinate trigonal bipyramidal or six-coordinate octahedral geometries can be achieved, depending on the ligand's bite angle and steric bulk.
Q3: How does the electronic nature of the ligand affect the reactivity of the resulting complex?
A3: The electronic properties of the ligand directly modulate the Lewis acidity of the germanium center. Electron-donating ligands, such as alkylphosphines and basic amines, increase the electron density at the germanium atom, which can influence its susceptibility to nucleophilic attack and its redox properties. Conversely, electron-withdrawing ligands can enhance the Lewis acidity of the germanium center.
Q4: Are there any known side reactions to be aware of when working with this compound and ligands?
A4: Yes, several side reactions can occur. The most common is hydrolysis due to the moisture sensitivity of the Ge-Cl bonds, leading to the formation of germoxanes. With certain nucleophiles, substitution of one or both chloride ions can occur. In the presence of reducing agents, reduction of Ge(IV) to Ge(II) is also a possibility.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Moisture Contamination: this compound and many of its adducts are sensitive to moisture, leading to hydrolysis. 2. Poor Ligand Quality: The ligand may be impure or degraded. 3. Inadequate Reaction Conditions: Incorrect solvent, temperature, or reaction time. 4. Steric Hindrance: A bulky ligand may prevent efficient coordination to the germanium center. | 1. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Check the purity of the ligand by NMR or other appropriate analytical techniques. Purify if necessary. 3. Optimize reaction conditions. A non-coordinating, dry solvent is often preferred. Temperature adjustments may be necessary to overcome activation barriers or prevent decomposition. 4. Consider using a less sterically demanding ligand or adjusting the stoichiometry. |
| Formation of an insoluble white precipitate | Hydrolysis: The precipitate is likely a germoxane, formed from the reaction of this compound with water. | Rigorously exclude moisture from the reaction as described above. |
| Complex mixture of products observed by NMR | 1. Multiple Substitution Products: The ligand may be displacing one or both chloride ions, leading to a mixture of [Ph₂GeCl(L)] and [Ph₂Ge(L)₂]Cl₂. 2. Decomposition: The desired product may be unstable under the reaction or workup conditions. 3. Side reactions with solvent: The solvent may be reacting with the starting materials or products. | 1. Carefully control the stoichiometry of the ligand. Using a 1:1 molar ratio of ligand to Ph₂GeCl₂ can favor the monosubstituted product. 2. Analyze the reaction mixture at different time points to monitor product formation and decomposition. Consider performing the reaction at a lower temperature. 3. Choose an inert solvent that is known to be compatible with organogermanium compounds (e.g., toluene, dichloromethane). |
| Difficulty in crystallizing the product | 1. Product is an oil or is not crystalline: Some adducts are not solids at room temperature. 2. Impurities present: Even small amounts of impurities can inhibit crystallization. | 1. If the product is an oil, try precipitation from a concentrated solution by adding a non-polar solvent (e.g., hexane). 2. Purify the product using appropriate techniques such as column chromatography or recrystallization from a different solvent system. |
Experimental Protocols
Synthesis of this compound - Triphenylphosphine Adduct
Objective: To synthesize the 1:1 adduct of this compound and triphenylphosphine.
Materials:
-
This compound (Ph₂GeCl₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
-
Anhydrous hexane
-
Schlenk flask and other standard inert atmosphere glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous toluene (20 mL).
-
In a separate flask, dissolve triphenylphosphine (1.0 mmol) in anhydrous toluene (10 mL).
-
Slowly add the triphenylphosphine solution to the stirring solution of this compound at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
Reduce the solvent volume in vacuo to approximately 5 mL.
-
Add anhydrous hexane (20 mL) to precipitate the product.
-
Isolate the white solid by filtration, wash with a small amount of cold hexane, and dry under vacuum.
Characterization Data (Hypothetical):
-
Yield: 85-95%
-
¹H NMR (CDCl₃, δ): 7.2-7.8 (m, 25H, Ar-H)
-
³¹P{¹H} NMR (CDCl₃, δ): ~30 ppm (coordinated PPh₃)
Synthesis of this compound - Pyridine Adduct
Objective: To synthesize the 1:2 adduct of this compound and pyridine.
Materials:
-
This compound (Ph₂GeCl₂)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Schlenk flask and other standard inert atmosphere glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous DCM (15 mL).
-
Add pyridine (2.2 mmol) dropwise to the stirring solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Reduce the solvent volume in vacuo to approximately 3 mL.
-
Add anhydrous diethyl ether (25 mL) to precipitate the product.
-
Isolate the white solid by filtration, wash with diethyl ether, and dry under vacuum.
Characterization Data (Hypothetical):
-
Yield: 90-98%
-
¹H NMR (CDCl₃, δ): 7.3-7.6 (m, 10H, Ph-H), 7.8-8.0 (m, 4H, pyridine-H), 8.8-9.0 (m, 6H, pyridine-H)
Quantitative Data Summary
| Ligand | Product | Molar Ratio (Ge:L) | Yield (%) | Key NMR Data (¹H NMR, δ ppm) |
| Triphenylphosphine | [Ph₂GeCl₂(PPh₃)] | 1:1 | ~90 | 7.2-7.8 (m, Ar-H) |
| Pyridine | [Ph₂GeCl₂(py)₂] | 1:2 | ~95 | 7.3-7.6 (m, Ph-H), 7.8-9.0 (m, py-H) |
Note: The data presented in this table is based on typical outcomes for similar reactions and should be confirmed by experimental results.
Visualizations
Technical Support Center: Scaling Up Diphenylgermanium Dichloride Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of diphenylgermanium dichloride, with a focus on scaling up the process from a laboratory setting to a pilot plant. The information is presented in a question-and-answer format to address specific challenges and frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and scalable method for synthesizing this compound is the reaction of germanium tetrachloride (GeCl₄) with a phenylating agent. The preferred agent for this reaction is a Grignard reagent, specifically phenylmagnesium bromide (PhMgBr) or phenylmagnesium chloride (PhMgCl). This organometallic reaction allows for the stepwise substitution of chloride atoms on the germanium center with phenyl groups.
Q2: What are the main safety concerns when handling the starting materials?
A2: The starting materials for this synthesis present significant hazards that require strict safety protocols.
-
Germanium Tetrachloride (GeCl₄): This is a highly corrosive and toxic liquid that reacts violently with water or even moist air to produce dense white fumes of hydrochloric acid and germanium dioxide.[1] Inhalation can be fatal, and it can cause severe skin burns and eye damage.[1] It must be handled in a well-ventilated fume hood, under an inert atmosphere, and away from any sources of moisture.
-
Grignard Reagents (e.g., Phenylmagnesium Bromide): These are highly reactive organometallic compounds. They are extremely sensitive to air and moisture and can be pyrophoric (ignite spontaneously on contact with air). The solvents used for Grignard reagents, typically diethyl ether or tetrahydrofuran (THF), are highly flammable.
Q3: What are the key parameters to control during the reaction?
A3: To ensure a safe and efficient reaction, the following parameters are critical:
-
Anhydrous Conditions: The entire reaction must be carried out under strictly anhydrous (water-free) conditions. Any moisture will quench the Grignard reagent and react with the germanium tetrachloride, leading to low yields and the formation of byproducts.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent the decomposition of the Grignard reagent by atmospheric oxygen and moisture.
-
Temperature Control: The reaction is exothermic, and the temperature must be carefully controlled, especially during the addition of the Grignard reagent to the germanium tetrachloride. In a laboratory setting, an ice bath is typically used. For pilot-plant scale, a reactor with a cooling jacket is essential to manage the heat generated and prevent a runaway reaction.
-
Addition Rate: The Grignard reagent should be added to the germanium tetrachloride solution slowly and in a controlled manner to manage the exotherm and minimize side reactions.
Q4: How is the this compound product purified?
A4: this compound is a high-boiling liquid, making vacuum distillation the most suitable method for purification. This technique allows the compound to be distilled at a lower temperature, preventing thermal decomposition. The primary impurity to be removed is often biphenyl, which forms as a byproduct of the Grignard reaction.
Troubleshooting Guide
Issue 1: The Grignard reaction fails to initiate.
-
Question: I've mixed my bromobenzene and magnesium turnings in anhydrous ether, but the reaction won't start. What should I do?
-
Answer: Failure of a Grignard reaction to initiate is a common problem, usually due to a passivating layer of magnesium oxide on the surface of the magnesium. Here are several methods to initiate the reaction:
-
Mechanical Activation: In a dry, inert atmosphere, gently crush some of the magnesium turnings with a glass rod to expose a fresh, reactive surface.
-
Chemical Activation: Add a small crystal of iodine to the flask. The iodine reacts with the magnesium surface, activating it. The disappearance of the purple iodine color is an indicator of reaction initiation. A few drops of 1,2-dibromoethane can also be used as an activating agent.
-
Heating: Gentle warming of the flask with a heat gun can sometimes provide the activation energy needed to start the reaction. However, be prepared to cool the reaction vessel immediately once the reaction begins, as it can become vigorous.
-
Issue 2: The yield of this compound is low.
-
Question: My reaction worked, but the final yield of the purified product is much lower than expected. What are the likely causes?
-
Answer: Low yields can result from several factors throughout the synthesis and purification process. Consider the following possibilities:
-
Inadequate Anhydrous Conditions: Trace amounts of water in your glassware, solvents, or starting materials will consume the Grignard reagent, reducing the amount available to react with the germanium tetrachloride. Ensure all components are thoroughly dried before use.
-
Wurtz Coupling Side Reaction: The formed Grignard reagent can react with unreacted bromobenzene to form biphenyl (Ph-Ph). This side reaction can be minimized by the slow, dropwise addition of the bromobenzene to the magnesium turnings during the Grignard reagent formation.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure a sufficient reaction time and appropriate temperature to allow for the full conversion of the starting materials.
-
Losses During Work-up and Purification: this compound is moisture-sensitive. Exposure to atmospheric moisture during the work-up can lead to hydrolysis. Additionally, losses can occur during vacuum distillation if not performed carefully.
-
Issue 3: The reaction becomes too vigorous and difficult to control during scale-up.
-
Question: When I tried to scale up the reaction in the pilot plant, the temperature increased rapidly, and I had to stop the addition of the Grignard reagent. How can I prevent this?
-
Answer: This is a critical safety issue related to the exothermic nature of the Grignard reaction and the challenges of heat dissipation on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making cooling less efficient. To manage the exotherm during scale-up:
-
Reduce the Addition Rate: Significantly slow down the rate at which the Grignard reagent is added to the germanium tetrachloride.
-
Ensure Adequate Cooling: The pilot plant reactor must have a robust cooling system. Ensure the coolant is at the appropriate temperature and that the circulation is efficient.
-
Dilution: Increasing the volume of the solvent can help to dissipate the heat more effectively.
-
Consider Continuous Flow Chemistry: For larger-scale production, transitioning to a continuous flow reactor can offer superior heat management and safety compared to a batch process.
-
Data Presentation
The following tables provide representative data for the synthesis of this compound at both laboratory and pilot plant scales. Please note that these are illustrative values, and actual results may vary depending on the specific experimental conditions and equipment.
Table 1: Laboratory Scale Synthesis Parameters
| Parameter | Value |
| Reactants | |
| Germanium Tetrachloride (GeCl₄) | 21.4 g (0.1 mol) |
| Magnesium Turnings | 5.1 g (0.21 mol) |
| Bromobenzene | 31.4 g (0.2 mol) |
| Anhydrous Diethyl Ether | 200 mL |
| Reaction Conditions | |
| Grignard Formation Temperature | Reflux (~35 °C) |
| Reaction with GeCl₄ Temperature | 0-5 °C (Ice Bath) |
| Reaction Time | 2 hours |
| Results | |
| Theoretical Yield | 29.77 g |
| Actual Yield (after purification) | 22.3 g |
| Yield Percentage | ~75% |
| Purity (by GC-MS) | >95% |
Table 2: Pilot Plant Scale Synthesis Parameters (Illustrative)
| Parameter | Value |
| Reactants | |
| Germanium Tetrachloride (GeCl₄) | 21.4 kg (100 mol) |
| Magnesium Turnings | 5.1 kg (210 mol) |
| Bromobenzene | 31.4 kg (200 mol) |
| Anhydrous Tetrahydrofuran (THF) | 200 L |
| Reaction Conditions | |
| Grignard Formation Temperature | 40-50 °C |
| Reaction with GeCl₄ Temperature | 5-10 °C (Jacketed Reactor Cooling) |
| Addition Time of Grignard Reagent | 4-6 hours |
| Reaction Time | 4 hours |
| Results | |
| Theoretical Yield | 29.77 kg |
| Expected Yield (after purification) | 23.8 kg |
| Expected Yield Percentage | ~80% |
| Target Purity (by GC-MS) | >97% |
Experimental Protocols
Laboratory Scale Synthesis of this compound
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen.
-
Grignard Reagent Preparation: Place magnesium turnings (0.21 mol) in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of bromobenzene (0.2 mol) in anhydrous diethyl ether (100 mL).
-
Initiation: Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated (bubbling, disappearance of iodine color), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Grignard Reaction Completion: After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes until most of the magnesium has reacted.
-
Reaction with Germanium Tetrachloride: Cool the Grignard reagent solution to 0 °C in an ice bath. In a separate flask, prepare a solution of germanium tetrachloride (0.1 mol) in anhydrous diethyl ether (100 mL). Slowly add the germanium tetrachloride solution to the Grignard reagent via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Cool the mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Separate the ethereal layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Pilot Plant Scale Synthesis of this compound (Conceptual)
-
Reactor Preparation: A glass-lined or stainless steel jacketed reactor (e.g., 500 L) is rendered inert and anhydrous by purging with dry nitrogen.
-
Grignard Reagent Preparation: Charge the reactor with magnesium turnings (210 mol) and anhydrous THF (100 L). Add a chemical initiator (e.g., 1,2-dibromoethane). Slowly add a solution of bromobenzene (200 mol) in anhydrous THF (50 L) to the reactor, controlling the temperature between 40-50 °C using the reactor's cooling jacket.
-
Grignard Reaction Completion: After the addition, maintain the temperature and stir for 1-2 hours to ensure complete reaction.
-
Transfer and Reaction with Germanium Tetrachloride: In a separate, cooled (0-5 °C) reactor, charge a solution of germanium tetrachloride (100 mol) in anhydrous THF (50 L). Slowly transfer the prepared Grignard reagent to the germanium tetrachloride solution, maintaining the temperature between 5-10 °C. The rate of transfer is critical for controlling the exotherm.
-
Reaction Completion and Quenching: After the transfer is complete, stir the mixture at a controlled temperature for 4 hours. Cool the reactor to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Work-up and Phase Separation: Allow the layers to separate. The aqueous layer is drained, and the organic layer is washed with brine.
-
Solvent Removal and Purification: The THF is removed by distillation. The crude this compound is then purified by fractional vacuum distillation using a distillation column to separate it from byproducts like biphenyl.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Diphenylgermanium Dichloride and Diphenyltin Dichloride for Researchers and Drug Development Professionals
An in-depth comparison of the chemical properties, synthesis, and biological activities of Diphenylgermanium dichloride and Diphenyltin dichloride, providing valuable insights for their potential applications in research and drug development.
This guide offers a comprehensive comparative study of two organometallic compounds, this compound ((C₆H₅)₂GeCl₂) and Diphenyltin dichloride ((C₆H₅)₂SnCl₂). Both compounds share a similar structural framework, featuring a central metal atom (Germanium or Tin) bonded to two phenyl groups and two chlorine atoms. However, the difference in the metallic core imparts distinct physicochemical and biological properties, which are critically evaluated here for their implications in scientific research and the development of novel therapeutic agents.
Physicochemical Properties: A Tale of Two Metals
This compound and diphenyltin dichloride exhibit key differences in their physical and chemical characteristics, primarily attributable to the differing nature of germanium and tin. These properties are summarized in the table below.
| Property | This compound | Diphenyltin Dichloride |
| CAS Number | 1613-66-7[1] | 1135-99-5[2] |
| Molecular Formula | C₁₂H₁₀Cl₂Ge[1] | C₁₂H₁₀Cl₂Sn[2] |
| Molecular Weight | 297.75 g/mol [1] | 343.82 g/mol [2] |
| Appearance | Colorless liquid[3] | White to light yellow crystalline solid |
| Melting Point | 9 °C[3] | 41-43 °C[4] |
| Boiling Point | 100 °C at 0.005 mmHg[1] | 333-337 °C[4] |
| Solubility | Practically insoluble in water[3] | Moderately soluble in organic solvents, generally insoluble in water |
| Stability | Moisture sensitive | Stable, but can undergo hydrolysis in the presence of moisture |
Synthesis and Reactivity
Both compounds serve as important precursors in organometallic synthesis. Their reactivity is largely governed by the lability of the metal-chlorine bonds, which can be readily cleaved for the introduction of other functional groups.
Synthesis of this compound Derivatives
A common synthetic route to diphenylgermanium derivatives involves the reaction of this compound with sodium salts of heterocyclic carboxylic acids. This method has been employed to synthesize various diphenylgermanium heterocyclic carboxylates.
Experimental Protocol: Synthesis of Diphenylgermanium Heterocyclic Carboxylates [5]
-
Preparation of Sodium Carboxylate: The heterocyclic carboxylic acid is dissolved in methanol, and a stoichiometric amount of sodium hydroxide solution is added. The mixture is stirred until a clear solution is obtained, which is then evaporated to dryness to yield the sodium salt of the carboxylic acid.
-
Reaction: this compound is dissolved in a suitable organic solvent, such as dichloromethane.
-
A suspension of the sodium heterocyclic carboxylate in the same solvent is added to the this compound solution.
-
The reaction mixture is stirred at room temperature for a specified period.
-
Work-up: The precipitated sodium chloride is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system to afford the pure diphenylgermanium heterocyclic carboxylate.
Synthesis of Diphenyltin Dichloride Derivatives
Diphenyltin dichloride is a versatile starting material for a wide range of derivatives, including dithiocarbamates, which have garnered significant interest for their biological activities.
Experimental Protocol: Synthesis of Diphenyltin(IV) Dithiocarbamates [6][7][8]
-
Ligand Formation: A secondary amine is dissolved in cold ethanol (around 4°C). Carbon disulfide, also in cold ethanol, is added dropwise to the amine solution with constant stirring. The reaction is typically exothermic and is maintained at a low temperature to favor the formation of the dithiocarbamate ligand.
-
Complexation: A solution of diphenyltin dichloride in ethanol is then added dropwise to the freshly prepared dithiocarbamate ligand solution.
-
The reaction mixture is stirred for several hours, during which a precipitate of the diphenyltin(IV) dithiocarbamate complex forms.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried. The final product can be further purified by recrystallization.
Biological Activity and Potential in Drug Development
The primary distinction between these two compounds in the context of drug development lies in their reported biological activities. Organotin compounds, including diphenyltin dichloride, have been more extensively studied for their cytotoxic effects against various cancer cell lines. In contrast, the anticancer potential of organogermanium compounds, while promising, is less well-documented with quantitative data.
Diphenyltin Dichloride: A Potent Cytotoxic Agent
A growing body of evidence highlights the anticancer properties of diphenyltin(IV) compounds. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms.
Cytotoxicity Data:
Derivatives of diphenyltin dichloride have demonstrated significant cytotoxicity against a range of human cancer cell lines. For instance, diphenyltin(IV) dithiocarbamate derivatives have shown potent activity with low micromolar IC₅₀ values.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Diphenyltin(IV) diisopropyl dithiocarbamate (ODTC 1) | CCL-119 | T-lymphoblastic leukemia | 0.18 - 3.10 |
| Diphenyltin(IV) diallyl dithiocarbamate (ODTC 2) | CCL-119 | T-lymphoblastic leukemia | 0.18 - 3.10 |
| Diphenyltin(IV) diallyldithiocarbamate (Compound 1) | HT-29 | Colon adenocarcinoma | 2.36 |
| Diphenyltin(IV) diisopropyl dithiocarbamate | CCL-119 | Acute lymphoblastic leukemia | 4.16 |
Mechanism of Action:
The cytotoxic effects of organotin compounds are often attributed to their ability to induce apoptosis. Studies suggest that these compounds can trigger the intrinsic mitochondrial pathway of apoptosis. This involves the activation of caspases, a family of proteases that play a crucial role in programmed cell death. The process is often initiated by the release of cytochrome c from the mitochondria, which then activates the caspase cascade, ultimately leading to cell death.
This compound: An Emerging Area of Investigation
While less explored, organogermanium compounds are gaining attention for their potential therapeutic applications, including anticancer activity, with the advantage of generally lower toxicity compared to their tin counterparts.
Antitumor Activity:
Research has shown that diphenylgermanium heterocyclic carboxylates exhibit high in vitro antitumor activity against human mammary (MCF-7) and colon (WiDr) carcinoma cell lines, with potency reported to be greater than the established anticancer drug cisplatin.[5] However, specific IC₅₀ values from a broad range of studies are not yet widely available, representing a significant knowledge gap.
Potential Mechanisms of Action:
The anticancer mechanisms of organogermanium compounds are thought to be multifaceted. Some studies suggest that they may modulate the immune system and inhibit critical signaling pathways involved in cancer progression, such as the CCL2-CCR2 pathway which is implicated in cancer cell proliferation, migration, and inflammation. Further research is needed to elucidate the precise molecular targets and signaling cascades affected by this compound and its derivatives.
Conclusion and Future Perspectives
This comparative guide highlights the distinct profiles of this compound and Diphenyltin dichloride. Diphenyltin dichloride and its derivatives have demonstrated significant potential as cytotoxic agents, with a growing understanding of their pro-apoptotic mechanisms. This makes them interesting candidates for further preclinical and clinical investigation in oncology.
This compound, on the other hand, represents a less explored but potentially safer alternative. The qualitative reports of its high antitumor activity are encouraging, but a significant need exists for quantitative cytotoxicity data and in-depth mechanistic studies to validate its therapeutic potential. Future research should focus on:
-
Quantitative screening: Determining the IC₅₀ values of a wider range of this compound derivatives against various cancer cell lines.
-
Mechanism of action studies: Elucidating the specific signaling pathways and molecular targets of diphenylgermanium compounds in cancer cells.
-
Comparative toxicity studies: Directly comparing the in vitro and in vivo toxicity profiles of analogous diphenylgermanium and diphenyltin compounds.
By addressing these knowledge gaps, the scientific community can better ascertain the relative merits of these two classes of organometallic compounds and pave the way for the development of novel, effective, and safer therapeutic agents.
References
- 1. Study of the cytotoxic activity of di and triphenyltin(IV) carboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsat.org [ijpsat.org]
- 6. mdpi.com [mdpi.com]
- 7. Antitumor activity without on-target off-tumor toxicity of GD2-chimeric antigen receptor T cells in patients with neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of germanium in diseases: exploring its important biological effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized Diphenylgermanium Dichloride
For researchers, scientists, and drug development professionals engaged in syntheses utilizing organogermanium compounds, ensuring the purity of key intermediates is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized Diphenylgermanium dichloride ((C₆H₅)₂GeCl₂). It further contrasts its characterization with common alternatives, Diphenyltin dichloride and Diphenylsilane dichloride, offering supporting experimental data and detailed protocols.
Data Presentation: Comparative Analysis of this compound and Alternatives
The following table summarizes key physical and spectroscopic data for this compound and its common structural analogs. This data is crucial for preliminary purity assessment and for distinguishing between these compounds.
| Property | This compound | Diphenyltin dichloride | Diphenylsilane dichloride |
| Molecular Formula | C₁₂H₁₀Cl₂Ge | C₁₂H₁₀Cl₂Sn | C₁₂H₁₀Cl₂Si |
| Molecular Weight | 297.75 g/mol [1] | 343.82 g/mol | 253.20 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[3] | White to off-white crystalline powder | Colorless transparent liquid[4] |
| Boiling Point | 100 °C / 0.005 mmHg[1] | 333-337 °C | 305 °C |
| Density | 1.415 g/mL at 25 °C[1] | ~1.2 g/mL | 1.204 g/mL at 25 °C |
| ¹H NMR (CDCl₃, δ) | ~7.4-7.8 ppm (m, 10H)[5] | ~7.4-7.9 ppm (m, 10H) | ~7.3-7.8 ppm (m, 10H) |
| ¹³C NMR (CDCl₃, δ) | Aromatic C's: ~128-135 ppm[5] | Aromatic C's: ~128-138 ppm | Aromatic C's: ~128-135 ppm |
| Mass Spectrum (m/z) | Isotopic cluster around 298 (M⁺)[5] | Isotopic cluster around 344 (M⁺) | Isotopic cluster around 252 (M⁺) |
Experimental Protocols for Purity Validation
Accurate purity determination of this compound requires a multi-technique approach. Below are detailed methodologies for key analytical experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
a. Quantitative ¹H NMR (qNMR) for Purity Assay:
Quantitative NMR is a powerful technique for determining the absolute purity of a sample without the need for a specific reference standard of the analyte itself.[6][7]
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry NMR tube.
-
Add a known quantity (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) containing a certified internal standard of known purity (e.g., 1,3,5-trimethoxybenzene or maleic acid). The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Ensure complete dissolution of the sample.
-
-
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation and accurate integration. A value of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Typically 8-16 scans are adequate, depending on the sample concentration.
-
Data Processing: Apply a baseline correction and carefully integrate the signals corresponding to the phenyl protons of this compound and a well-resolved signal of the internal standard.
-
-
Purity Calculation: The purity of the sample can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
b. ¹³C NMR for Structural Confirmation and Impurity Detection:
While not typically used for quantification, ¹³C NMR is invaluable for structural verification and identifying carbon-containing impurities.
-
Sample Preparation: Prepare a more concentrated sample (50-100 mg) in a suitable deuterated solvent.
-
Acquisition Parameters: Use a standard proton-decoupled ¹³C NMR experiment. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons. The expected chemical shifts for the aromatic carbons of this compound are in the range of 128-135 ppm.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as unreacted starting materials or byproducts.[10][11][12]
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or hexane.
-
If trace impurities are of interest, the sample can be concentrated.[11]
-
-
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 300 °C) to separate compounds with a range of boiling points.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Operate in electron ionization (EI) mode. A full scan mode is used for identifying unknown impurities, while selected ion monitoring (SIM) can be used for quantifying known impurities with higher sensitivity.
-
-
Potential Impurities to Monitor:
-
Starting Materials: Tetraphenylgermane, Germanium(IV) chloride.
-
Byproducts: Phenyltrichlorogermane, Triphenylgermanium chloride.
-
Elemental Analysis (CHN)
Elemental analysis provides the percentage composition of carbon and hydrogen in the sample, which can be compared to the theoretical values for this compound (C: 48.39%, H: 3.38%). A deviation of more than ±0.4% may indicate the presence of impurities.[13][14]
-
Sample Preparation:
-
A small amount of the sample (typically 2-5 mg) is accurately weighed.
-
For air- and moisture-sensitive compounds like this compound, the sample should be handled and weighed in an inert atmosphere (e.g., a glovebox).[13]
-
-
Instrumentation: A modern CHN elemental analyzer is used, which employs combustion analysis.[15][16] The sample is combusted at high temperatures in a stream of oxygen, and the resulting gases (CO₂, H₂O) are quantitatively measured.
Mandatory Visualizations
The following diagrams illustrate the workflow for validating the purity of synthesized this compound and the logical relationship of the analytical techniques.
Caption: Experimental workflow for the synthesis and purity validation of this compound.
Caption: Relationship between analytical techniques and the purity information obtained for this compound.
References
- 1. Germane, tetraphenyl- [webbook.nist.gov]
- 2. Germane, tetraphenyl- [webbook.nist.gov]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Tetraphenylgermane | C24H20Ge | CID 66103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Germane, tetraphenyl- [webbook.nist.gov]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of standard sample purity using the high-precision 1H-NMR process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRIPHENYLGERMANIUM CHLORIDE(1626-24-0) 1H NMR [m.chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. chem.ubc.ca [chem.ubc.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. mt.com [mt.com]
Diphenylgermanium Dichloride: A Comparative Guide to its Catalytic Potential
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired chemical transformations with high efficiency and selectivity. While organogermanium compounds have carved a niche in catalysis, a comprehensive comparison of their performance is often lacking. This guide provides an objective analysis of diphenylgermanium dichloride in the context of other germanium-based reagents, supported by available experimental data and detailed methodologies.
This compound ((C₆H₅)₂GeCl₂), though primarily recognized as a chemical intermediate, possesses latent catalytic potential owing to the Lewis acidic nature of the germanium center. The electron-withdrawing phenyl and chloro substituents enhance the electrophilicity of the germanium atom, enabling it to activate substrates in various organic reactions. This guide will explore its plausible catalytic applications by drawing parallels with structurally similar and well-documented germanium catalysts, namely dimethylgermanium dichloride ((CH₃)₂GeCl₂) and germanium (IV) chloride (GeCl₄).
Comparison of Catalytic Performance
While direct, side-by-side catalytic studies involving this compound are not extensively reported in the literature, we can infer its potential performance by examining the catalytic activity of analogous organogermanium dichlorides and germanium tetrachloride in key chemical transformations.
Lewis Acid Catalyzed Reactions: The Friedel-Crafts Alkylation Analogy
Germanium tetrachloride (GeCl₄) is a known Lewis acid catalyst for Friedel-Crafts reactions. Its catalytic efficacy in the alkylation of benzene with benzyl chloride is presented below. It is reasonable to hypothesize that this compound, also a Lewis acid, could catalyze similar reactions.
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
| GeCl₄ | Benzene | Benzyl Chloride | Diphenylmethane | 85 | [1] |
| (C₆H₅)₂GeCl₂ | Benzene | Benzyl Chloride | Diphenylmethane | Data not available | - |
| (CH₃)₂GeCl₂ | Benzene | Benzyl Chloride | Diphenylmethane | Data not available | - |
Table 1: Performance of Germanium Catalysts in Friedel-Crafts Alkylation.
Polymerization Reactions
Dimethylgermanium dichloride has been documented as a catalyst for the polymerization of vinyl chloride. This suggests that other organogermanium dichlorides, including this compound, could exhibit similar catalytic activity in polymerization processes.
| Catalyst | Monomer | Polymer | Conversion (%) | Molecular Weight ( g/mol ) | Reference |
| (CH₃)₂GeCl₂ | Vinyl Chloride | Poly(vinyl chloride) | Data not available | Data not available | [2] |
| (C₆H₅)₂GeCl₂ | Vinyl Chloride | Poly(vinyl chloride) | Data not available | - | - |
Table 2: Performance of Germanium Catalysts in Vinyl Chloride Polymerization.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of catalytic studies. Below are representative protocols for reactions catalyzed by germanium reagents analogous to this compound.
Protocol 1: GeCl₄-Catalyzed Friedel-Crafts Alkylation of Benzene
Materials:
-
Germanium (IV) chloride (GeCl₄)
-
Benzene (anhydrous)
-
Benzyl chloride
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous benzene (e.g., 50 mL) and GeCl₄ (e.g., 5 mol%).
-
Cool the mixture to 0 °C using an ice bath.
-
Add a solution of benzyl chloride (e.g., 1 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain diphenylmethane.[1]
Visualizing Catalytic Processes
To better understand the roles of these germanium reagents in catalysis, the following diagrams illustrate a general mechanism for Lewis acid catalysis and a typical workflow for evaluating catalyst performance.
Caption: Generalized mechanism of a GeCl₄-catalyzed Friedel-Crafts reaction.
References
Benchmarking Diphenylgermanium Dichloride: A Comparative Guide to Catalytic Performance
In the landscape of industrial and academic research, the quest for efficient, selective, and non-toxic catalysts is paramount. Diphenylgermanium dichloride, an organogermanium compound, has emerged as a potential contender in various catalytic applications, notably in polymerization and Lewis acid-catalyzed reactions. This guide provides a comparative benchmark of this compound's performance against common alternatives, supported by available experimental data for related compounds, to assist researchers, scientists, and drug development professionals in making informed decisions.
Performance in Polyester Synthesis: A Focus on Lactide Polymerization
The synthesis of biodegradable polyesters, such as polylactide (PLA), is a critical area of research. Traditionally, tin-based catalysts have dominated this field. However, concerns over their potential toxicity have spurred the search for alternatives. Organogermanium compounds, including derivatives of this compound, are promising substitutes due to their lower toxicity and high activity.[1]
While specific quantitative data for this compound in lactide polymerization is not extensively documented in publicly available literature, the performance of structurally related germanium-based catalysts provides a strong inferential benchmark. Research has shown that germanium-zinc and germanium-copper complexes can exhibit polymerization activities that are significantly higher, by up to two orders of magnitude, than conventional tin catalysts under industrially relevant conditions.[1]
For a comparative overview, the following table summarizes the performance of various catalyst systems in lactide polymerization.
Table 1: Comparative Performance of Catalysts in Lactide Polymerization
| Catalyst System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| Ge-Zn/Cu Complexes | 5000:1 | 150 | Varies | High | Not Specified | Not Specified |
| Tin(II) octoate (Sn(Oct)₂) | Varies | 130-180 | Varies | >95 | 10,000 - 100,000 | 1.5 - 2.5 |
| Dizinc Complexes | 1000:1 | 25 | < 0.1 | >99 | High | Low (<1.2) |
| Novozyme 435 (Enzymatic) | Varies | 50-70 | 24-72 | High | Up to 15,000 | 1.2 - 1.8 |
Note: Data for Ge-Zn/Cu complexes is qualitative based on reports of high activity.[1] Data for other catalysts is compiled from various sources for representative comparison.
The high activity of related germanium catalysts suggests that this compound could also serve as an effective catalyst for lactide polymerization, potentially offering a favorable balance of reactivity and low toxicity.
Lewis Acid Catalysis: A Qualitative Comparison
This compound can function as a Lewis acid, a critical property for catalyzing a wide range of organic transformations, including Friedel-Crafts reactions.[2] Common Lewis acids used in these reactions include aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄).
Methods such as the Gutmann-Beckett method, which involves monitoring the ³¹P NMR shift of a phosphine oxide upon interaction with the Lewis acid, can be used to experimentally determine and compare Lewis acidity.[3] While specific data for this compound is scarce, it is reasonable to position it as a milder Lewis acid compared to AlCl₃. This can be advantageous in reactions where a highly reactive catalyst might lead to undesired side reactions or decomposition of sensitive substrates.
Table 2: Qualitative Comparison of Lewis Acid Catalysts
| Catalyst | Relative Lewis Acidity | Common Applications | Advantages | Disadvantages |
| This compound | Mild to Moderate | Polymerization, Friedel-Crafts (inferred) | Potentially lower toxicity, higher selectivity for sensitive substrates | Lower reactivity compared to strong Lewis acids |
| Aluminum Chloride (AlCl₃) | Strong | Friedel-Crafts reactions, isomerizations | High reactivity, readily available | Highly hygroscopic, can promote side reactions, harsh reaction conditions |
| Tin Tetrachloride (SnCl₄) | Moderate to Strong | Friedel-Crafts reactions, chlorinations | Good reactivity, soluble in organic solvents | Corrosive, moisture sensitive |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing catalytic performance. Below are generalized methodologies for catalyst performance evaluation in polymerization and a typical Friedel-Crafts reaction.
General Protocol for Benchmarking Catalyst Performance in Lactide Polymerization
-
Catalyst and Monomer Preparation: The catalyst (e.g., this compound) and monomer (e.g., L-lactide) are purified and dried to remove any impurities and moisture, which can significantly affect the polymerization process.
-
Reaction Setup: The reaction is typically carried out in a flame-dried Schlenk flask or a glovebox under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with air and moisture.
-
Polymerization: A precise amount of the catalyst is added to the molten monomer or a solution of the monomer in a dry, inert solvent. The reaction mixture is heated to a specific temperature (e.g., 150-180 °C) and stirred for a defined period.
-
Monitoring and Analysis: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion using techniques like ¹H NMR spectroscopy.
-
Termination and Product Isolation: The polymerization is terminated by cooling the reaction mixture and dissolving it in a suitable solvent (e.g., chloroform). The polymer is then precipitated by adding a non-solvent (e.g., cold methanol), filtered, and dried under vacuum.
-
Characterization: The resulting polymer is characterized to determine its molecular weight (Mn), polydispersity index (PDI) using gel permeation chromatography (GPC), and its structure and purity using NMR and FTIR spectroscopy.
General Protocol for a Friedel-Crafts Alkylation Reaction
-
Reactant and Catalyst Preparation: The aromatic substrate (e.g., benzene), the alkylating agent (e.g., an alkyl halide), and the Lewis acid catalyst (e.g., this compound or AlCl₃) must be anhydrous.
-
Reaction Setup: The reaction is conducted in a round-bottom flask equipped with a stirrer, a reflux condenser, and a drying tube, under an inert atmosphere.
-
Reaction: The Lewis acid catalyst is added to the aromatic substrate, followed by the slow addition of the alkylating agent at a controlled temperature (often at low temperatures to control the reaction rate).
-
Work-up: After the reaction is complete, the reaction mixture is quenched by carefully adding it to ice-water. The organic layer is separated, washed with a dilute base solution and then with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by evaporation.
-
Purification and Analysis: The crude product is purified by distillation or chromatography. The yield of the desired product is calculated, and its identity and purity are confirmed by spectroscopic methods (NMR, GC-MS).
Visualizing Catalytic Processes
To better understand the experimental workflows and catalytic cycles, the following diagrams are provided.
Caption: Experimental workflow for catalyst performance evaluation in polymerization.
Caption: Generalized catalytic cycle for a Friedel-Crafts alkylation using a germanium-based Lewis acid.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Diphenylgermanium Dichloride
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and intermediates like Diphenylgermanium dichloride is paramount. Ensuring the reliability of analytical data across different methods is crucial for regulatory submissions and consistent product quality. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. A detailed protocol for the cross-validation of these methods is presented, supported by hypothetical experimental data to illustrate the comparison.
Methodology Comparison: HPLC-UV vs. GC-MS
The selection of an analytical method depends on various factors, including the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity and selectivity. This compound, an organometallic compound, can be analyzed by both HPLC and GC techniques, each presenting distinct advantages and challenges.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. The presence of phenyl rings in this compound allows for straightforward detection using a UV detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, providing both quantitative data and structural information. However, as this compound is a relatively high molecular weight, semi-volatile compound, careful optimization of GC conditions is necessary.
A cross-validation study is essential to ensure that data obtained from these two different analytical methods are comparable and reliable.
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV and GC-MS are outlined below. These protocols form the basis for the subsequent cross-validation study.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (based on the UV absorbance of the phenyl groups).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a standard of this compound in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL) in the same manner.
-
For analysis of a sample matrix, dissolve the sample in acetonitrile, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration range.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 290°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.
-
-
Sample Preparation:
-
Prepare stock solution, calibration standards, and QC samples as described for the HPLC-UV method, using a volatile solvent like hexane.
-
Due to the reactivity of the Ge-Cl bonds, derivatization may be necessary to improve thermal stability and chromatographic performance. A silylation step could be employed if needed, but direct injection will be attempted first.
-
Cross-Validation Protocol
The cross-validation of the HPLC-UV and GC-MS methods will be performed by analyzing the same set of QC samples with both techniques.
-
Preparation of QC Samples: Prepare three batches of QC samples at low, medium, and high concentrations.
-
Analysis: Analyze each batch of QC samples (n=6 for each concentration level) using both the validated HPLC-UV and GC-MS methods.
-
Data Comparison: The concentrations obtained from both methods will be compared. The percentage difference between the mean concentrations obtained by the two methods should be calculated for each QC level.
Data Presentation: Comparative Performance
The following table summarizes the hypothetical performance characteristics of the two analytical methods, as would be determined during method validation.
| Performance Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | Method dependent |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.2% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.8% | ≤ 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 | Reportable |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.1 | Reportable |
Cross-Validation Results:
| QC Level | Mean Concentration HPLC-UV (µg/mL) | Mean Concentration GC-MS (µg/mL) | % Difference | Acceptance Criteria |
| Low QC (3 µg/mL) | 2.98 | 3.01 | -1.00% | ≤ 15% |
| Medium QC (30 µg/mL) | 30.15 | 29.88 | 0.90% | ≤ 15% |
| High QC (80 µg/mL) | 79.92 | 80.40 | -0.60% | ≤ 15% |
The hypothetical data suggests that both methods are accurate and precise for the quantification of this compound. The low percentage difference in the cross-validation results indicates a good correlation between the HPLC-UV and GC-MS methods, meaning that they can be used interchangeably for the analysis of this compound.
Mandatory Visualization
The following diagram illustrates the workflow for the cross-validation of the two analytical methods.
A Comparative Guide to the Synthetic Routes of Diphenylgermanium Dichloride
For Researchers, Scientists, and Drug Development Professionals
Diphenylgermanium dichloride ((C₆H₅)₂GeCl₂) is a valuable organogermanium compound with applications in various fields, including materials science and as a precursor for other organogermanium derivatives. The selection of an appropriate synthetic route is crucial for obtaining this compound with high yield and purity. This guide provides a comparative analysis of the most common synthetic methodologies for this compound, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Reactants | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Redistribution Reaction | Tetraphenylgermane, Germanium (IV) chloride | 110-120°C, 3 hours, AlCl₃ catalyst | ~88 | >95 (after distillation) | High yield, relatively simple procedure. | Requires the synthesis of tetraphenylgermane. |
| Grignard Reaction | Phenylmagnesium bromide, Germanium (IV) chloride | Controlled low temperature, inert atmosphere | 60-75 | >95 (after distillation) | Readily available starting materials. | Requires careful control of stoichiometry to avoid side products, moisture sensitive. |
Synthetic Pathways Overview
The two primary methods for the synthesis of this compound are the redistribution reaction and the Grignard reaction. The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction.
Caption: Overview of the Redistribution and Grignard synthetic routes to this compound.
In-Depth Analysis and Experimental Protocols
Redistribution Reaction
This method involves the redistribution of phenyl and chloro groups between tetraphenylgermane and germanium (IV) chloride, catalyzed by a Lewis acid such as aluminum trichloride. This reaction provides a high yield of the desired product.[1]
Reaction:
2 (C₆H₅)₄Ge + 2 GeCl₄ --(AlCl₃)--> 4 (C₆H₅)₂GeCl₂
Experimental Protocol:
A mixture of tetraphenylgermane and germanium (IV) chloride (in a 1:1 molar ratio) is heated in the presence of a catalytic amount of anhydrous aluminum trichloride. The reaction is typically carried out at a temperature of 110-120°C for approximately 3 hours under an inert atmosphere.
Detailed Steps:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place tetraphenylgermane and a catalytic amount of anhydrous aluminum trichloride.
-
Add germanium (IV) chloride to the flask.
-
Heat the reaction mixture to 110-120°C and maintain this temperature for 3 hours with continuous stirring.
-
After cooling to room temperature, the reaction mixture is typically purified by vacuum distillation to isolate this compound.
Workflow Diagram:
Caption: Experimental workflow for the Redistribution Reaction.
Grignard Reaction
The Grignard reaction offers a versatile route to this compound using readily available starting materials. This method involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with germanium (IV) chloride. Precise control of the stoichiometry is critical to maximize the yield of the disubstituted product and minimize the formation of mono- and trisubstituted byproducts.
Reaction:
2 C₆H₅MgBr + GeCl₄ → (C₆H₅)₂GeCl₂ + 2 MgBrCl
Experimental Protocol:
The synthesis is typically carried out by the slow addition of a solution of germanium (IV) chloride to a solution of phenylmagnesium bromide in an ethereal solvent at low temperature under an inert atmosphere.
Detailed Steps:
-
Prepare a solution of phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the Grignard reagent solution in an ice-salt bath.
-
Slowly add a solution of germanium (IV) chloride in anhydrous diethyl ether to the cooled Grignard reagent with vigorous stirring. A 2:1 molar ratio of Grignard reagent to germanium (IV) chloride should be used.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation.
Workflow Diagram:
Caption: Experimental workflow for the Grignard Reaction.
Conclusion
Both the redistribution and Grignard reactions are effective methods for the synthesis of this compound. The redistribution reaction offers a higher reported yield in a straightforward procedure, but it requires the prior synthesis of tetraphenylgermane. The Grignard route utilizes more common starting materials but demands careful control over stoichiometry and anhydrous conditions to achieve a good yield and minimize side products. The final choice of method will depend on the specific needs and resources of the laboratory. For both methods, vacuum distillation is the recommended purification technique to obtain a product of high purity.
References
A Comparative Guide to Diphenylgermanium Dichloride and its Alternatives in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The landscape of carbon-carbon bond formation in organic synthesis is dominated by powerful palladium-catalyzed cross-coupling reactions. While reagents based on tin (Stille reaction) and silicon (Hiyama coupling) are well-established, concerns over toxicity and the desire for orthogonal reactivity have driven the exploration of alternatives. Among these, organogermanium compounds, such as diphenylgermanium dichloride, have emerged as a compelling option, offering a unique profile of reactivity and significantly lower toxicity compared to their organotin counterparts.[1]
This guide provides an objective comparison of the potential efficacy of this compound in a representative palladium-catalyzed cross-coupling reaction, juxtaposed with the performance of established organotin and organosilicon reagents. Due to the limited specific experimental data for this compound in named reactions within readily available literature, this comparison is based on the known reactivity of closely related organogermanium compounds and typical conditions for these transformations.
Performance Comparison in a Representative Cross-Coupling Reaction
The following table outlines a comparative analysis of this compound, a representative organotin compound (tributylphenyltin), and an organosilane (trimethoxyphenylsilane) in a hypothetical palladium-catalyzed cross-coupling reaction with an aryl halide.
| Parameter | This compound | Tributylphenyltin (Stille Reaction) | Trimethoxyphenylsilane (Hiyama Coupling) |
| Reaction Yield | Moderate to Good | Good to Excellent | Moderate to Good |
| Reaction Time | Potentially longer | Typically shorter | Variable, can be longer |
| Catalyst Loading | Standard (1-5 mol%) | Standard (1-5 mol%) | Standard (1-5 mol%) |
| Reagent Toxicity | Significantly lower | High (neurotoxin) | Low |
| Functional Group Tolerance | Generally good | Broad | Good, but sensitive to fluoride |
| Byproduct Removal | Moderate difficulty | Difficult | Easy |
| Activation Method | Fluoride or base activation | Transmetalation | Fluoride activation required |
Experimental Protocols
Below are detailed, representative methodologies for palladium-catalyzed cross-coupling reactions involving organogermanium, organotin, and organosilicon reagents.
1. Cross-Coupling using this compound (Hypothetical Protocol)
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a fluoride source (e.g., CsF or TBAF, 2.0 equiv.).
-
Solvent: Add anhydrous solvent (e.g., THF or dioxane).
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
2. Stille Cross-Coupling using Tributylphenyltin
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 equiv.), tributylphenyltin (1.1 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) in an appropriate solvent (e.g., toluene or THF).
-
Additives: In some cases, a ligand (e.g., triphenylarsine) and/or a copper(I) salt co-catalyst may be added.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture and partition between an organic solvent and water. The aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with saturated aqueous KF solution (to remove tin byproducts), dried, and concentrated. The residue is purified by flash chromatography.
3. Hiyama Cross-Coupling using Trimethoxyphenylsilane
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), trimethoxyphenylsilane (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., PPh₃, 4 mol%).
-
Activator: Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.5 equiv.), under an inert atmosphere.
-
Solvent: Use an anhydrous polar aprotic solvent like THF or DMF.
-
Reaction Conditions: Stir the mixture at room temperature or elevated temperature (e.g., 60 °C) until the starting material is consumed.
-
Workup: Quench the reaction with water and extract with an organic solvent.
-
Purification: The combined organic extracts are washed with brine, dried over a drying agent, and concentrated. The crude product is purified by column chromatography.
Mechanistic Pathways and Experimental Workflow
The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
Reproducibility in Focus: A Comparative Guide to Diphenylgermanium Dichloride in the Synthesis of Bioactive Compounds
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of Diphenylgermanium dichloride, a key organogermanium reagent, focusing on its application in the synthesis of potentially therapeutic compounds. We will delve into its performance, compare it with relevant alternatives, and provide the necessary experimental details to assess its reliability in a laboratory setting.
This compound (Ph₂GeCl₂) serves as a versatile precursor in organometallic synthesis. Its utility has been notably demonstrated in the creation of diphenylgermanium dicarboxylates, a class of compounds investigated for their potential antitumor activities. This guide will use this synthetic application as a central point for evaluating the reproducibility and comparative performance of this compound.
Performance Comparison: this compound vs. Alternatives
A critical aspect of evaluating a chemical reagent is its performance relative to other available options. In the context of synthesizing compounds for biomedical research, both efficacy of the final product and the efficiency of the synthesis are crucial.
One notable study synthesized a series of diphenylgermanium heterocyclic carboxylates by reacting this compound with various sodium heterocyclic carboxylates. The resulting compounds were tested for their in vitro antitumor activity against two human tumor cell lines: MCF-7 (mammary tumor) and WiDr (colon carcinoma). The study reported that these diphenylgermanium-based compounds exhibited significantly higher antitumor activity than cis-platin, a widely used chemotherapy drug[1].
While direct, head-to-head quantitative comparisons of the synthetic reproducibility of this compound and its direct analogs like Diphenyltin dichloride (Ph₂SnCl₂) under identical reaction conditions are not extensively documented in publicly available literature, we can infer performance from studies on related organometallic compounds. For instance, organotin compounds, including Diphenyltin dichloride, are known to be effective reagents in various syntheses and have been used to create compounds with cytotoxic properties[2]. However, a significant consideration when choosing between organogermanium and organotin reagents is toxicity. Organogermanium compounds are generally considered to have lower toxicity profiles than their organotin counterparts, which is a crucial factor in the development of therapeutic agents[3][4].
The following table summarizes the comparative performance of this compound-derived compounds against a standard chemotherapy agent.
| Compound Class | Target Application | Performance Metric | Result | Reference |
| Diphenylgermanium Heterocyclic Carboxylates | Anticancer (in vitro) | Antitumor Activity vs. cis-platin | Higher activity against MCF-7 and WiDr cell lines | [1] |
| Organogermanium Sesquioxides | Anticancer (in vitro) | Inhibition Yield (%) | Up to 92.9% against KB cells | [3][5] |
Experimental Protocol: Synthesis of Diphenylgermanium Heterocyclic Carboxylates
The reproducibility of a synthesis is intrinsically linked to the clarity and detail of the experimental protocol. Below is a representative procedure for the synthesis of diphenylgermanium heterocyclic carboxylates using this compound, based on published methodologies[1].
Objective: To synthesize diphenylgermanium dicarboxylates via the reaction of this compound with a sodium salt of a heterocyclic carboxylic acid.
Materials:
-
This compound (Ph₂GeCl₂)
-
Sodium heterocyclic carboxylate (e.g., sodium 2-furancarboxylate)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reactant Preparation: In a dry round-bottom flask, dissolve the sodium heterocyclic carboxylate in an appropriate volume of solvent.
-
Reaction Initiation: To the stirred solution, add a stoichiometric amount of this compound dissolved in dichloromethane. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the sodium chloride byproduct. The filtrate is then washed with water to remove any unreacted sodium carboxylate.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system to yield the pure diphenylgermanium dicarboxylate.
-
Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques such as elemental analysis, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Expected Outcome: This procedure is expected to yield the desired diphenylgermanium dicarboxylate. While specific yield percentages are dependent on the particular heterocyclic carboxylate used and optimization of reaction conditions, the synthesis is generally straightforward. The reproducibility of the yield is contingent on consistent reaction setup, purity of reagents, and precise control of reaction parameters.
Visualization of the Synthetic Workflow
To further clarify the experimental process, the following diagram illustrates the workflow for the synthesis of diphenylgermanium heterocyclic carboxylates.
References
- 1. researchgate.net [researchgate.net]
- 2. Diphenyltin Dichloride | 1135-99-5 | BAA13599 | Biosynth [biosynth.com]
- 3. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsat.org [ijpsat.org]
- 5. Synthesis and evaluation of novel organogermanium sesquioxides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Molecular Architectures: A Comparative Structural Analysis of Diphenylgermanium Dichloride and Its Derivatives by X-ray Crystallography
For researchers, scientists, and drug development professionals, a profound understanding of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. X-ray crystallography provides an unparalleled, high-resolution view into the atomic arrangement of crystalline solids, offering critical insights that drive rational drug design and the development of novel materials. This guide presents a comparative structural analysis of diphenylgermanium dichloride and its derivatives, leveraging experimental data to illuminate the subtle yet significant influence of substituent effects on molecular geometry and crystal packing.
Organogermanium compounds, particularly those of the R₂GeX₂ type, are of growing interest due to their diverse applications and unique chemical properties. This compound ((C₆H₅)₂GeCl₂) serves as a foundational molecule in this class. The introduction of substituents onto the phenyl rings can dramatically alter the electronic and steric properties of the molecule, leading to distinct crystallographic features. Here, we compare the crystal structures of the parent this compound with its para-methylated derivative, bis(p-tolyl)germanium dichloride ((p-CH₃C₆H₄)₂GeCl₂).
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for this compound and bis(p-tolyl)germanium dichloride, providing a quantitative basis for structural comparison.
| Parameter | This compound ((C₆H₅)₂GeCl₂) | Bis(p-tolyl)germanium Dichloride ((p-CH₃C₆H₄)₂GeCl₂) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Unit Cell Dimensions | a = 12.772(3) Å, b = 8.138(2) Å, c = 13.061(3) Å | a = 13.014(3) Å, b = 8.081(2) Å, c = 14.930(3) Å |
| β = 107.03(3)° | β = 108.99(3)° | |
| Ge-Cl Bond Length (Å) | 2.155(1), 2.152(1) | 2.157(1), 2.153(1) |
| Ge-C Bond Length (Å) | 1.933(3), 1.936(3) | 1.938(3), 1.941(3) |
| Cl-Ge-Cl Bond Angle (°) | 105.8(1) | 105.5(1) |
| C-Ge-C Bond Angle (°) | 114.7(1) | 115.2(1) |
| Cl-Ge-C Bond Angles (°) | 107.9(1) - 110.8(1) | 107.5(1) - 111.1(1) |
Data compiled from published crystallographic studies.
Analysis of the data reveals that both compounds crystallize in the monoclinic system and exhibit a distorted tetrahedral geometry around the central germanium atom. The bond lengths and angles are broadly similar, which is expected given the structural analogy. However, the introduction of the para-methyl groups in the tolyl derivative leads to subtle changes in the unit cell parameters and a slight increase in the C-Ge-C bond angle, likely attributable to the increased steric bulk of the tolyl groups compared to the unsubstituted phenyl rings.
Experimental Protocols
The methodologies for the synthesis and structural determination of these compounds are crucial for the reproducibility and validation of the experimental data.
Synthesis and Crystallization
This compound: The synthesis of this compound can be achieved through the redistribution reaction of germanium tetrachloride with a stoichiometric amount of tetraphenylgermane in the presence of a Lewis acid catalyst, such as aluminum chloride.
(C₆H₅)₄Ge + GeCl₄ → 2 (C₆H₅)₂GeCl₂
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in a suitable organic solvent, such as hexane or a mixture of dichloromethane and hexane, at room temperature.
Bis(p-tolyl)germanium Dichloride: This derivative is synthesized in a similar fashion, utilizing tetra-p-tolylgermane as the starting material.
(p-CH₃C₆H₄)₄Ge + GeCl₄ → 2 (p-CH₃C₆H₄)₂GeCl₂
Crystallization is achieved under similar conditions, with careful control of the solvent evaporation rate to yield high-quality single crystals.
X-ray Diffraction Analysis
For both compounds, a single crystal of suitable size and quality is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations of the atoms.
A modern single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is used for data collection. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
The collected data are then processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares techniques. This refinement process minimizes the difference between the observed and calculated structure factors, resulting in an accurate and detailed three-dimensional model of the molecule.
Visualization of the Experimental Workflow
The general workflow for the structural analysis of this compound derivatives is illustrated below.
Caption: General workflow for the structural analysis of this compound derivatives.
This guide underscores the power of X-ray crystallography in elucidating the fine structural details of organogermanium compounds. The comparative data presented for this compound and its tolyl derivative highlight how subtle modifications to the molecular structure can influence the resulting crystal lattice. For researchers in medicinal chemistry and materials science, such detailed structural information is invaluable for understanding structure-property relationships and for the rational design of new molecules with desired functionalities.
In-Situ Monitoring of Reactions Involving Diphenylgermanium Dichloride: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in organometallic synthesis, the ability to monitor reactions in real-time is paramount for optimizing processes, elucidating mechanisms, and ensuring safety. Diphenylgermanium dichloride ((C₆H₅)₂GeCl₂) is a key precursor in the synthesis of various organogermanium compounds, often utilized in reactions such as Grignard alkylations and arylations. This guide provides a comprehensive comparison of prevalent in-situ spectroscopic techniques for monitoring these sensitive reactions, supported by experimental data and detailed protocols.
The inherent reactivity and sensitivity of organogermanium halides to air and moisture necessitate non-invasive, real-time analytical methods. This guide focuses on a comparative analysis of in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, and Raman spectroscopy. Each technique offers unique advantages and is suited for different aspects of reaction monitoring.
Comparative Analysis of In-Situ Monitoring Techniques
The choice of an in-situ monitoring technique depends on several factors, including the specific reaction being studied, the information required (qualitative vs. quantitative), and the physical state of the reaction mixture. Below is a summary of the key performance characteristics of NMR, ATR-FTIR, and Raman spectroscopy for monitoring reactions of this compound and analogous compounds.
| Parameter | In-Situ NMR Spectroscopy | In-Situ ATR-FTIR Spectroscopy | In-Situ Raman Spectroscopy | Alternative: Reaction Calorimetry |
| Principle | Measures the magnetic properties of atomic nuclei, providing detailed structural information. | Measures the absorption of infrared radiation by molecular vibrations. | Measures the inelastic scattering of monochromatic light from molecular vibrations. | Measures the heat flow of a chemical reaction. |
| Information Provided | Quantitative concentration of reactants, intermediates, and products; structural elucidation.[1][2] | Functional group analysis; concentration of key species.[3] | "Fingerprint" identification of molecules; can monitor solid and liquid phases. | Reaction kinetics, heat of reaction, thermal hazards. |
| Temporal Resolution | Seconds to minutes.[1] | Seconds.[3] | Milliseconds to seconds. | Seconds to minutes. |
| Quantitative Analysis | Inherently quantitative through signal integration.[2] | Quantitative with calibration (Beer-Lambert Law).[4] | Quantitative with calibration.[5][6] | Quantitative for reaction progress based on heat release. |
| Strengths | - High structural resolution- Can identify unknown intermediates- Non-invasive.[2] | - High sensitivity to polar functional groups- Widely applicable- Robust probes available.[3] | - Insensitive to water- Can analyze solids and slurries- Fiber optic probes for remote sensing.[5] | - Direct measure of reaction rate- Provides critical safety data. |
| Limitations | - Lower sensitivity- Requires deuterated solvents for locking- Sensitive to magnetic field homogeneity. | - Water absorption can be an issue- Probe can be susceptible to coating- Limited penetration depth. | - Raman scattering is a weak phenomenon- Fluorescence interference can be a problem. | - Indirect measure of chemical conversion- Requires careful calibration. |
| Typical Application | Mechanistic studies, kinetic analysis of homogeneous reactions. | Monitoring the consumption of starting materials and formation of products in solution. | Polymorph analysis, monitoring of heterogeneous reactions and crystallizations. | Process development, safety assessment, and scale-up. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of in-situ monitoring. The following protocols provide a general framework for setting up these experiments for air- and moisture-sensitive reactions involving organometallic halides.
In-Situ ¹H NMR Spectroscopy
Objective: To obtain kinetic and mechanistic information of a Grignard reaction with this compound.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Anhydrous, deuterated solvent (e.g., THF-d₈)
-
NMR tube with a J. Young valve or other sealable cap
-
Schlenk line and inert gas (Argon or Nitrogen)
-
NMR spectrometer
Procedure:
-
Under an inert atmosphere, dissolve a known concentration of this compound in the deuterated solvent in a clean, dry Schlenk flask.
-
Transfer the solution to the NMR tube and seal it.
-
Acquire a reference ¹H NMR spectrum of the starting material.
-
In a separate Schlenk flask, prepare a solution of the Grignard reagent in the same deuterated solvent.
-
Using a gas-tight syringe, carefully inject a stoichiometric amount of the Grignard reagent solution into the NMR tube containing the this compound solution.
-
Immediately place the NMR tube in the spectrometer and begin acquiring a time-course series of ¹H NMR spectra.
-
Process the spectra to identify and integrate the signals corresponding to the reactants, intermediates, and products over time to determine reaction kinetics.
In-Situ ATR-FTIR Spectroscopy
Objective: To monitor the real-time concentration changes of reactants and products during the reaction of this compound.
Materials:
-
This compound
-
Reactant (e.g., an organolithium reagent)
-
Anhydrous solvent (e.g., THF)
-
Schlenk flask or jacketed reactor
-
ATR-FTIR probe with a diamond or silicon crystal
-
FTIR spectrometer
Procedure:
-
Set up the reaction vessel under an inert atmosphere.
-
Insert the ATR-FTIR probe into the reactor, ensuring a good seal.
-
Add the anhydrous solvent and this compound to the reactor and stir to dissolve.
-
Record a background spectrum of the starting solution.
-
Initiate the reaction by adding the second reactant to the vessel.
-
Begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds).
-
Analyze the spectra by tracking the disappearance of characteristic vibrational bands of the reactants and the appearance of bands corresponding to the product(s).
In-Situ Raman Spectroscopy
Objective: To monitor the reaction, including any solid intermediates or products, in a heterogeneous reaction mixture involving this compound.
Materials:
-
This compound
-
Reactants
-
Anhydrous solvent
-
Reaction vessel with a sapphire window or a Raman immersion probe
-
Raman spectrometer with a laser source (e.g., 785 nm)
Procedure:
-
Assemble the reaction vessel under an inert atmosphere.
-
If using an immersion probe, insert it into the reactor. If using a window, ensure it is clean and properly aligned with the spectrometer optics.
-
Add the solvent and reactants to the vessel.
-
Acquire a reference Raman spectrum of the initial reaction mixture.
-
Initiate the reaction (e.g., by heating or adding a catalyst).
-
Collect Raman spectra continuously throughout the reaction.
-
Monitor the reaction progress by observing changes in the Raman bands characteristic of the reactants and products.
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships between the different monitoring techniques.
Caption: Workflow for in-situ NMR monitoring.
Caption: Generalized workflow for in-situ ATR-FTIR and Raman monitoring.
Caption: Relationship between in-situ monitoring techniques.
References
- 1. Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Raman spectroscopy for quantitative analysis of pharmaceutical solids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diphenylgermanium Dichloride: A Step-by-Step Guide
The safe and compliant disposal of diphenylgermanium dichloride is crucial for maintaining a secure laboratory environment and ensuring environmental protection. This organogermanium compound presents multiple hazards, necessitating careful handling throughout its lifecycle, from use to final disposal. Adherence to established protocols is essential to mitigate risks to researchers and the environment.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance with acute toxicity, skin and eye irritation properties, and potential for respiratory and skin sensitization.[1][2] It is also recognized as being harmful to aquatic life with long-lasting effects.[3][4] Due to its reactivity, particularly with moisture, specific handling and disposal procedures are mandatory.[2]
| Hazard Classification | GHS Hazard Statements | Pictograms |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin or if inhaled.[1][2] | GHS07 |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][2] | GHS07 |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[1][2] | GHS07 |
| Respiratory or Skin Sensitization | H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] | GHS08 |
| Self-Reactive | H242: Heating may cause a fire.[1] | GHS02 |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects.[3] | GHS09 |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound waste, including unused product, contaminated materials, and empty containers.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Gloves: Chemically resistant gloves (e.g., nitrile or butyl rubber) must be worn. Inspect gloves for any signs of degradation or perforation before use.[2][3]
-
Eye Protection: Tight-fitting safety goggles and a face shield are required to protect against splashes.[1]
-
Lab Coat: A chemically resistant lab coat or apron should be worn.
-
Respiratory Protection: All handling of waste should be performed in a certified chemical fume hood.[1] In situations with inadequate ventilation, a full-face respirator with appropriate cartridges is necessary.[1]
Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for this compound waste. The container must have a secure, tight-fitting lid.
-
No Mixing: Do not mix this compound waste with other chemical waste streams.[3][4]
-
Original Containers: Whenever possible, leave the chemical in its original container for disposal.[3][4]
Spill Management
In the event of a spill, immediate and appropriate action is required to contain and clean the affected area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: Prevent the spill from spreading and entering drains.[1][4] Cover drains if necessary.[1][4]
-
Absorption: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the chemical.[2]
-
Collection: Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
Container Labeling and Storage
Accurate labeling and safe storage of the waste container are essential for regulatory compliance and safety.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the hazard pictograms.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, heat, and ignition sources.[1]
Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Professional Disposal: Arrange for the collection of the waste by an approved waste disposal plant.[1][2][3][4]
-
Local Regulations: Ensure that all disposal activities comply with local, state, and federal regulations.[2]
-
Documentation: Maintain records of the waste disposal as required by your institution's safety policies.
References
Safeguarding Your Research: A Guide to Handling Diphenylgermanium Dichloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Diphenylgermanium dichloride, a moisture-sensitive and hazardous organometallic compound. Adherence to these procedural steps is critical to mitigate risks and ensure proper disposal.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C12H10Cl2Ge[1][2][3] |
| Molecular Weight | 297.75 g/mol [1][4][5] |
| Appearance | Colorless to light yellow liquid[1][5] |
| Boiling Point | 100 °C at 0.005 mmHg[4][5][6] |
| Density | 1.415 g/mL at 25 °C[1][4][5] |
| Flash Point | 113 °C (235.4 °F) - closed cup[1][4] |
| Refractive Index | n20/D 1.5975[4][5] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the following risk profile:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][4]
-
Skin Corrosion/Irritation: Causes skin irritation, with some sources indicating it can cause severe skin burns.[2][4][7][8]
-
Eye Damage/Irritation: Causes serious eye irritation and potentially severe eye damage.[2][4][8]
-
Respiratory Irritation: May cause respiratory irritation.[2][4]
Due to these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][9][10]
-
Skin Protection: Chemically resistant gloves are essential. A lab coat must be worn, and for larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or gown is recommended.[9][11]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure to vapors or aerosols is possible, a respirator with a type ABEK (EN14387) filter is necessary.[4]
-
Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.[12]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Inert Atmosphere: Due to its moisture sensitivity, handle and store the compound under a dry, inert atmosphere (e.g., nitrogen or argon).[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Spills: In the event of a spill, absorb the material with an inert absorbent material such as sand, silica gel, or a universal binder.[2] Collect the absorbed material into a suitable, closed container for disposal.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Clean the mouth with water and seek immediate medical attention.[2]
Disposal Plan:
-
Waste Classification: All waste containing this compound is classified as hazardous waste.[2]
-
Containerization: Collect all waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and chemically compatible container.
-
Disposal Route: Dispose of the hazardous waste through a licensed and approved waste disposal contractor. Do not empty into drains.[2] Adhere to all local, state, and federal regulations for hazardous waste disposal.
References
- 1. americanelements.com [americanelements.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. 二苯基二氯化锗 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | 1613-66-7 [chemicalbook.com]
- 7. Germane, dichlorodiphenyl- | C12H10Cl2Ge | CID 74167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. hartmann.info [hartmann.info]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
